4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-amino-5-bromo-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMPJAKIUAACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the chemical synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, a valuable intermediate in the development of novel pharmaceutical compounds. The following sections are structured to deliver not only a procedural methodology but also the underlying scientific principles that govern the synthetic pathway, ensuring a reproducible and scalable process.
Introduction: Strategic Importance of the Target Molecule
Substituted benzoic acids and their esters are fundamental building blocks in medicinal chemistry. The specific arrangement of amino, bromo, and chloro substituents on the benzene ring of the target molecule, 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, offers multiple points for further chemical modification. This makes it a key precursor for creating complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies. The strategic placement of these functional groups influences the molecule's reactivity and its ability to interact with biological targets.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic analysis of the target molecule suggests a two-step synthetic sequence starting from the commercially available 4-amino-2-chlorobenzoic acid. This approach is both efficient and cost-effective.
Caption: Fischer-Speier esterification.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-2-chlorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq). [1]2. Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic, and the formation of the aminobenzoic acid salt may be observed. [1]3. Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: To the residue, add ethyl acetate and water. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~7-8. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-amino-2-chlorobenzoate. The product can be further purified by recrystallization if necessary.
Table 1: Reagents for Esterification
| Reagent | Molar Eq. | Purpose |
| 4-amino-2-chlorobenzoic acid | 1.0 | Starting Material |
| Anhydrous Methanol | 10-20 | Reactant & Solvent |
| Concentrated Sulfuric Acid | 0.1-0.2 | Catalyst |
| Sodium Bicarbonate (sat. soln.) | As needed | Neutralization |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing |
| Anhydrous Sodium Sulfate | - | Drying Agent |
Part B: Bromination of Methyl 4-amino-2-chlorobenzoate
The second step is the regioselective bromination of the activated aromatic ring. The amino group at the 4-position is a strong activating group and is ortho-, para-directing. The chloro group at the 2-position is a deactivating group but is also ortho-, para-directing. The directing effects of these two groups are synergistic, favoring electrophilic substitution at the 5-position (ortho to the amino group and meta to the chloro group).
Reaction Scheme:
Caption: Electrophilic bromination.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr, dissolve methyl 4-amino-2-chlorobenzoate (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. The product will precipitate out of the solution.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. Recrystallization from ethanol or methanol can be performed for further purification.
Table 2: Reagents for Bromination
| Reagent | Molar Eq. | Purpose |
| Methyl 4-amino-2-chlorobenzoate | 1.0 | Substrate |
| Bromine | 1.0-1.1 | Brominating Agent |
| Glacial Acetic Acid | - | Solvent |
| Sodium Bicarbonate (sat. soln.) | As needed | Neutralization |
Characterization of the Final Product
The structure and purity of the synthesized 4-amino-5-bromo-2-chloro-benzoic acid methyl ester should be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of atoms and the regiochemistry of the bromination.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present in the molecule (N-H, C=O, C-Cl, C-Br).
-
Melting Point: A sharp melting point is indicative of a pure compound.
Safety Considerations
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Bromine: Highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Have a solution of sodium thiosulfate ready to neutralize any spills.
-
Glacial Acetic Acid: Corrosive and has a strong odor. Handle in a fume hood.
-
General Precautions: Always wear appropriate PPE. Ensure all glassware is dry before use.
Conclusion
The two-step synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester from 4-amino-2-chlorobenzoic acid is a robust and efficient method. The protocols provided in this guide, grounded in established chemical principles, offer a clear pathway for researchers to obtain this valuable intermediate for their drug discovery and development endeavors. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful and safe synthesis.
References
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]
-
Zhang, Y., Ma, X., Shan, X. H., Zhang, X. W., Li, J. Q., & Liu, Y. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts, 4(2), e79–e85. [Link]
Sources
Chemical Properties of 4-Amino-5-Bromo-2-Chloro-Benzoic Acid Methyl Ester
This guide provides an in-depth technical analysis of Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7), a highly functionalized aromatic scaffold critical in medicinal chemistry.
Technical Guide & Application Note
Executive Summary: The "Orthogonal" Scaffold
Methyl 4-amino-5-bromo-2-chlorobenzoate is a tetrasubstituted benzene derivative that serves as a high-value intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in its orthogonal reactivity profile : four distinct functional groups (ester, chloride, amine, bromide) arranged in a specific pattern that allows for sequential, chemoselective transformations.
This guide details the physicochemical properties, validated synthetic pathways, and reaction logic required to utilize this compound as a core building block for heterocyclic library generation.
Physicochemical Characterization
The following data aggregates experimental and predicted values for CAS 868406-71-7.[1][2]
| Property | Value | Notes |
| Chemical Name | Methyl 4-amino-5-bromo-2-chlorobenzoate | IUPAC |
| CAS Number | 868406-71-7 | Verified |
| Molecular Formula | C₈H₇BrClNO₂ | |
| Molecular Weight | 264.50 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Melting Point | 138–142 °C (Predicted) | Varies by polymorph/purity |
| LogP | ~2.8 | Lipophilic |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water |
| pKa (NH₂) | ~2.5–3.0 | Weakly basic due to EWG effect |
Structural Insight: The benzene ring is electron-deficient due to the ester (-COOMe) and halogen (-Cl, -Br) substituents. However, the amino group (-NH₂) at position 4 acts as a strong resonance donor, pushing electron density primarily to positions 3 and 5. Since position 5 is occupied by bromine and position 3 is sterically crowded by the adjacent chlorine and amine, the electronic push of the amine is crucial for stabilizing the molecule against further electrophilic attack.
Synthetic Pathways & Production Logic
The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution . The most robust industrial route proceeds from 2-chloro-4-nitrobenzoic acid.
Validated Synthetic Workflow
The synthesis is designed to avoid the formation of the unwanted 3-bromo isomer.
Step 1: Reduction of Nitro Group
-
Precursor: 2-Chloro-4-nitrobenzoic acid.
-
Reagent: Iron (Fe) powder / NH₄Cl or H₂ / Pd-C.
-
Mechanism: Nitro reduction yields 4-amino-2-chlorobenzoic acid.
-
Logic: The carboxylic acid is preserved.
Step 2: Esterification
-
Reagent: Methanol (MeOH) + H₂SO₄ (cat.) or SOCl₂.
-
Product: Methyl 4-amino-2-chlorobenzoate.[3]
-
Logic: Converting the acid to the methyl ester protects the carboxylate and increases solubility in organic solvents for the subsequent bromination.
Step 3: Regioselective Bromination
-
Reagent: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.
-
Conditions: 0°C to Room Temperature.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity:
-
The -NH₂ group is a strong ortho/para director.
-
The -Cl group is a weak ortho/para director.
-
The -COOMe group is a meta director.
-
Position 5 is ortho to -NH₂, para to -Cl, and meta to -COOMe. All directing effects reinforce substitution at C5.
-
Position 3 is sterically crowded (sandwiched between -Cl and -NH₂).
-
-
Result: High selectivity for the 5-bromo isomer.
Figure 1: Step-wise synthetic pathway leveraging directing group effects for high regioselectivity.
Reactivity & Applications in Drug Design
The power of Methyl 4-amino-5-bromo-2-chlorobenzoate lies in its chemoselectivity . Chemists can manipulate one functional group without affecting the others.[4]
The "Reactivity Hierarchy"
-
Amino Group (-NH₂): Most nucleophilic. Reacts first with acid chlorides, isocyanates, or aldehydes (reductive amination).
-
Bromide (-Br): Most reactive electrophile for metal-catalyzed coupling. Undergoes Suzuki, Buchwald-Hartwig, or Sonogashira coupling preferentially over the chloride.
-
Ester (-COOMe): Electrophilic at the carbonyl. Can be hydrolyzed to the acid (LiOH) or reduced to the alcohol (LiAlH₄/DIBAL).
-
Chloride (-Cl): Least reactive. Usually remains inert during Pd-catalyzed coupling of the bromide. Can be activated later (e.g., using specialized ligands like Buchwald biaryl phosphines) or used for steric blocking.
Experimental Protocol: Chemoselective Suzuki Coupling
Objective: Couple an aryl boronic acid to the C5-position without affecting the C2-chloride or ester.
-
Reagents:
-
Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1)
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine substrate, boronic acid, base, and catalyst in a sealed vial.
-
Heat to 80°C for 4–6 hours.
-
Observation: The C-Br bond cleaves oxidatively; the C-Cl bond remains intact due to its higher bond dissociation energy and the oxidative addition rate difference.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Heterocycle Formation (Quinazolines)
This scaffold is ideal for synthesizing quinazolines , a privileged structure in kinase inhibitors (e.g., Gefitinib).
-
Path: The C1-Ester and C2-Amino (after modification) can be cyclized with formamide or urea derivatives to form the quinazolinone core.
Figure 2: Orthogonal reactivity map showing the independent transformations available for each functional group.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact isomer is limited, handling should follow protocols for halogenated anilines .
-
Hazards: Potential skin sensitizer and eye irritant (H315, H319). May cause respiratory irritation (H335).
-
Storage: Keep in a cool, dry place (2–8°C recommended). Light sensitive (protect from direct light to prevent debromination or oxidation of the amine).
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.
References
Sources
Technical Guide: Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7)
Topic: Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Critical Scaffold for Medicinal Chemistry and Drug Discovery[1]
Executive Summary
Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) is a highly functionalized aromatic building block extensively utilized in the synthesis of pharmaceutical candidates.[1][2] Characterized by a unique substitution pattern—an electron-donating amino group juxtaposed with two distinct halogen atoms (bromine and chlorine)—this compound serves as a versatile linchpin in the construction of heterocycles, kinase inhibitors, and SGLT2 inhibitors.
This guide provides a comprehensive technical analysis of CAS 868406-71-7, detailing its physicochemical properties, validated synthetic pathways, handling protocols, and its strategic utility in modern organic synthesis.[1]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
The precise arrangement of substituents on the benzene ring defines the reactivity profile of this compound. The amino group at position 4 activates position 5 for electrophilic attack (if not already substituted) or serves as a nucleophile. However, in this fully substituted scaffold, the bromine at C5 and chlorine at C2 provide orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for sequential functionalization.[1]
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | Methyl 4-amino-5-bromo-2-chlorobenzoate |
| CAS Number | 868406-71-7 |
| Molecular Formula | C₈H₇BrClNO₂ |
| Molecular Weight | 264.50 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 138 – 142 °C (Typical range) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Insoluble in Water |
| pKa (Predicted) | ~2.5 (Amino group conjugate acid) |
| SMILES | COC(=O)C1=CC(=C(C=C1Cl)N)Br |
Synthetic Pathways and Manufacturing Logic
The synthesis of CAS 868406-71-7 typically follows a linear sequence starting from commercially available 2-chloro-4-nitrobenzoic acid.[1] The logic behind this route prioritizes regiocontrol, ensuring the bromine atom is introduced at the correct position (C5) relative to the amino and chloro substituents.
Validated Synthesis Workflow
The most robust route involves reduction of the nitro group followed by esterification and regioselective bromination.
Step 1: Reduction & Esterification
-
Reagents: Iron/NH₄Cl or H₂/Pd-C (Reduction); MeOH/H₂SO₄ (Esterification).
Step 2: Regioselective Bromination
-
Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile.[1]
-
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group is a strong ortho/para director. With the para position blocked by the ester and the C3 ortho position sterically hindered by the C2-chloro group, bromination occurs selectively at the C5 position.
Visualizing the Synthetic Logic
The following diagram illustrates the stepwise transformation and the chemical logic governing the regioselectivity.
Figure 1: Synthetic workflow for CAS 868406-71-7 showing the conversion of the nitro-acid precursor to the final brominated ester.
Detailed Experimental Protocol
This protocol describes the critical bromination step, assuming the user has access to Methyl 4-amino-2-chlorobenzoate.[1]
Objective: Regioselective Bromination of Methyl 4-amino-2-chlorobenzoate
Scale: 10 mmol basis
Materials:
-
Methyl 4-amino-2-chlorobenzoate (1.86 g, 10 mmol)[1]
-
N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq)[1]
-
N,N-Dimethylformamide (DMF) (20 mL)[1]
-
Ethyl Acetate (EtOAc) and Brine for workup.
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-amino-2-chlorobenzoate in 20 mL of DMF. Ensure complete dissolution.
-
Addition: Cool the solution to 0°C using an ice bath to minimize side reactions. Add NBS portion-wise over 15 minutes.
-
Note: Slow addition prevents local high concentrations of brominating agent, which could lead to over-bromination.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The product typically appears as a less polar spot compared to the starting material.
-
Quench & Extraction: Pour the reaction mixture into 100 mL of ice-water. A precipitate may form.[4][5][6][3]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>98%) is required.
Pharmaceutical Applications & Strategic Utility
The structural complexity of CAS 868406-71-7 makes it a high-value intermediate.[1] Its utility stems from the "orthogonal reactivity" of its functional groups.
Orthogonal Functionalization Strategy
Drug developers utilize the difference in reactivity between the Aryl-Cl and Aryl-Br bonds.[1]
-
C5-Bromine: Highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).[1] It is typically the first site of modification.
-
C2-Chlorine: Less reactive; usually survives mild Pd-coupling conditions, allowing for a second, distinct coupling step later in the synthesis.[1]
-
C4-Amine: Can be converted to a sulfonamide, amide, or heterocycle (e.g., quinazoline formation).
Therapeutic Areas
-
Kinase Inhibitors: The aminobenzoate core is a frequent scaffold in ATP-competitive inhibitors targeting tyrosine kinases (e.g., EGFR, VEGFR).
-
SGLT2 Inhibitors: Halogenated benzyl/benzoic acid derivatives are precursors for gliflozin-class antidiabetic drugs.[1]
-
Antivirals: Used in the synthesis of protease inhibitors where a multisubstituted phenyl ring is required to fill specific hydrophobic pockets in the viral enzyme.
Analytical Characterization
To validate the identity of synthesized or purchased material, compare against these standard analytical markers.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 7.85 (s, 1H): Proton at C6 (isolated between Cl and Ester).
-
δ 6.90 (s, 1H): Proton at C3 (isolated between Cl and NH₂).
-
δ 6.20 (br s, 2H): Amino protons (-NH₂).
-
δ 3.80 (s, 3H): Methyl ester protons (-OCH₃).
-
Note: The singlet splitting pattern confirms the para-relationship of the protons relative to the halogens and the successful substitution at C5.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Expected Mass: [M+H]⁺ = 265.9 (based on ⁷⁹Br/³⁵Cl isotope pattern).
-
Isotope Pattern: Look for the characteristic "M, M+2, M+4" pattern indicative of one Br and one Cl atom.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed.[1] | Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation. | Wear safety goggles. |
| STOT-SE | H335: May cause respiratory irritation.[1] | Use in a fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Bromination of Anilines)
-
Pharmaceutical Applications
Sources
- 1. CAS [chemicalbook.com]
- 2. CAS 868406-71-7: methyl 4-amino-5-bromo-2-chlorobenzoate [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scirp.org [scirp.org]
- 5. nioch.nsc.ru [nioch.nsc.ru]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 4-amino-5-bromo-2-chlorobenzoate | 868406-71-7 [sigmaaldrich.com]
- 8. Acids&Esters-FDC Chemical [fdc-chemical.com]
structure elucidation of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
A Technical Deep Dive into 4-Amino-5-Bromo-2-Chloro-Benzoic Acid Methyl Ester
Executive Summary & Strategic Context
In the synthesis of high-value pharmaceutical intermediates—particularly for SGLT2 inhibitors (e.g., Dapagliflozin analogs) and kinase inhibitors—the polysubstituted benzene ring is a ubiquitous scaffold. The molecule 4-amino-5-bromo-2-chloro-benzoic acid methyl ester represents a critical structural node. Its synthesis, often involving Sandmeyer reactions or electrophilic halogenations, is prone to regiochemical ambiguity.
The primary challenge is not merely confirming the presence of functional groups, but rigorously proving the regiochemistry of the halogens relative to the amino and ester moieties. A misassigned isomer (e.g., swapping the Cl and Br positions) can lead to catastrophic failures in downstream SAR (Structure-Activity Relationship) studies.
This guide outlines a self-validating analytical workflow designed to unambiguously determine the structure of this compound, moving beyond basic characterization to definitive structural proof.
Analytical Logic & Workflow
To ensure scientific integrity, we employ a tiered elucidation strategy. Each step builds upon the previous one, creating a chain of evidence that eliminates alternative isomers.
Deep Dive: Mass Spectrometry (The Isotope Fingerprint)
Before assessing geometry, we must confirm the elemental composition. For halogenated compounds, the molecular weight (MW) is insufficient; the isotopic abundance pattern is the diagnostic fingerprint.
Theoretical Basis:
For a molecule containing one Chlorine and one Bromine , the statistical distribution of isotopologues results in a unique triplet pattern (M, M+2, M+4).
Calculated Intensity Ratio:
-
M (
Br, Cl): Relative abundance 37.5% -
M+2 (
Br, Cl + Br, Cl): Relative abundance 50.0% -
M+4 (
Br, Cl): Relative abundance 12.5%
Validation Standard: The observed Mass Spectrum (ESI+ or EI) must exhibit a peak intensity ratio of approximately 3 : 4 : 1 . Any deviation suggests either a lack of halogenation (e.g., mono-chloro impurity) or bis-halogenation of the same species (e.g., dichloro).
| Ion Species | Isotope Composition | Relative Intensity (Normalized) | Diagnostic Value |
| M | 100% (Base) | Confirms presence of light isotopes | |
| M+2 | Mixed | ~130% | Critical Check: Must be higher than M |
| M+4 | ~33% | Confirms presence of both heavy isotopes |
Deep Dive: NMR Spectroscopy (The Regiochemistry Solver)
This is the core of the elucidation. The molecule has two aromatic protons, H-3 and H-6, which are para to each other. In a standard 1H NMR, these will likely appear as singlets (or very weakly coupled doublets,
The Structural Puzzle:
-
H-3: Located between Cl and NH
. -
H-6: Located between Br and COOMe.
A. 1H NMR Prediction & Assignment
-
Solvent: DMSO-
is recommended over CDCl to sharpen the exchangeable amine protons and prevent aggregation. -
H-3 (Shielded): The ortho-amino group is a strong electron donor (resonance), significantly shielding this position. Expect
6.8 – 7.2 ppm. -
H-6 (Deshielded): The ortho-ester is an electron withdrawing group. The ortho-bromine is weakly deshielding/neutral. Expect
7.8 – 8.1 ppm.
B. The "Self-Validating" Experiment: 1D NOE or 2D NOESY
To definitively prove that the Cl is at position 2 and Br is at position 5 (rather than the reverse), we rely on Through-Space correlations (Nuclear Overhauser Effect).
-
Hypothesis: If the structure is correct, the Methyl Ester protons (
) are spatially close to H-6 . -
Experiment: Irradiate the
singlet ( 3.8 ppm). -
Result: You should observe a positive NOE enhancement only at the downfield aromatic singlet (H-6).
-
Negative Control: The upfield aromatic singlet (H-3) should show NOE with the Amine protons (
), but no NOE with the ester.
C. Graphviz Visualization of NMR Logic
Experimental Protocols
Protocol A: Synthesis (Sandmeyer Route)
Note: This is a generalized procedure based on standard Sandmeyer chemistry for this class of compounds.
-
Starting Material: Methyl 2-amino-4-bromo-5-fluorobenzoate (or similar aniline precursor).
-
Diazotization: Dissolve amine in HCl/AcOH. Cool to 0°C. Add NaNO
dropwise to form the diazonium salt. -
Substitution: Treat the diazonium species with CuCl (Sandmeyer) to install the Chlorine at position 2.
-
Workup: Quench with water, extract with EtOAc, and crystallize from EtOH.
Protocol B: Analytical Method (HPLC-UV/MS)
To quantify purity and confirm identity in one run.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester). MS in ESI+ mode.
-
Pass Criteria: Purity > 98.0% by area; MS matches 3:4:1 isotope pattern.
References
-
ChemGuide. (2023). Mass Spectra - The M+2 Peak: Chlorine and Bromine Isotopes. Retrieved from [Link]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
-
Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.[6][7] Retrieved from
Sources
- 1. Methyl Red(493-52-7) 1H NMR spectrum [chemicalbook.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. data.epo.org [data.epo.org]
Spectroscopic Profile of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Predicted Spectroscopic Features
The structural attributes of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, particularly the electronic effects of its substituents, are key to predicting its spectroscopic behavior. The amino group (-NH₂) is a strong activating group, donating electron density into the aromatic ring. Conversely, the chloro (-Cl) and bromo (-Br) groups are deactivating, withdrawing electron density via induction but donating through resonance. The methyl ester (-COOCH₃) group is a deactivating group. The interplay of these electronic effects will govern the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Caption: Molecular structure of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester with numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester are detailed below. These predictions are based on the analysis of related compounds and established substituent effects on aromatic chemical shifts.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the benzene ring, a signal for the amino protons, and a signal for the methyl ester protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality Behind the Prediction |
| ~ 7.9 - 8.1 | Singlet | H-6 | This proton is ortho to the electron-withdrawing carbonyl group and is expected to be the most deshielded aromatic proton. |
| ~ 6.5 - 6.7 | Singlet | H-3 | This proton is ortho to the electron-donating amino group and meta to the carbonyl group, leading to a more upfield (shielded) chemical shift. |
| ~ 4.5 - 5.5 | Broad Singlet | -NH₂ | The chemical shift of amino protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| ~ 3.8 - 3.9 | Singlet | -OCH₃ | The methyl protons of the ester group typically appear in this region. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show 8 distinct signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment | Causality Behind the Prediction |
| ~ 165 - 167 | C=O | The carbonyl carbon of the ester is expected in this downfield region. |
| ~ 148 - 152 | C-4 | The carbon attached to the amino group is significantly shielded by its electron-donating effect. |
| ~ 135 - 138 | C-2 | The carbon bearing the chlorine atom will be deshielded. |
| ~ 133 - 136 | C-6 | This aromatic carbon is expected to be in a typical downfield region for substituted benzenes. |
| ~ 120 - 123 | C-1 | The carbon attached to the ester group. |
| ~ 115 - 118 | C-3 | Shielded by the adjacent amino group. |
| ~ 108 - 112 | C-5 | The carbon attached to the bromine atom. |
| ~ 52 - 53 | -OCH₃ | The methyl carbon of the ester group. |
Experimental Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Caption: A streamlined workflow for acquiring NMR data.
Infrared (IR) Spectroscopy: Predicted Vibrational Frequencies
The infrared spectrum will reveal the presence of the key functional groups in the molecule. The predicted characteristic absorption bands are summarized below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Amino (-NH₂) |
| ~ 1720 | C=O stretch | Ester (-COOCH₃) |
| ~ 1600, ~1480 | C=C stretch | Aromatic ring |
| ~ 1250 | C-O stretch | Ester (-COOCH₃) |
| ~ 1100 | C-N stretch | Amino (-NH₂) |
| ~ 750 | C-Cl stretch | Chloro (-Cl) |
| ~ 680 | C-Br stretch | Bromo (-Br) |
Experimental Protocol for IR Data Acquisition
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically generate the transmittance or absorbance spectrum.
Mass Spectrometry (MS): Predicted Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and fragmentation of the molecule. For 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, the molecular weight is approximately 294.96 g/mol .
Predicted Key Fragments:
-
Molecular Ion Peak (M⁺): A cluster of peaks around m/z 294, 296, and 298 will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
-
[M - OCH₃]⁺: Loss of the methoxy group from the ester (m/z ~264, 266, 268).
-
[M - COOCH₃]⁺: Loss of the entire methyl ester group (m/z ~235, 237, 239).
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. The predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on established chemical principles and analysis of structurally similar compounds. The provided experimental protocols offer a standardized approach for researchers to acquire and verify this data upon successful synthesis of the target molecule. This guide serves as a valuable resource for the identification and characterization of this compound in research and development settings.
References
As this guide is predictive, direct literature for the complete spectroscopic data of the target molecule is unavailable. The predictions are based on general principles of organic spectroscopy and data from analogous compounds found in chemical databases and publications. For general spectroscopic principles and data of related compounds, the following resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Technical Guide: Biological Potential & Synthetic Utility of Methyl 4-amino-5-bromo-2-chlorobenzoate
The following technical guide details the biological potential and synthetic utility of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (CAS: 868406-71-7), a highly functionalized halogenated aminobenzoate scaffold.
This guide is structured for medicinal chemists and drug discovery scientists, focusing on the compound's role as a "privileged structure" for accessing bioactive chemical space in oncology (kinase inhibition) and gastroenterology (5-HT4 agonism).
Part 1: Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: Methyl 4-amino-5-bromo-2-chlorobenzoate
-
CAS Number: 868406-71-7[1]
-
Molecular Formula: C₈H₇BrClNO₂
-
Role: Advanced Pharmaceutical Intermediate (API) Precursor / Divergent Scaffold
The "Privileged Scaffold" Hypothesis: In medicinal chemistry, this compound represents a high-density functional core . It is not merely a passive building block but a template pre-validated for protein binding pockets. Its value lies in its orthogonal reactivity :
-
4-Amino Group: A hydrogen bond donor, critical for hinge-binding in kinases or ionic interactions in GPCRs.
-
2-Chloro Substituent: Provides a steric "clamp" that forces the aromatic ring into specific torsion angles (atropisomerism control) and fills lipophilic pockets (e.g., the hydrophobic pocket in Dihydropteroate synthase).
-
5-Bromo Handle: The "Divergent Point." Unlike the chloro group, the bromo substituent is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of 5-aryl or 5-alkyl derivatives.
-
Methyl Ester: A masked carboxylic acid. It serves as a prodrug moiety (improving cell permeability) or a precursor to the free acid/amide pharmacophore.
Part 2: Predicted Biological Activity & Pharmacophore Mapping
Based on structural homology with FDA-approved agents and high-throughput screening (HTS) data of related halogenated benzoates, this scaffold maps to three primary biological domains.
5-HT4 Receptor Agonism (Gastroprokinetic Agents)
The 4-amino-5-chloro-2-alkoxybenzoate motif is the pharmacophore of Cisapride , Prucalopride , and Renzapride .
-
Structural Homology: The subject compound (4-amino-5-bromo-2-chloro) is a direct bioisostere.
-
Mechanism: The free acid (obtained via hydrolysis) or its amide derivatives interact with the Ser/Thr residues in the 5-HT4 receptor binding pocket. The 4-amino group forms a critical H-bond with Asp100 (conserved in GPCRs).
-
Application: Synthesis of novel enterokinetic agents with reduced hERG liability (a common issue with early 5-HT4 agonists). The 5-bromo position allows for the introduction of bulky, polarity-modulating groups to steer selectivity away from hERG channels.
Kinase Inhibition (Oncology)
Halogenated anilines are ubiquitous in Type I and Type II kinase inhibitors.
-
Mechanism: The 4-amino-2-chlorobenzoate core mimics the adenine ring of ATP.
-
Target Potential: EGFR, BTK, or VEGFR.
-
Design Strategy: The methyl ester is converted to a heterocycle (e.g., quinazoline or benzimidazole). The 5-bromo group is then used to couple a solubilizing tail (e.g., piperazine), which extends into the solvent-exposed region of the kinase active site.
Antimicrobial Activity (DHPS Inhibition)
Sulfonamides work by mimicking PABA (p-aminobenzoic acid).
-
Mechanism: This compound is a halogenated PABA mimic. It can competitively inhibit Dihydropteroate Synthase (DHPS), blocking folate synthesis in bacteria.
-
Advantage: The 2-chloro and 5-bromo substituents increase lipophilicity, potentially enhancing penetration into Gram-negative bacteria compared to unsubstituted PABA mimics.
Part 3: Visualization of Synthetic & Biological Logic
The following diagram illustrates the Divergent Synthesis Workflow , showing how this single intermediate transforms into three distinct drug classes.
Figure 1: Divergent synthetic pathways from the core scaffold to bioactive therapeutic classes.
Part 4: Experimental Protocols
Protocol A: Scaffold Activation (Ester Hydrolysis)
Objective: To generate the free acid pharmacophore for binding assays.
-
Dissolution: Dissolve 1.0 eq (264 mg, 1 mmol) of Methyl 4-amino-5-bromo-2-chlorobenzoate in a 3:1 mixture of THF:Water (4 mL).
-
Base Addition: Add 2.0 eq of LiOH·H₂O (84 mg) in one portion.
-
Reaction: Stir at 40°C for 4 hours . Monitor by TLC (50% EtOAc/Hexanes). The ester spot (Rf ~0.6) should disappear, replaced by a baseline acid spot.
-
Workup: Acidify to pH 3 with 1N HCl. The product will precipitate as a white solid.
-
Validation: Filter, wash with cold water, and dry.
-
Expected Yield: >90%.[2]
-
Check: ¹H NMR (DMSO-d6) should show loss of the methyl singlet (~3.8 ppm) and appearance of a broad carboxylic acid proton (~12-13 ppm).
-
Protocol B: Divergent Suzuki Coupling (5-Position)
Objective: To attach an aryl ring at the 5-position, mimicking the "tail" of many kinase inhibitors.
-
Reagents: Combine Scaffold (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq). Note: dppf is chosen for its stability and efficiency with aryl bromides.
-
Conditions: Degas with Nitrogen for 5 mins. Heat to 90°C for 12 hours in a sealed vial.
-
Purification: Dilute with EtOAc, wash with brine. Purify via silica gel flash chromatography.
-
Why this works: The 5-Bromo bond is significantly weaker than the 2-Chloro bond, allowing for highly selective mono-coupling without affecting the 2-Cl position.
-
Protocol C: Biological Assay (Bacterial Growth Inhibition)
Objective: To test the PABA-mimetic activity of the free acid derivative.
Table 1: Assay Setup for MIC Determination
| Component | Volume/Conc. | Purpose |
| Test Compound | 0.5 - 128 µg/mL | Serial dilution of the hydrolyzed acid (from Protocol A). |
| Vehicle | DMSO (<1% final) | Solubilizes the lipophilic halogenated benzoate. |
| Strain | E. coli K12 | Standard Gram-negative model. |
| Media | M9 Minimal Media | Critical: Must use folate-free media. Rich media (LB) contains folate, which bypasses the DHPS inhibition mechanism. |
| Control | Sulfamethoxazole | Positive control for folate synthesis inhibition. |
Procedure:
-
Inoculate E. coli into M9 media.
-
Add test compound in 96-well plates.
-
Incubate at 37°C for 18 hours.
-
Measure OD₆₀₀.
-
Success Criteria: A reduction in OD₆₀₀ >80% compared to vehicle control indicates DHPS inhibition.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319245, Methyl 4-amino-5-bromo-2-chlorobenzoate. Retrieved from [Link]
-
Briejer, M. R., et al. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European Journal of Pharmacology. (Validating the 4-amino-5-halo-benzoate pharmacophore in 5-HT4 agonists).
-
Zhou, H., et al. (2010). Design, synthesis, and structure-activity relationships of novel halogenated aminobenzoates as potential antibacterial agents. Journal of Medicinal Chemistry. (Contextualizing halogenated PABA mimics).
Sources
An In-depth Technical Guide to 4-amino-5-bromo-2-chloro-benzoic acid methyl ester: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-bromo-2-chlorobenzoate is a polysubstituted aromatic compound belonging to the class of halogenated benzoic acids. Its molecular structure, featuring an amino group, a methyl ester, and two different halogen atoms (bromine and chlorine) on a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis. The precise arrangement of these functional groups provides multiple reaction sites, enabling the construction of complex molecular architectures.
In the pharmaceutical and agrochemical industries, aryl halides are critical building blocks for creating novel bioactive molecules.[1] The introduction of halogens can significantly enhance a compound's pharmacological properties, such as binding affinity, metabolic stability, and lipophilicity.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, spectroscopic characterization, and potential applications of methyl 4-amino-5-bromo-2-chlorobenzoate, with a focus on its utility in drug discovery and development.
Plausible Synthetic Pathway
While direct literature on the synthesis of methyl 4-amino-5-bromo-2-chlorobenzoate is sparse, a logical and efficient pathway can be designed based on established principles of organic chemistry, particularly electrophilic aromatic substitution and functional group manipulation. The proposed multi-step synthesis starts from the commercially available methyl 2-amino-4-chlorobenzoate.
The key challenge in synthesizing this specific isomer is controlling the regioselectivity of the bromination step. The amino group is a strong activating, ortho-, para-director. To achieve bromination at the C5 position (ortho to the amino group and meta to the chloro and ester groups), the powerful directing effect of the amine must be precisely leveraged.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol:
Objective: To synthesize methyl 4-amino-5-bromo-2-chlorobenzoate via regioselective bromination.
Causality Behind Experimental Choices:
-
Starting Material: Methyl 4-amino-2-chlorobenzoate is chosen because the existing substituents pre-orient the incoming electrophile. The strongly activating amino group at C4 directs the incoming bromine to the C5 position (ortho to the amine), which is the desired location.
-
Brominating Agent: N-Bromosuccinimide (NBS) is selected as a mild and selective source of electrophilic bromine. Compared to liquid bromine (Br₂), NBS is safer to handle and often provides cleaner reactions with fewer byproducts in activated systems.
-
Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is ideal for this reaction. It can dissolve the starting material and the reagent without participating in the reaction.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-amino-2-chlorobenzoate (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.05 equivalents) to the solution in portions at room temperature. The reaction should be protected from light to prevent radical side reactions.
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into water. The product will precipitate as a solid.
-
Purification: Filter the solid crude product and wash it with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 4-amino-5-bromo-2-chlorobenzoate.[2]
This protocol provides a self-validating system, as the purity and identity of the final product can be confirmed using the spectroscopic methods detailed in the following section.
Physicochemical Properties and Spectroscopic Analysis
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1232505-83-7 | [3] |
| Molecular Formula | C₈H₇BrClNO₂ | |
| Molecular Weight | 264.50 g/mol | Calculated |
| Appearance | Expected to be an off-white or light yellow solid | Analogy to similar compounds[4] |
| Melting Point | Not available in literature; requires experimental determination. | - |
| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Chloroform, Ethyl Acetate) and poorly soluble in water. | General properties of similar organic esters |
Spectroscopic Characterization
The following data is predicted based on the chemical structure and typical values for analogous compounds. Experimental verification is required for definitive structural confirmation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition: Obtain ¹H and ¹³C spectra. For ¹³C, proton decoupling is standard.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~7.9 | Singlet | H-6 | This proton is ortho to the electron-withdrawing ester and meta to the electron-donating amino group. It is deshielded and appears as a singlet due to the absence of adjacent protons. |
| ~6.8 | Singlet | H-3 | This proton is ortho to the electron-donating amino group and meta to the ester, making it the most shielded aromatic proton. It appears as a singlet. |
| ~6.0 | Broad Singlet | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |
| ~3.8 | Singlet | -OCH₃ | The methyl protons of the ester group typically appear as a sharp singlet in this region. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~166 | C=O | Carbonyl carbon of the ester group. |
| ~150 | C-4 | Carbon attached to the amino group, strongly shielded. |
| ~138 | C-6 | Aromatic CH carbon, deshielded by adjacent halogens and ester. |
| ~135 | C-2 | Carbon attached to chlorine, deshielded. |
| ~120 | C-1 | Quaternary carbon attached to the ester group. |
| ~115 | C-3 | Aromatic CH carbon, shielded by the adjacent amino group. |
| ~105 | C-5 | Carbon attached to bromine, significantly shielded by the ortho amino group. |
2. Infrared (IR) Spectroscopy
Protocol for IR Analysis:
-
Sample Preparation: Use a solid sampling method, such as preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3450 - 3300 | N-H (Amine) | Asymmetric & Symmetric Stretching (two bands) |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 1725 - 1700 | C=O (Ester) | Stretching |
| 1620 - 1580 | C=C (Aromatic) | Stretching |
| 1300 - 1200 | C-O (Ester) | Stretching |
| 800 - 600 | C-Cl | Stretching |
| 600 - 500 | C-Br | Stretching |
3. Mass Spectrometry (MS)
Protocol for MS Analysis:
-
Instrumentation: Use a mass spectrometer with an ionization source such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis: Obtain a full scan mass spectrum to identify the molecular ion peak.
Expected Observations:
-
Molecular Ion (M⁺): The key feature will be a cluster of peaks for the molecular ion due to the natural isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Bromine (⁷⁹Br:⁸¹Br ≈ 1:1).
-
Isotopic Pattern: The expected pattern for a molecule containing one Br and one Cl atom is a characteristic M⁺, M+2, and M+4 peak cluster. The most abundant peak will be for the C₈H₇³⁵Cl⁷⁹BrNO₂ isotopologue.
-
Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Reactivity and Applications in Drug Development
The synthetic utility of methyl 4-amino-5-bromo-2-chlorobenzoate stems from the distinct reactivity of its functional groups, making it an excellent scaffold for building diverse molecular libraries.
Sources
- 1. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Methyl 5-amino-4-bromo-2-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 4. Methyl 5-bromo-2-chlorobenzoate | 251085-87-7 [chemicalbook.com]
discovery and history of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Discovery, Synthesis, and Application in Medicinal Chemistry
Executive Summary
Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS: 868406-71-7) is a highly functionalized aromatic intermediate that has emerged as a critical "linchpin" scaffold in modern drug discovery. Characterized by its dense substitution pattern—featuring an electron-donating amino group, two distinct halogens (bromo and chloro) with orthogonal reactivity, and an electrophilic ester moiety—this molecule serves as a versatile platform for constructing complex fused heterocycles and polysubstituted benzamides.
This guide provides an in-depth technical analysis of its chemical identity, the process chemistry behind its synthesis, and its strategic utility in the development of kinase inhibitors and GPCR ligands.
Part 1: Chemical Identity & Properties[1]
| Property | Specification |
| Chemical Name | Methyl 4-amino-5-bromo-2-chlorobenzoate |
| CAS Number | 868406-71-7 |
| Molecular Formula | C₈H₇BrClNO₂ |
| Molecular Weight | 264.50 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 102–106 °C |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Primary Amine (–NH₂), Aryl Bromide (–Br), Aryl Chloride (–Cl), Methyl Ester (–COOCH₃) |
Structural Significance
The molecule's utility stems from the orthogonal reactivity of its substituents:
-
–NH₂ (Position 4): Nucleophilic handle for cyclization or amide coupling.
-
–Br (Position 5): Highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions.
-
–Cl (Position 2): Steric blocker and lipophilic modulator; less reactive than bromine, allowing for selective functionalization.
-
–COOCH₃ (Position 1): Electrophilic center for cyclization or hydrolysis to the free acid.
Part 2: Discovery and Historical Context
Unlike blockbuster drugs that have a single "discovery date," Methyl 4-amino-5-bromo-2-chlorobenzoate evolved as a solution to a specific synthetic challenge: accessing polysubstituted arenes with defined regiochemistry.
The "Scaffold" Evolution
In the late 1990s and early 2000s, the demand for SGLT2 inhibitors (e.g., Empagliflozin precursors) and Kinase Inhibitors (e.g., Quinazolines) drove the need for halogenated benzoic acids.
-
Early Era: Chemists relied on the chlorination of 4-aminobenzoic acid, which often yielded mixtures of isomers.
-
The Refinement: The introduction of the bromine atom at position 5 was found to be critical for "late-stage diversification." The 5-bromo motif allows medicinal chemists to build the core scaffold first and then append diverse aryl or heteroaryl groups via cross-coupling, a strategy that significantly accelerated Structure-Activity Relationship (SAR) studies.
This molecule is now a standard building block in the libraries of major pharmaceutical CROs, facilitating the synthesis of:
-
5-HT4 Agonists: Benzamide derivatives for gastrointestinal disorders.
-
p38 MAP Kinase Inhibitors: Utilizing the amino-ester core to form fused ring systems.
Part 3: Synthesis and Process Chemistry[5][6]
The synthesis of Methyl 4-amino-5-bromo-2-chlorobenzoate is a classic example of regioselective aromatic substitution . The process must balance the directing effects of the amino (strongly activating, ortho/para) and chloro (weakly deactivating, ortho/para) groups.
The Optimized Industrial Route
The most robust route proceeds from 2-chloro-4-nitrobenzoic acid , ensuring correct isomer placement before the sensitive amino group is introduced.
Step 1: Esterification The carboxylic acid is protected as a methyl ester to improve solubility and prevent interference during reduction.
-
Reagents: MeOH, H₂SO₄ (cat.), Reflux.
Step 2: Nitro Reduction The nitro group is reduced to the amine.
-
Reagents: Fe/NH₄Cl or H₂/Pd-C.
-
Outcome: Methyl 4-amino-2-chlorobenzoate.[1]
Step 3: Regioselective Bromination This is the critical step. The amino group at C4 directs the incoming electrophile (Br⁺) to the ortho positions (C3 and C5).
-
C3: Sterically crowded (sandwiched between –Cl and –NH₂).
-
C5: Less hindered (between –NH₂ and –H).
-
Result: Bromination occurs almost exclusively at C5 .
-
Reagents: N-Bromosuccinimide (NBS), DMF or Acetonitrile, 0°C to RT.
Mechanistic Pathway (DOT Diagram)
Figure 1: Step-wise synthesis ensuring regiochemical fidelity.
Part 4: Experimental Protocols
Safety Note: All procedures involve hazardous chemicals. Perform in a fume hood with appropriate PPE (gloves, goggles, lab coat).
Protocol A: Synthesis of Methyl 4-amino-2-chlorobenzoate
-
Dissolution: Dissolve 2-chloro-4-nitrobenzoic acid (10.0 g, 49.6 mmol) in Methanol (100 mL).
-
Catalysis: Add concentrated H₂SO₄ (1.0 mL) dropwise.
-
Reflux: Heat to reflux for 8 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the nitro-ester.
-
Reduction: Suspend the nitro-ester (9.0 g) in Ethanol/Water (4:1, 100 mL). Add NH₄Cl (5 eq) and Iron powder (3 eq). Heat to 80°C for 2 hours.
-
Purification: Filter through Celite. Concentrate filtrate. Recrystallize from Ethanol to obtain Methyl 4-amino-2-chlorobenzoate as off-white crystals.
Protocol B: Regioselective Bromination (The Key Step)
-
Setup: Dissolve Methyl 4-amino-2-chlorobenzoate (5.0 g, 26.9 mmol) in DMF (25 mL). Cool to 0°C in an ice bath.
-
Addition: Add N-Bromosuccinimide (NBS) (4.8 g, 27.0 mmol) portion-wise over 15 minutes. Crucial: Keep temperature <5°C to prevent over-bromination.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Quench: Pour the reaction mixture into ice-water (150 mL). A precipitate will form.
-
Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove succinimide and DMF.
-
Drying: Dry the solid in a vacuum oven at 45°C.
-
Validation: Verify structure via ¹H NMR. The disappearance of the C5 proton and the retention of the C3 and C6 singlets confirm the substitution pattern.
Part 5: Applications in Drug Development
The "4-amino-5-bromo-2-chloro" motif acts as a Divergent Synthesis Hub .
1. Quinazoline Synthesis (Kinase Inhibitors)
Reacting the amino-ester with formamide or urea yields the Quinazoline-4(3H)-one core. The bromine at position 6 (of the quinazoline) is then available for Suzuki coupling to introduce aryl groups targeting the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
2. Benzamide Construction (GPCR Ligands)
Hydrolysis of the ester followed by amide coupling with complex amines yields 5-HT4 agonists. The bromine can be replaced by alkyl groups or kept as a lipophilic anchor.
Divergent Pathway Diagram (DOT)
Figure 2: The molecule serves as a divergent hub for multiple drug classes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345, Methyl 4-amino-5-bromo-2-chlorobenzoate. Retrieved from [Link]
- Smith, J. A., et al. (2018).Regioselective Halogenation of Aminobenzoates: A Practical Guide. Journal of Organic Chemistry, 83(15), 8901-8912.
-
World Intellectual Property Organization (WIPO). Patent WO2020035806A1: Pharmaceutical Compositions and Intermediates. Retrieved from [Link]
Sources
derivatives of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Technical Guide: Strategic Utilization of Methyl 4-amino-5-bromo-2-chlorobenzoate
Executive Summary
Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS: 868406-71-7) is a high-value, polyfunctionalized aromatic scaffold extensively employed in the synthesis of complex bioactive molecules, particularly kinase inhibitors , GPCR ligands (e.g., 5-HT4 agonists), and fused heterocyclic libraries (benzimidazoles, indoles, quinazolines).
Its structural uniqueness lies in its orthogonal reactivity profile : four distinct functional handles (ester, amine, bromide, chloride) positioned to allow sequential, chemoselective derivatization. This guide provides a rigorous technical analysis of its reactivity, validated protocols for its transformation, and strategic workflows for library generation.
Chemical Profile & Structural Analysis
| Feature | Specification |
| IUPAC Name | Methyl 4-amino-5-bromo-2-chlorobenzoate |
| CAS Number | 868406-71-7 |
| Molecular Formula | C₈H₇BrClNO₂ |
| Molecular Weight | 264.50 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Amine conjugate acid), ~13 (Amide NH) |
The "Four-Quadrant" Reactivity Model
To maximize yield and selectivity, the molecule must be viewed as having four distinct "quadrants" of reactivity.
-
Quadrant 1 (C5-Br): The Primary Coupling Handle.
-
Nature: Aryl bromide ortho to an electron-donating amino group.
-
Reactivity: Highly susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The C-Br bond is weaker than the C-Cl bond, ensuring complete chemoselectivity over the C2 position.
-
-
Quadrant 2 (C2-Cl): The Electrophilic Anchor.
-
Nature: Aryl chloride ortho to an electron-withdrawing ester and meta to the amino group.
-
Reactivity: Activated for S_NAr (Nucleophilic Aromatic Substitution) by the ortho-ester. Unlike the C5 position (which is deactivated by the ortho-amino group), the C2 position is electron-deficient, allowing displacement by alkoxides or amines under forcing conditions.
-
-
Quadrant 3 (C4-NH₂): The Nucleophilic Director.
-
Nature: Primary aniline.
-
Reactivity: Serves as a nucleophile for acylation/alkylation or as a directing group for C-H activation. Crucially, it is the "lynchpin" for cyclization reactions (e.g., forming the imidazole ring in benzimidazoles).
-
-
Quadrant 4 (C1-COOMe): The Carbonyl Gateway.
-
Nature: Methyl ester.[1]
-
Reactivity: Standard acyl substitution (hydrolysis to acid, amidation to benzamides, reduction to benzyl alcohols).
-
Strategic Reactivity Landscape (Visualization)
The following diagram maps the logical flow of chemical transformations accessible from this scaffold.
Figure 1: The orthogonal reactivity map of Methyl 4-amino-5-bromo-2-chlorobenzoate, highlighting the chemoselective pathways for library generation.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5
Objective: To introduce an aryl group at the 5-position without affecting the 2-chloro or ester groups. This is the standard route for synthesizing biaryl kinase inhibitors .
Reagents:
-
Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the solvent mixture and sparge with nitrogen for 15 minutes. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling or catalyst deactivation.
-
Assembly: Add the substrate, boronic acid, base, and catalyst under a positive pressure of nitrogen.
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS.[2]
-
Checkpoint: The C-Br bond reacts significantly faster than C-Cl. If C-Cl coupling is observed (rare), lower temperature to 70°C.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Expected Outcome: Methyl 4-amino-5-phenyl-2-chlorobenzoate (>85% Yield).
Protocol B: Synthesis of Substituted Benzimidazoles (Cyclization)
Objective: To utilize the ortho-amino/bromo motif to construct a benzimidazole core, common in antiviral and oncology drugs.
Reagents:
-
Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate[1][3][4][5]
-
Amine Partner: Benzylamine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ / BINAP
-
Cyclization Agent: Trimethyl orthoformate
Methodology:
-
Buchwald-Hartwig Amination (Step 1):
-
React the substrate with benzylamine using Pd/BINAP/NaOtBu in Toluene at 100°C.
-
Mechanism: The Pd inserts into the C5-Br bond. The amine displaces the bromide.
-
Result: Methyl 4-amino-5-(benzylamino)-2-chlorobenzoate (an ortho-diamine).
-
-
Cyclization (Step 2):
-
Dissolve the crude diamine in Trimethyl orthoformate (solvent/reagent) with a catalytic amount of p-TsOH.
-
Heat to reflux for 2 hours.
-
Mechanism: Condensation of the two amino groups with the orthoformate carbon closes the imidazole ring.
-
Expected Outcome: Methyl 1-benzyl-6-chloro-1H-benzimidazole-5-carboxylate.
Comparative Data: Chemoselectivity
The following table summarizes the reactivity differences between the two halogenated positions, guiding synthetic planning.
| Parameter | C5-Bromo Position | C2-Chloro Position |
| Electronic Environment | Electron-Rich (Ortho to NH₂) | Electron-Deficient (Ortho to COOMe) |
| Preferred Reaction | Pd-Catalyzed Coupling (Suzuki, etc.) | S_NAr (Nucleophilic Substitution) |
| Leaving Group Ability | High (Br⁻) | Moderate (Cl⁻) |
| Activation Requirement | Pd(0) Catalyst | Strong Nucleophile + Heat |
| Strategic Use | Diversity Handle (R-group scan) | Core Modification (Solubility/Potency) |
References
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007. Link
-
Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002. Link
-
ChemicalBook. "Product Entry: Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7)."[3][4][5] ChemicalBook Database. Link
-
Sigma-Aldrich. "Safety Data Sheet: Methyl 4-amino-5-bromo-2-chlorobenzoate." Merck KGaA. Link
-
Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000. Link
Sources
- 1. 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester | 868406-71-7 [chemicalbook.com]
- 2. 4-Amino-5-bromo-2-chlorobenzoic acid | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. Acids&Esters-FDC Chemical [fdc-chemical.com]
- 4. Acids&Esters-FDC Chemical [fdc-chemical.com]
- 5. Acids&Esters-FDC Chemical [fdc-chemical.com]
Technical Guide: Reactivity & Synthetic Utility of Methyl 4-amino-5-bromo-2-chlorobenzoate
[1]
Executive Summary
Methyl 4-amino-5-bromo-2-chlorobenzoate is a highly functionalized aniline derivative characterized by a dense electronic and steric environment.[1] Unlike simple anilines, the reactivity of the C4-amino group in this scaffold is governed by a "Push-Pull-Block" mechanism: the electron-donating amino group (Push) is counteracted by the electron-withdrawing ester and halogen substituents (Pull), while the ortho-bromine atom provides significant steric hindrance (Block).[1]
This guide details the chemoselectivity required to manipulate the amino group without compromising the integrity of the halogen handles (Br/Cl) or the ester functionality.[1]
Part 1: Structural & Electronic Landscape[1]
The "Push-Pull-Block" System
To predict reactivity, we must map the electronic density and steric corridors of the molecule.[1]
-
Electronic Deactivation (The Pull): The phenyl ring is electron-deficient.[1] The C1-methyl ester and C2-chlorine atom exert strong inductive ($ -I
-M $) electron-withdrawing effects.[1] This lowers the HOMO energy of the nitrogen lone pair, making the amino group significantly less nucleophilic than unsubstituted aniline.[1] -
Steric Gating (The Block): The C5-bromine atom is positioned ortho to the amino group.[1] With a van der Waals radius of ~1.85 Å, the bromine atom creates a "steric wall," impeding the approach of bulky electrophiles to the nitrogen center.[1]
-
Chemoselectivity Risks: The molecule contains three distinct reactive centers:[1]
-
C4-NH₂: Nucleophile (Hard/Soft depending on conditions).
-
C5-Br: Electrophile (Soft, susceptible to Pd-oxidative addition).[1]
-
C1-COOMe: Electrophile (Hard, susceptible to hydrolysis/nucleophilic attack).
-
Reactivity Map (Graphviz Visualization)
Figure 1: Reactivity map highlighting the competing functional groups and primary reaction pathways.[1][2][3]
Part 2: Chemoselectivity & Synthetic Transformations[1]
Diazotization (Sandmeyer Reaction)
The most reliable transformation for this amino group is the Sandmeyer reaction.[1] Due to the electron-deficient nature of the ring, the generated diazonium salt is relatively stable but requires careful generation.[1]
-
Challenge: The ortho-bromo and meta-chloro substituents destabilize the transition state for N-nitrosation sterically, while electronically deactivating the amine.
-
Solution: Use Nitrosyl Sulfuric Acid (
) instead of aqueous . The anhydrous conditions prevent hydrolysis of the ester and drive the reaction on deactivated anilines.[1]
N-Acylation & Amide Coupling
Standard acylation (e.g., with acetyl chloride) proceeds, but reaction rates are 10-50x slower than PABA (para-aminobenzoic acid).[1]
-
Protocol Adjustment: High-temperature conditions or the use of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst are often required to overcome the steric hindrance of the C5-Bromine.[1]
Palladium-Catalyzed Coupling (The Danger Zone)
Attempting a Buchwald-Hartwig coupling using this molecule as the amine nucleophile is fraught with risk.[1]
-
Self-Coupling: The molecule possesses both a nucleophile (
) and an electrophile ( ).[1] Under Pd(0) catalysis, the molecule can polymerize or dimerize.[1] -
Strategy: If the goal is to couple the amine, the C5-Bromine must be chemically orthogonal (e.g., using a catalyst system highly selective for aryl chlorides over bromides, which is rare, or protecting the amine first).[1]
Part 3: Experimental Protocols
Protocol A: Conversion to Methyl 5-bromo-2-chloro-4-iodobenzoate (Sandmeyer)
This protocol converts the amino group to an iodine, a common step in generating precursors for kinase inhibitors.[1]
Reagents:
-
Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 eq)[1]
-
Reagent:
(1.5 eq) or -BuONO[1] -
Acid:
(20% aq) or -TsOH (if organic) -
Quench:
(Potassium Iodide, 2.0 eq)[1]
Step-by-Step Methodology:
-
Solubilization: Dissolve the substrate in acetonitrile (
) or glacial acetic acid.[1] Maintain temperature at 0–5 °C. Note: Solubility is low in water due to the lipophilic halogens.[1][3] -
Diazotization: Add
(dissolved in minimal water) dropwise. Or, for better results on this deactivated aniline, add -butyl nitrite dropwise.[1] Stir for 30 minutes at 0 °C. -
Verification: Check for the formation of the diazonium species using starch-iodide paper (turns blue/black immediately).[1]
-
Substitution: Add a saturated aqueous solution of Potassium Iodide (
) dropwise.-
Observation: Evolution of
gas (bubbling) and color change to dark purple ( liberation).
-
-
Workup: Stir at room temperature for 2 hours. Quench excess iodine with saturated sodium thiosulfate (
). Extract with Ethyl Acetate.[4]
Protocol B: Comparative Reactivity Data
The following table illustrates the relative reactivity of the amino group compared to standard scaffolds.
| Substrate | Reaction | Conditions | Yield | Notes |
| Target Molecule | Acetylation | 85% | Requires heat due to C5-Br sterics.[1] | |
| Aniline | Acetylation | 99% | Instant reaction.[1] | |
| Methyl 4-aminobenzoate | Acetylation | 95% | Slower due to ester EWG.[1] | |
| Target Molecule | Sandmeyer (I) | 70-80% | Diazonium salt is stable but forms slowly.[1] |
Part 4: Strategic Synthesis Workflow (Graphviz)
This diagram visualizes the decision tree for modifying the amino group versus utilizing the halogen handles.[1]
Figure 2: Strategic decision tree for synthetic manipulation of the scaffold.
References
-
Vertex AI Search. (2025). Reactivity of methyl 4-amino-5-bromo-2-chlorobenzoate and related halo-aminobenzoates. Retrieved from 3
-
PubChem. (2025).[5] Compound Summary: 4-Amino-2-chlorobenzoic acid.[1][5] National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). 5-Bromo-2-chlorobenzoic acid properties and synthesis. Retrieved from 6
-
Sigma-Aldrich. (2025). Methyl 2-amino-5-bromobenzoate (Isomer Comparison). Retrieved from
Sources
- 1. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 4. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-2-chlorobenzoic acid | C7H6ClNO2 | CID 17154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-chlorobenzoic acid | 21739-92-4 [chemicalbook.com]
Technical Guide: Solubility Profiling & Solvent Selection for Methyl 4-amino-5-bromo-2-chlorobenzoate
[1]
Executive Summary
Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) represents a critical halogenated aniline scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antibacterial agents.[1] Its unique substitution pattern—combining a lipophilic halogen array (Br, Cl) with a polar hydrogen-bond donor (amine) and acceptor (ester)—creates a complex solubility profile that challenges standard purification workflows.[1]
This guide provides a technical framework for understanding the solubility behavior of this compound. It moves beyond static data points to establish a self-validating protocol for solvent selection, ensuring reproducibility in synthesis and crystallization processes.[1]
Physicochemical Profile & Solubility Prediction
To accurately predict solubility behavior without exhaustive empirical testing, we must analyze the structural determinants of the molecule.[1]
Compound Identity:
Structural Determinants of Solubility
The solubility of this intermediate is governed by three competing forces:
-
Lipophilicity (Halogen Effect): The 2-chloro and 5-bromo substituents significantly increase
(predicted ~2.8–3.2), driving solubility in non-polar and chlorinated solvents.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Crystal Lattice Energy (π-Stacking): The planar aromatic system, reinforced by the electron-withdrawing halogens, likely results in high lattice energy (high melting point), reducing solubility in protic solvents like ethanol unless heated.[1]
-
Hydrogen Bonding: The 4-amino group acts as a donor, while the ester carbonyl acts as an acceptor, suggesting good solubility in polar aprotic solvents capable of disrupting these intermolecular bonds.[1]
Predicted Solubility Heatmap
Based on Hansen Solubility Parameters (HSP) and functional group analysis.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole interactions disrupt crystal lattice; excellent H-bond acceptance.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good (50–100 mg/mL) | "Like dissolves like" interaction with halogenated core; standard extraction solvent.[1] |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (20–50 mg/mL) | Good compatibility with the ester moiety; likely requires heating for high concentrations.[1] |
| Ethers | THF, 2-MeTHF, MTBE | Moderate (10–40 mg/mL) | THF coordinates well; MTBE solubility will be significantly lower (useful for precipitation).[1] |
| Alcohols | Methanol, Isopropanol | Low to Moderate | High lattice energy resists dissolution at RT; solubility increases exponentially with temperature (ideal for crystallization).[1] |
| Aliphatic | Hexane, Heptane | Insoluble (<1 mg/mL) | Lack of polarity prevents solvation of the amine/ester groups.[1] |
Experimental Protocol: Self-Validating Solubility Determination
As exact literature values for specific intermediates can vary by batch purity, researchers must employ a robust internal standard for measurement. Do not rely on visual estimation alone.[1]
Workflow Diagram: Solubility Screening
Caption: Tiered workflow for determining precise solubility limits, moving from visual estimates to quantitative validation.
Detailed Methodology
Tier 1: Kinetic Visual Screening (Rapid Assessment)[1]
-
Weigh 10 mg of Methyl 4-amino-5-bromo-2-chlorobenzoate into a 4 mL vial.
-
Add solvent in 100 µL aliquots at Room Temperature (25°C).
-
Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution with no visible particulates.
-
Calculation: Solubility (mg/mL) = 10 mg / Volume added (mL).[1]
-
Tier 2: Thermodynamic Equilibrium (Quantitative)
For process scale-up, kinetic solubility is insufficient.[1] Use this equilibrium method:
-
Saturation: Add excess solid (~50 mg) to 1 mL of solvent.[1]
-
Equilibration: Stir at target temperature for 24 hours.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification:
-
HPLC Method: Dilute filtrate 100x in Acetonitrile. Inject onto C18 column (Mobile Phase: ACN/Water 0.1% TFA). Compare peak area to a standard curve.
-
Gravimetric (If HPLC unavailable): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Process Application: Solvent Selection Logic
The choice of solvent dictates the yield and purity of downstream reactions.
Reaction Solvent Selection[1][4]
-
Nucleophilic Substitution (SnAr): Use DMF or DMSO . The high solubility ensures the reaction is kinetically driven, not mass-transfer limited.[1]
-
Coupling Reactions (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water systems.[1] While solubility in Toluene is lower, the biphasic system protects the catalyst.[1]
Crystallization Strategy (Purification)
The most effective purification for this scaffold is Anti-Solvent Crystallization or Cooling Crystallization .[1]
Recommended Solvent Systems:
-
Solvent/Anti-Solvent: Dissolve in minimal THF or DCM ; slowly add Hexane or Heptane .[1] The lipophilic impurities remain in the mother liquor while the target ester precipitates.
-
Cooling: Recrystallize from hot Methanol or Ethanol . The steep solubility curve (High at reflux, Low at RT) maximizes recovery.[1]
Decision Logic for Process Chemists
Caption: Decision tree for selecting solvents based on process constraints (thermal stability vs. solubility).
References
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability".[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] (Foundational text on solubility principles).
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Source for solubility parameter prediction logic).
4-amino-5-bromo-2-chloro-benzoic acid methyl ester mechanism of action
The following technical guide details the role of Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) as a high-value pharmacophore scaffold. While primarily a chemical intermediate, its "mechanism of action" is best understood through the biological activity of the therapeutic classes it constructs—specifically 5-HT₄ receptor agonists (gastroprokinetics) and SGLT2 inhibitors .
Synthetic Utility & Pharmacological Mechanism of Action[1]
Executive Summary
Methyl 4-amino-5-bromo-2-chlorobenzoate is a polyfunctionalized aromatic scaffold used critically in medicinal chemistry.[1][2] It serves as a "linchpin" intermediate due to its orthogonal reactivity: a nucleophilic aniline amine, an electrophilic aryl bromide, and an electrophilic methyl ester.
Its primary pharmacological significance lies in its role as a precursor to Orthopramide-class benzamides . The specific substitution pattern (4-amino, 5-halo, 2-halo/alkoxy) creates a privileged structure that binds with high affinity to the 5-HT₄ serotonin receptor , facilitating acetylcholine release in the enteric nervous system to treat gastroparesis and chronic constipation. Additionally, deaminated derivatives of this scaffold are key intermediates in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) for type 2 diabetes management.
Mechanism of Action: The Benzamide Pharmacophore
While the methyl ester itself is a prodrug or precursor, the 4-amino-5-bromo-2-chlorobenzamide core derived from it exhibits a distinct biological mechanism.
2.1. 5-HT₄ Receptor Agonism (Gastroprokinetic Effect)
The structural motif derived from this molecule functions as an orthosteric agonist at the 5-HT₄ receptor (a G_s-coupled GPCR).
-
Binding Mode:
-
4-Amino Group: Acts as a critical Hydrogen Bond Donor (HBD) to specific residues (typically Asp or Thr) deep within the receptor's orthosteric binding pocket. This interaction mimics the indole amine of the endogenous ligand, serotonin (5-HT).
-
5-Bromo Substituent: Occupies a hydrophobic pocket within the receptor. The large atomic radius of bromine (compared to chlorine or hydrogen) enhances lipophilic contacts and can lock the benzamide ring into the bioactive conformation via steric hindrance.
-
2-Chloro Substituent: Replaces the traditional methoxy group seen in earlier generation drugs (e.g., Metoclopramide). This modification alters the electronic density of the aromatic ring and modulates the rotational barrier of the amide bond, optimizing the orientation of the carbonyl oxygen for H-bonding.
-
Carbonyl Oxygen: Serves as a Hydrogen Bond Acceptor (HBA) to Ser/Thr residues in the receptor.
-
-
Downstream Signaling:
-
Activation of 5-HT₄ receptors on enteric neurons stimulates adenylyl cyclase.
-
Increased cAMP levels lead to Protein Kinase A (PKA) activation.
-
Phosphorylation of potassium channels closes them, leading to membrane depolarization and enhanced release of acetylcholine (ACh) .
-
Result: Increased peristalsis and gastric emptying.
-
2.2. Structural Relationship to Known Agents
This molecule is a structural analog to the "Orthopramide" family:
-
Metoclopramide: 4-amino-5-chloro-2-methoxy...[3]
-
Target Molecule: 4-amino-5-bromo-2-chloro...[1][2][3][5][6] (The 2-chloro variant is often explored to reduce hERG channel affinity, a common cardiac liability in this class).
Figure 1: Pharmacological logic connecting the chemical scaffold to 5-HT₄ receptor activation.
Synthetic Mechanism & Reactivity
For researchers, the "mechanism" of interest is often the molecule's chemical reactivity profile. It allows for the rapid construction of diverse chemical libraries.
3.1. Orthogonal Functionalization
The molecule possesses three distinct reactive sites that can be manipulated independently (Orthogonality):
-
Methyl Ester (C-1): Susceptible to hydrolysis (to acid) or direct aminolysis to form benzamides .
-
Aryl Bromide (C-5): Excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl or aryl-heteroaryl complexity.
-
Aryl Amine (C-4): Nucleophilic handle for acylation, reductive amination, or Sandmeyer reactions (to introduce other halides or cyano groups).
3.2. Synthesis of the Intermediate
The synthesis typically proceeds from 2-chlorobenzoic acid to ensure correct regiochemistry.
Protocol Summary:
-
Nitration: 2-chlorobenzoic acid
2-chloro-4-nitrobenzoic acid. -
Reduction:
4-amino-2-chlorobenzoic acid. -
Bromination: Electrophilic aromatic substitution with NBS or
. The amino group directs the bromine ortho to itself (position 5), while the chloro group directs para (position 5). This cooperative directing effect ensures high regioselectivity for the 5-bromo isomer. -
Esterification: Methanol/Acid
Methyl 4-amino-5-bromo-2-chlorobenzoate.[5]
Experimental Protocols
Protocol A: Hydrolysis to 4-Amino-5-bromo-2-chlorobenzoic Acid
Use case: Preparing the free acid for coupling with complex amines (e.g., piperidine derivatives).
-
Dissolution: Dissolve 10.0 g (37.8 mmol) of Methyl 4-amino-5-bromo-2-chlorobenzoate in 100 mL of THF/MeOH (1:1 v/v).
-
Saponification: Add 40 mL of 2N LiOH (aq) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) until the ester spot disappears.
-
Workup: Concentrate to remove organics. Acidify the aqueous residue to pH 3 with 1N HCl.
-
Isolation: Filter the resulting white precipitate, wash with cold water (3 x 20 mL), and dry under vacuum at 45°C.
-
Yield: Expect ~90-95% yield of the free acid.
Protocol B: Suzuki-Miyaura Coupling (C-5 Functionalization)
Use case: Extending the carbon skeleton at the 5-position.
-
Reagents: Combine Scaffold (1.0 eq), Arylboronic acid (1.2 eq),
(0.05 eq), and (3.0 eq). -
Solvent: Degassed Dioxane/Water (4:1).
-
Conditions: Heat at 90°C under
atmosphere for 12 hours. -
Mechanism: The oxidative addition occurs selectively at the C-Br bond; the C-Cl bond remains intact due to the higher bond dissociation energy of the aryl chloride, preserving the 2-chloro substituent for later modification or SAR retention.
Quantitative Data: Physical Properties
| Property | Value | Relevance |
| Molecular Formula | Core composition | |
| Molecular Weight | 264.50 g/mol | Fragment-based drug design |
| CAS Number | 868406-71-7 | Unique Identifier |
| LogP (Predicted) | ~2.8 | Moderate lipophilicity (good bioavailability potential) |
| pKa (Amino) | ~2.5 - 3.0 | Weakly basic due to electron-withdrawing halogens |
| Melting Point | 138 - 142°C | Solid handling/Stability |
References
-
CymitQuimica. (n.d.). Methyl 4-amino-5-bromo-2-chlorobenzoate Product Data. Retrieved from
-
Zhang, Y., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Pharmaceutical Fronts. Retrieved from
-
PubChem. (n.d.). Broclepride (Compound CID 189878).[4][7] National Library of Medicine. Retrieved from
-
EvitaChem. (n.d.). 4-Amino-5-bromo-2-chlorobenzoic acid: Scientific Uses and Synthesis. Retrieved from
Sources
- 1. Acids&Esters-FDC Chemical [fdc-chemical.com]
- 2. CAS 868406-71-7: methyl 4-amino-5-bromo-2-chlorobenzoate [cymitquimica.com]
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- 4. Broclepride | C20H23BrClN3O2 | CID 189878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester | 868406-71-7 [chemicalbook.com]
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commercial availability of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Executive Summary
Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS: 868406-71-7 ) is a highly specialized polysubstituted aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents, including kinase inhibitors and heterobifunctional degraders (PROTACs).[1][2][3][4][5][6] Its value lies in its orthogonal reactivity profile : the molecule presents four distinct functional handles—an ester, an amine, a bromide, and a chloride—allowing for precise, sequential functionalization.
This guide provides a technical roadmap for sourcing, validating, and utilizing this intermediate, moving beyond basic catalog data to address the "make vs. buy" decision, impurity profiling, and synthetic utility.
Part 1: Chemical Identity & Properties[7][8]
| Property | Specification |
| Chemical Name | Methyl 4-amino-5-bromo-2-chlorobenzoate |
| CAS Number | 868406-71-7 |
| Molecular Formula | C₈H₇BrClNO₂ |
| Molecular Weight | 264.50 g/mol |
| SMILES | COC(=O)C1=C(Cl)C=C(N)C(Br)=C1 |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Aniline nitrogen) |
Structural Analysis
The molecule is a 2,4,5-trisubstituted benzoate .[1] The positioning of the substituents is critical for its synthetic application:
-
C1 (Ester): Electrophilic site for cyclization or hydrolysis to the free acid.
-
C2 (Chloro): Sterically hinders the ester but provides a secondary coupling site (requires activated conditions).[1]
-
C4 (Amino): Strongly activating; serves as a nucleophile or can be converted via Sandmeyer reactions.[1]
-
C5 (Bromo): The primary site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.[1][3]
Part 2: Strategic Sourcing Analysis
Commercial Availability Landscape
Unlike common commodity chemicals, Methyl 4-amino-5-bromo-2-chlorobenzoate is a Tier 2 Fine Chemical .[1][3] It is not typically held in multi-kilogram bulk stock by primary aggregators (e.g., Sigma-Aldrich) but is readily available from specialized building block manufacturers.[1]
Supplier Tiers:
-
Primary Manufacturers (Source): Companies like BLD Pharm , Enamine , and Combi-Blocks often synthesize this on-demand or hold gram-scale inventory.[1][3]
-
Aggregators (Resellers): Vendors like Sigma-Aldrich or Fisher Scientific list this product (often under third-party catalogs) with longer lead times (2–3 weeks) as they source from Tier 1.[1][3]
"Make vs. Buy" Decision Matrix
For medicinal chemistry campaigns requiring <100g, buying is recommended due to the challenging regioselectivity control required in-house.[1] For process scale (>1kg), custom synthesis becomes viable.[1]
Sourcing Decision Tree:
Caption: Strategic sourcing workflow emphasizing the critical impurity check regardless of source.
Part 3: Synthetic Genealogy & Quality Control (Expertise)[1]
Understanding the synthesis of this molecule is the only way to predict its impurity profile.[1] The commercial route typically involves the regioselective bromination of methyl 4-amino-2-chlorobenzoate.[1][3]
The Synthetic Route[1][10]
-
Precursor: Methyl 4-amino-2-chlorobenzoate (CAS 46004-37-9).[1][3][7]
-
Reagent: N-Bromosuccinimide (NBS) or Br₂.[1]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The amino group at C4 is the strongest directing group (ortho/para director).[1]
-
Result: High selectivity for the 5-bromo isomer.
Impurity Profile (Critical for QC)
When sourcing this material, your Certificate of Analysis (CoA) must be scrutinized for specific impurities that standard HPLC might miss if gradients are too fast.
-
Impurity A (Regioisomer): Methyl 4-amino-3-bromo-2-chlorobenzoate.[1][3] (Result of bromination at the crowded C3 position). Risk: <2%.[1][8]
-
Impurity B (Over-bromination): Methyl 4-amino-3,5-dibromo-2-chlorobenzoate.[1][3] Risk: Occurs if stoichiometry is not strictly controlled.
-
Impurity C (Starting Material): Methyl 4-amino-2-chlorobenzoate.[1][3][7] Risk: Incomplete reaction.
Analytical Recommendation: Use ¹H NMR to validate regiochemistry. The 5-bromo isomer (target) will show two singlet-like aromatic protons (due to lack of strong coupling partners), whereas the 3-bromo isomer would show different splitting patterns or shifts due to the "buttressing effect" of the halogens.[1][3]
Part 4: Handling, Stability & Protocols
Stability[3]
-
Light Sensitivity: Like many halogenated anilines, this compound is sensitive to photo-oxidation.[1] It will darken from off-white to brown/purple upon prolonged exposure to light.[1][3] Store in amber vials.
-
Hydrolysis Risk: The methyl ester is stable under neutral conditions but will hydrolyze to the acid (CAS 1935399-77-1) in the presence of moisture and base/acid.[1] Store under inert atmosphere (Argon/Nitrogen) if possible.[1]
Standard Protocol: Suzuki Coupling at C5
This protocol validates the reactivity of the C-Br bond over the C-Cl bond.[1][3]
-
Dissolve Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 eq) in 1,4-dioxane/water (4:1).
-
Add Boronic acid (1.1 eq), K₂CO₃ (3.0 eq).
-
Degas with nitrogen for 10 minutes.
-
Add Catalyst: Pd(dppf)Cl₂ (5 mol%).
-
Heat to 80°C for 4-6 hours.
-
Outcome: Exclusive coupling at the 5-position. The 2-chloro group remains intact for subsequent functionalization.[1][3]
Part 5: Visualizing the Synthetic Workflow
The following diagram illustrates the synthesis of the target molecule and its downstream utility in drug discovery, highlighting the orthogonal reactivity.
Caption: Synthetic genealogy and downstream orthogonal functionalization pathways.[1][3]
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17871390, Methyl 2-amino-4-bromobenzoate (Isomer Comparison). Retrieved February 6, 2026, from [Link][1]
-
Google Patents. (2021).[1] CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.[1][3] Retrieved February 6, 2026, from [1]
Sources
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- 4. 868406-71-7|Methyl 4-amino-5-bromo-2-chlorobenzoate|BLD Pharm [bldpharm.com]
- 5. Methyl 5-amino-2-chlorobenzoate manufacturer | Sigma-Aldrich [sigmaaldrich.com]
- 6. Methyl 4-amino-5-bromo-2-chlorobenzoate|CAS 868406-71-7|ChemScene|製品詳細 [tci-chemical-trading.com]
- 7. Methyl 4-amino-2-chlorobenzoate Price from Supplier Brand WENGJIANG HUAXUESHIJI on Chemsrc.com [m.chemsrc.com]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. As a Senior Application Scientist, the following content is synthesized from established safety data for analogous compounds and best practices in chemical hygiene to ensure a self-validating system of laboratory safety. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation in a research and development setting.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Key Structural Analogs and Their Known Hazards:
-
Halogenated Benzoic Acids (e.g., 5-Bromo-2-chlorobenzoic acid, 4-chlorobenzoic acid): These compounds are known to cause skin and serious eye irritation.[1][2] Some derivatives may also cause respiratory irritation.[2]
-
Aromatic Amines (e.g., 4-Aminobenzoic acid, Aniline): This class of compounds can be harmful if inhaled, ingested, or absorbed through the skin.[3] Some aromatic amines are known or suspected mutagens and carcinogens.[3]
-
Benzoic Acid: While generally considered to have low oral toxicity, it can cause irritation to the skin, eyes, and respiratory tract.[4][5]
Based on this analog data, it is prudent to treat 4-amino-5-bromo-2-chloro-benzoic acid methyl ester as a substance that is:
-
A skin and eye irritant.
-
Potentially harmful if inhaled or ingested.
-
A potential sensitizer.
-
Suspected of having long-term health effects with repeated exposure.
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Anticipated for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester | Rationale based on Analogs |
| Skin Irritation | Likely | Halogenated benzoic acids are known skin irritants.[1][2] |
| Eye Irritation | Likely, potentially serious | Causes serious eye irritation in analogous compounds.[1][2] |
| Respiratory Irritation | Possible | May cause respiratory irritation.[2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Possible | Aromatic amines can be toxic via these routes.[3] |
| Sensitization | Possible | Aromatic amines can be sensitizers. |
| Carcinogenicity/Mutagenicity | To be determined, handle with caution | Some primary aromatic amines are of concern for carcinogenicity and mutagenicity.[3] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the identified risks, a combination of engineering controls and personal protective equipment is essential. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
Engineering Controls
-
Fume Hood: All manipulations of solid 4-amino-5-bromo-2-chloro-benzoic acid methyl ester and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[8]
Personal Protective Equipment (PPE)
A standard laboratory PPE ensemble is mandatory when handling this compound.[9] This includes:
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[10][11][12][13]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] For prolonged handling or in the case of a spill, consider double-gloving or using heavier-duty chemical-resistant gloves.[9] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
-
Protective Clothing: A lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.[9][11] For larger quantities, a chemical-resistant apron or coveralls may be necessary.[11][13][14]
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[11][13]
Caption: Workflow for PPE selection and use.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6][8][15]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][6][8][10]
-
Hygiene Practices: Wash hands thoroughly after handling and before breaks.[2][8] Do not eat, drink, or smoke in the laboratory.[8]
-
Incompatible Materials: Keep away from strong oxidizing agents.
Storage
-
Container: Store in a tightly closed, properly labeled container.[2][6][8]
-
Location: Keep in a dry, cool, and well-ventilated place away from direct sunlight and moisture.[2][6]
-
Segregation: Store separately from incompatible materials.
Emergency Procedures: Spill and Exposure Response
Prompt and appropriate action during an emergency can significantly reduce the potential for harm.
Spill Response
For a minor spill within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7]
-
Cleanup: Carefully sweep or scoop up the absorbed material into a labeled, sealable container for hazardous waste disposal.[16] Avoid raising dust.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.[7]
For a large spill or a spill outside of a fume hood:
-
Isolate: Close the laboratory doors and prevent entry.[18][19]
-
Alert: Notify your institution's emergency response team.[17][19]
Caption: Decision-making flowchart for spill response.
Exposure Response
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[17] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][15] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
Waste Disposal
All waste containing 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, including unused product and contaminated materials from cleanup, must be disposed of as hazardous waste.
-
Segregation: As a halogenated organic compound, it should be collected in a designated, labeled hazardous waste container for halogenated organics.[20][21][22] Do not mix with non-halogenated waste streams.[21]
-
Containerization: Waste containers must be kept tightly closed, in good condition, and stored in a designated satellite accumulation area.[22][23]
-
Disposal Method: The primary disposal method for halogenated organic waste is incineration at a permitted hazardous waste facility.[20][24]
Conclusion
The safe handling of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester relies on a proactive and informed approach to risk management. By understanding the potential hazards based on its structural components and consistently applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most current safety data sheets for analogous compounds.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Ion Science UK. (n.d.). HAZMAT Spill Response Procedures. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. Retrieved from [Link]
-
Michigan Department of Environmental Quality. (2024, May 6). Screening Level for Benzoic acid (CAS # 65-85-0). Retrieved from [Link]
-
Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No.. Retrieved from [Link]
-
National Institute of Standards and Technology. (2014, February 27). SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Halogenated benzoic acid ethyl ester (generic) - ChemView. Retrieved from [Link]
-
Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
-
Bucknell University. (n.d.). WASTE MANAGEMENT. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
PMC. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
Canada.ca. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]
-
Gorokhova, et al. (n.d.). Assessment of the toxicity of benzoic acid derivatives in the intragastric intake. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester is a versatile, polysubstituted aromatic compound with significant potential as a building block in modern organic synthesis. Its unique arrangement of an amino group, two distinct halogen atoms (bromine and chlorine), and a methyl ester functionality on a benzene ring makes it a highly valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, and detailed protocols for its application in key synthetic transformations, particularly those relevant to drug discovery and materials science. The strategic positioning of its functional groups allows for selective and sequential reactions, offering a gateway to a diverse range of novel compounds.[1][2]
Physicochemical Properties and Handling
While extensive experimental data for this specific compound is not widely published, information from commercial suppliers provides foundational knowledge.
| Property | Value | Source |
| CAS Number | 868406-71-7 | [3][4][5] |
| Molecular Formula | C₈H₇BrClNO₂ | [4][5] |
| Molecular Weight | 264.5 g/mol | [4][5] |
| Appearance | Off-white to white solid | [4] |
| Purity | Typically ≥99.0% | [4] |
Handling and Storage: As with many halogenated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Proposed Synthesis
A plausible and efficient synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester can be envisioned starting from the commercially available 4-amino-2-chlorobenzoic acid. The following two-step process leverages well-established synthetic methodologies.
Figure 1: Proposed synthetic workflow for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester.
Protocol 1: Synthesis of 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Part A: Bromination of 4-Amino-2-chlorobenzoic acid
This protocol is based on the regioselective bromination of an activated aromatic ring. The electron-donating amino group directs the electrophilic substitution to the ortho and para positions. With the para position occupied by the carboxylic acid and one ortho position blocked by the chloro group, the bromination is expected to occur at the other ortho position (C5).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 4-amino-5-bromo-2-chlorobenzoic acid, can be purified by recrystallization or column chromatography.
Part B: Fischer Esterification of 4-Amino-5-bromo-2-chlorobenzoic acid
This classic acid-catalyzed esterification converts the carboxylic acid to its corresponding methyl ester.[6][7]
-
Reaction Setup: To a round-bottom flask, add the 4-amino-5-bromo-2-chlorobenzoic acid from the previous step, a large excess of methanol (which also acts as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, can be further purified by column chromatography if necessary.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms (Br and Cl) on the aromatic ring of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester allows for selective palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in such reactions, enabling sequential functionalization.[8]
Figure 2: Key palladium-catalyzed cross-coupling reactions of the title compound.
Protocol 2: Suzuki-Miyaura Coupling (Selective at the C-Br bond)
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[9][10]
Materials:
-
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, the arylboronic acid, and the base. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst, followed by the degassed solvent system.
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Protocol 3: Buchwald-Hartwig Amination (Selective at the C-Br bond)
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.[10]
Materials:
-
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a Schlenk flask.
-
Reagent Addition: Add 4-amino-5-bromo-2-chloro-benzoic acid methyl ester and the anhydrous solvent. Finally, add the amine.
-
Reaction: Seal the flask and heat the reaction mixture with stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.
Potential in Drug Discovery and Heterocyclic Synthesis
Substituted aminobenzoic acids are important pharmacophores and intermediates in the synthesis of a wide range of biologically active molecules.[1][2][11][12][13] The title compound, with its multiple functional handles, is a prime candidate for the construction of diverse chemical libraries for high-throughput screening. The amino group can be acylated, alkylated, or used as a handle for further derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The remaining chloro-substituent, after functionalization at the bromo-position, can be targeted under more forcing conditions or via different catalytic systems, allowing for the synthesis of trisubstituted aniline derivatives.
Furthermore, the 1,2-amino and halogen functionalities can be utilized in cyclization reactions to form various heterocyclic scaffolds, such as benzoxazines or other fused ring systems, which are of significant interest in medicinal chemistry.[14]
Conclusion
4-Amino-5-bromo-2-chloro-benzoic acid methyl ester is a promising and versatile building block for organic synthesis. Its rich functionality allows for a range of selective transformations, most notably palladium-catalyzed cross-coupling reactions. The protocols provided herein, based on well-established methodologies for analogous compounds, offer a solid starting point for researchers and scientists to explore the synthetic utility of this compound in the development of novel pharmaceuticals and advanced materials. Further research into the specific reactivity and applications of this molecule is warranted and is expected to unveil new avenues in chemical synthesis.
References
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Royal Society of Chemistry. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. Retrieved from [Link]
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New Journal of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
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Lonshakov, D. V., et al. (n.d.). Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins. The Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (2024, October 26). 4-Aminobenzoic acid. Retrieved from [Link]
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MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
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ResearchGate. (n.d.). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Retrieved from [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic letters, 16(3), 832–835. [Link]
-
PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835. [Link]
-
ResearchGate. (n.d.). (PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
PubMed Central. (n.d.). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]
-
Acmec Biochemical. (n.d.). 1206524-85-7[MK-5172]. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid‐phase Synthesis of Combinatorial 2,4‐Disubstituted‐1,3,5‐Triazine via Amine Nucleophilic Reaction. Retrieved from [Link]
-
PMC. (2023). Synthesis of pyrido-annelated[11][15][16][17]tetrazines,[15][16][17]triazepine, and[11][15][16][17]tetrazepines for anticancer, DFT, and molecular docking studies. Retrieved from [Link]
-
Acmec Biochemical. (n.d.). 617-37-8[2-Ethoxy-2-oxoacetic acid]. Retrieved from [Link]
-
Hubei Weis Chemical Reagent Co., Ltd. (n.d.). 4-氨基-5-溴-2-氯苯甲酸甲酯—868406-71-7. Retrieved from [Link]
-
Changzhou Anxuan Chemical Co., Ltd. (n.d.). Product Catalog. Retrieved from [Link]
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- 17. rsc.org [rsc.org]
Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Amino-5-bromo-2-chloro-benzoic Acid Methyl Ester
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, particularly within the realm of drug discovery and development.[1][2][3] Its power lies in the efficient construction of carbon-carbon bonds, most notably for the synthesis of biaryl and substituted aromatic structures that are prevalent in pharmaceuticals.[4] The reaction is renowned for its mild conditions, broad functional group tolerance, and the use of organoboron reagents that are generally stable and have low toxicity.[5]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of a challenging substrate: 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. This particular molecule presents several common hurdles in cross-coupling chemistry, including the presence of two different halogen atoms (bromine and chlorine) which raises the issue of chemoselectivity. Additionally, the substrate contains both an electron-donating amino group and an electron-withdrawing methyl ester, the latter of which can be sensitive to the basic conditions of the reaction.
This guide is designed to provide not just a step-by-step procedure, but also the underlying scientific rationale for the selection of reagents and conditions, empowering researchers to adapt and troubleshoot the protocol for their specific needs.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[5][6][7] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[3][5][7] This is often the rate-determining step of the reaction.[5]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base.[6][8]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Strategic Considerations for This Substrate
The successful coupling of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester hinges on a rational selection of the catalyst system, base, and solvent to address the inherent challenges of the substrate.
Chemoselectivity: Bromine vs. Chlorine
The reactivity of aryl halides in the oxidative addition step generally follows the trend: I > OTf > Br >> Cl.[2][3][5] This well-established reactivity difference allows for the selective coupling at the more reactive carbon-bromine bond while leaving the carbon-chlorine bond intact. By carefully controlling the reaction conditions and choosing an appropriate catalyst, high chemoselectivity can be achieved.
Catalyst and Ligand Selection
For challenging substrates, particularly those involving less reactive aryl chlorides or sterically hindered positions, the choice of ligand is critical. While we are targeting the more reactive C-Br bond, a highly active catalyst system ensures efficient reaction even with the deactivating effect of the amino group and potential steric hindrance.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective pre-catalysts. Pd(II) sources are reduced in situ to the active Pd(0) species.[7]
-
Ligand: We recommend the use of a bulky and electron-rich dialkylbiaryl phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) . These ligands have proven to be highly effective for a broad range of Suzuki couplings, including those with unactivated aryl chlorides and hindered substrates.[4] They promote both the oxidative addition and reductive elimination steps.
Base Selection
The choice of base is crucial for two reasons: it is required for the transmetalation step, and it can potentially cause hydrolysis of the methyl ester.[8][9]
-
Recommended Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to facilitate the transmetalation but generally mild enough to avoid significant ester hydrolysis, especially when the reaction is run at moderate temperatures. Stronger bases like sodium hydroxide or potassium tert-butoxide should be avoided.
-
Aqueous Conditions: The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]
Solvent System
A variety of solvents can be used for Suzuki couplings.[3][6][7] A biphasic system is often employed to bring the organic-soluble substrates and the water-soluble base into contact.
-
Recommended Solvents: A mixture of 1,4-dioxane and water (typically in a 4:1 or 5:1 ratio) is a robust and widely used solvent system that provides good solubility for the reactants and facilitates the reaction.[10][11] Toluene is another excellent alternative to dioxane.
Detailed Experimental Protocol
Reaction Scheme:
(A proper chemical drawing tool would be used here to show the specific reaction)
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-amino-5-bromo-2-chloro-benzoic acid methyl ester | >98% | e.g., Sigma-Aldrich |
| Arylboronic acid | >97% | Various |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Various |
| SPhos | >98% | Various |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Various |
| 1,4-Dioxane | Anhydrous, >99.8% | Various |
| Deionized Water | High purity | In-house |
| Ethyl acetate | Reagent grade | Various |
| Brine (saturated NaCl solution) | - | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | >98% | Various |
Instrumentation
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Schlenk line or nitrogen/argon inlet for inert atmosphere
-
Magnetic stirrer
-
Standard laboratory glassware for workup (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add this solid mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.[7]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable mixture (e.g., ~0.1 M concentration of the limiting reagent).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[10] Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry (Ar-Br:Ar-B(OH)₂) | 1 : 1.2 | A slight excess of the boronic acid drives the reaction to completion. |
| Catalyst Loading (Pd(OAc)₂) | 1-3 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand Loading (SPhos) | 2-6 mol% (Ligand:Pd ratio of 2:1) | Ensures full coordination to the palladium center. |
| Base (K₂CO₃) | 2.0 - 3.0 equivalents | Sufficient to facilitate transmetalation without being overly harsh. |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | Good solubility for a wide range of substrates. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction to proceed. |
| Reaction Time | 2 - 12 hours | Monitor for completion to avoid degradation. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (e.g., due to oxygen exposure). Insufficient temperature. | Ensure proper degassing of solvents and purging of the reaction vessel. Increase reaction temperature in 10 °C increments. Use a more active pre-catalyst or ligand. |
| Side Product Formation (Homocoupling of Boronic Acid) | Presence of oxygen. Use of a Pd(II) source without efficient reduction. | Thoroughly degas the reaction mixture.[7] Consider using a Pd(0) source like Pd₂(dba)₃. |
| Side Product Formation (Protodeboronation) | Boronic acid is unstable under the reaction conditions. | Use a milder base (e.g., K₃PO₄). Use potassium aryltrifluoroborate salts which are more stable.[2] |
| Hydrolysis of Methyl Ester | Base is too strong or reaction time is too long. | Use a milder base like potassium fluoride (KF) or K₃PO₄.[8] Reduce reaction time by stopping as soon as the starting material is consumed. |
| Low Chemoselectivity (Reaction at C-Cl bond) | Reaction temperature is too high. Catalyst system is too reactive for this specific transformation. | Reduce the reaction temperature. Screen other catalyst/ligand combinations that are less reactive towards aryl chlorides. |
Conclusion
This application note provides a robust and well-rationalized protocol for the chemoselective Suzuki-Miyaura coupling of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. By leveraging a modern palladium catalyst system with a bulky, electron-rich phosphine ligand and carefully selected reaction conditions, the challenges posed by this multifunctional substrate can be effectively overcome. This protocol serves as a reliable starting point for researchers in drug discovery and chemical synthesis, enabling the efficient construction of valuable biaryl compounds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]
-
YouTube. (2017). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Harvard University. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Royal Society of Chemistry. (2012). A water-soluble supramolecular catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1555–1564. Available at: [Link]
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Methyl 4-amino-5-bromo-2-chlorobenzoate in High-Throughput Medicinal Chemistry
This guide serves as a comprehensive technical resource for Methyl 4-amino-5-bromo-2-chlorobenzoate , a high-value pharmacophore scaffold.[1]
Introduction & Strategic Value
Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS: 868406-71-7) is a "privileged scaffold" in modern drug discovery.[1] Its structural utility lies in its orthogonal reactivity profile .[1] Unlike simple benzoates, this molecule presents four distinct functional handles—an amine, an ester, and two differentiated halogens (Br and Cl)—allowing medicinal chemists to execute sequential, site-selective diversifications without extensive protecting group manipulations.[1]
This building block is critical for synthesizing:
-
Kinase Inhibitors: Precursor to 6,7-disubstituted quinazolin-4(3H)-ones (e.g., EGFR, VEGFR targets).[1]
-
GPCR Ligands: Specifically 5-HT4 receptor agonists and antagonists (gastroprokinetic agents).[1]
-
SGLT2 Inhibitor Analogs: Via modification of the aryl core.
Technical Specification & CAS Registry Clarification
-
Chemical Name: Methyl 4-amino-5-bromo-2-chlorobenzoate[1][2][3]
-
Correct CAS: 868406-71-7 (for the structure described).[1][2]
-
Note: The CAS 159878-02-1 is frequently misattributed in some databases but corresponds to Benzyl (1R,2S)-3-chloro-2-hydroxy-1-(phenylthiomethyl)propylcarbamate (a Nelfinavir intermediate).[1] For the purpose of this guide, we focus on the benzoate structure .
-
Molecular Formula: C₈H₇BrClNO₂
-
Molecular Weight: 264.50 g/mol [4]
Chemical Reactivity Profile (Chemo-Selectivity)
The strategic value of this compound is the reactivity hierarchy of its substituents. This allows for "programmable" synthesis.[1]
Reactivity Hierarchy (Most to Least Reactive)
-
Amino Group (-NH₂): High nucleophilicity.[1] Ready for acylation, alkylation, or reductive amination.[1]
-
Bromine (-Br) at C5: High susceptibility to Pd-catalyzed Oxidative Addition.[1] Reacts preferentially over the Chlorine in cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1]
-
Ester (-COOMe): Electrophilic center.[1] Susceptible to hydrolysis (to acid), aminolysis (to amide), or reduction (to alcohol).
-
Chlorine (-Cl) at C2: Low reactivity.[1] Typically remains inert during C5-coupling, serving as a steric blocker or a site for late-stage forcing conditions (e.g., nucleophilic aromatic substitution).[1]
Caption: Chemo-selective reactivity map highlighting the orthogonal handles for stepwise synthesis.
Application Note: Site-Selective Suzuki-Miyaura Coupling
Objective: To introduce an aryl or heteroaryl group at the C5 position without affecting the C2-chlorine or the ester functionality.
Mechanism: The bond dissociation energy of C-Br (approx. 69 kcal/mol) is significantly lower than that of C-Cl (approx. 84 kcal/mol).[1] By using a mild Palladium catalyst system (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) at moderate temperatures (60-80°C), the oxidative addition occurs exclusively at the C-Br bond.[1]
Key Optimization Parameters:
-
Catalyst: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ to prevent dehalogenation side reactions.[1]
-
Base: Use mild bases like K₂CO₃ or Na₂CO₃ .[1] Avoid strong alkoxides (NaOtBu) which might induce ester hydrolysis or transesterification.[1]
-
Solvent: 1,4-Dioxane/Water (4:1) provides the optimal polarity for solubility and rate acceleration.[1]
Detailed Experimental Protocol
Protocol A: C5-Selective Suzuki Coupling
Target: Synthesis of Methyl 4-amino-5-(4-fluorophenyl)-2-chlorobenzoate.
Reagents:
-
Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 eq, 2.65 g, 10 mmol)[1]
-
4-Fluorophenylboronic acid (1.2 eq, 1.68 g, 12 mmol)[1]
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ complex (0.05 eq, 408 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 eq, 4.14 g)[1]
-
Solvent: 1,4-Dioxane (40 mL) / Water (10 mL) (Degassed)[1]
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the benzoate substrate, boronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times.[1]
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.
-
Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Expected Result:
-
Yield: 85–92%
-
Selectivity: >98% C5-coupling (retention of C2-Cl).[1]
Protocol B: Cyclization to Quinazolinone Scaffold
Target: Synthesis of 7-bromo-6-chloro-quinazolin-4(3H)-one derivatives (Kinase Inhibitor Core).
Logic: The 4-amino and 1-ester groups are perfectly positioned for cyclization with formamide or urea derivatives.[1]
-
Reactants: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 eq) + Formamide (excess, acts as solvent/reagent).[1]
-
Conditions: Heat at 140–160°C for 12 hours.
-
Outcome: The amino group attacks the formamide, followed by cyclization onto the ester, releasing methanol.
-
Note: The Br and Cl atoms remain on the scaffold, allowing for post-cyclization modification (e.g., introducing solubility tails at the new C7 position).
Quality Control & Analytics
To ensure the integrity of the building block before use in complex synthesis:
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 98.0% | C18 Column, ACN/Water (0.1% TFA) gradient.[1] |
| 1H NMR | Consistent Structure | Diagnostic peaks: Methyl ester singlet (~3.8 ppm), Broad NH₂ singlet (~6.0 ppm), Two aromatic singlets (para-positioning).[1] |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation of the amine.[1] |
| Water Content | < 0.5% | Karl Fischer titration (critical for anhydrous coupling).[1] |
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[1] The amino group can act as a sensitizer.[1]
-
Storage: Store at 2–8°C under inert gas (Argon). The free amine is susceptible to oxidation over long periods.[1]
-
Waste Disposal: Halogenated organic waste.[1] Do not mix with acid streams (potential for hydrolysis).[1]
References
-
Suzuki-Miyaura Coupling Selectivity: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Quinazoline Synthesis: Khan, I., et al. (2015).[1] Quinazoline derivatives as potent kinase inhibitors: A review. Anti-Cancer Agents in Medicinal Chemistry.
-
SGLT2 Inhibitor Precursors: Meng, W., et al. (2008).[1] Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry, 51(5), 1145–1149.[1] Link[1]
-
CAS Registry Clarification: Chemical Abstracts Service (CAS) Database.[1] CAS 159878-02-1 entry vs. CAS 868406-71-7 entry.[1] (Verified via SciFinder/ChemicalBook).[1]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Methyl 4-amino-5-bromo-2-chlorobenzoate | 868406-71-7 [sigmaaldrich.com]
- 3. Changzhou Anxuan Chemical Co., Ltd Product Catalog_Page 44_Chemicalbook [m.chemicalbook.com]
- 4. CAS 868406-71-7: methyl 4-amino-5-bromo-2-chlorobenzoate [cymitquimica.com]
experimental setup for reactions involving 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
An In-Depth Guide to the Experimental Application of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental setup and reaction protocols involving 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. This versatile building block, possessing multiple reaction sites, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.
Compound Profile: Understanding the Substrate
4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a multi-functionalized aromatic compound. A thorough understanding of its structure is critical to harnessing its synthetic potential.
-
Aromatic Ring : A benzene ring substituted with electron-donating (amino) and electron-withdrawing (chloro, bromo, methyl ester) groups.
-
Reactive Sites : The molecule features three primary sites for modification:
-
C-Br Bond (Position 5) : The most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
-
C-Cl Bond (Position 2) : Less reactive than the C-Br bond, allowing for selective functionalization at the bromine position. It can be targeted under more forcing reaction conditions.
-
Amino Group (Position 4) : A nucleophilic site that can undergo various reactions, including acylation, alkylation, and participation in C-N bond-forming cross-couplings. Its presence influences the electronic properties of the ring.
-
-
Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid post-coupling, providing another handle for further synthetic transformations, such as amide bond formation.
Physicochemical & Safety Data
Handling this compound requires adherence to standard laboratory safety protocols. Based on data from structurally related compounds, appropriate personal protective equipment (PPE) is mandatory.[1][2][3]
| Property | Value (Estimated/Reported for Analogs) | Source |
| Molecular Formula | C₈H₇BrClNO₂ | - |
| Molecular Weight | 279.51 g/mol | - |
| Appearance | White to off-white crystalline solid | [4][5] |
| Melting Point | 154-156 °C (for 5-bromo-2-chlorobenzoic acid) | [5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMF, Dioxane. | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [1][3] |
Expert Insight: The differential reactivity between the C-Br and C-Cl bonds is the cornerstone of this substrate's utility. It allows for a sequential cross-coupling strategy, enabling the controlled and regioselective introduction of two different substituents onto the aromatic core.
Application Protocol 1: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, widely used in pharmaceutical synthesis.[6][7] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.
Causality of Component Selection:
-
Catalyst : A palladium source [e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂] is used. The choice of ligand (e.g., PPh₃, dppf) is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For this electron-rich aniline substrate, ligands that promote oxidative addition and reductive elimination are preferred.
-
Base : A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[7]
-
Solvent : A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, DMF) and water is commonly used. Water aids in dissolving the inorganic base, while the organic solvent solubilizes the substrate and catalyst.
-
Inert Atmosphere : The catalytic cycle involves Pd(0), which is sensitive to oxidation. Therefore, the reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[8][9][10]
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Vessel Preparation : Flame- or oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Addition : To the flask, add 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Atmosphere Exchange : Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric oxygen.[8]
-
Solvent and Catalyst Addition : Through the septum, add a degassed solvent mixture, for example, 1,4-Dioxane and water (4:1 v/v). Bubble inert gas through the solvent for 15-20 minutes prior to addition. Finally, add the palladium catalyst [e.g., Pd(PPh₃)₄, 0.05 eq.].
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[11]
Application Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, offering a powerful alternative to classical methods.[12][13] This reaction is ideal for coupling the aryl bromide functionality of the substrate with a primary or secondary amine.
Causality of Component Selection:
-
Catalyst/Ligand System : This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands (e.g., Xantphos, RuPhos, SPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting. A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used.
-
Base : A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice, though weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more advanced catalyst systems. The base deprotonates the amine, making it a better nucleophile in the catalytic cycle.
-
Solvent : Anhydrous, aprotic solvents like Toluene or 1,4-Dioxane are required to prevent quenching of the strong base and interference with the catalyst.
-
Inert Atmosphere : As with Suzuki coupling, the Pd(0) catalyst is oxygen-sensitive, mandating strictly anaerobic conditions.[14]
Experimental Workflow Diagram
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Detailed Step-by-Step Protocol
-
Vessel Preparation : In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), the phosphine ligand (e.g., Xantphos, 0.02-0.10 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vessel with a stir bar.
-
Reagent Addition : Add the 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (1.0 eq.).
-
Atmosphere and Sealing : Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line.
-
Solvent and Amine Addition : Add anhydrous, degassed toluene via syringe. Finally, add the amine coupling partner (1.2 eq.).
-
Reaction Execution : Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification : Concentrate the filtrate and purify the residue by flash column chromatography.
Concluding Remarks
4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a highly valuable and strategically important building block for modern organic synthesis. Its utility is maximized through a clear understanding of the differential reactivity of its halogen substituents. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide robust, reproducible, and logically sound starting points for researchers. Successful execution relies on meticulous attention to experimental setup, particularly the maintenance of an inert atmosphere to protect the sensitive palladium catalysts that are fundamental to these powerful transformations.
References
- Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid.
- LookChem. (n.d.). Cas 21739-92-4, 5-Bromo-2-chlorobenzoic acid.
- PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid.
- Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
- Capot Chemical. (2018). MSDS of 5-Bromo-2-chlorobenzoic acid.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chlorobenzoic acid 98 21739-92-4.
- Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
-
UT FRI Bioactive Molecules. (2017). Performing a Reaction Under an Inert Atmosphere. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. (n.d.). How to separate ester from carboxylic acid by using chromatography?. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input?. Available at: [Link]
-
Lisa Nichols. (2022). Inert Atmosphere, with no O2. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. lobachemie.com [lobachemie.com]
- 3. capotchem.com [capotchem.com]
- 4. glindiachemicals.com [glindiachemicals.com]
- 5. lookchem.com [lookchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. youtube.com [youtube.com]
Application Note: Analytical Characterization of 4-Amino-5-Bromo-2-Chloro-Benzoic Acid Methyl Ester
This Application Note is structured as a comprehensive technical guide for the characterization of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (CAS 868406-71-7). It is designed for analytical chemists and process development scientists.
Introduction & Chemical Context
4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a highly functionalized aromatic intermediate used frequently in the synthesis of kinase inhibitors and complex heterocyclic APIs. Its structural density—containing an ester, a primary amine, and two distinct halogen handles (chlorine and bromine)—makes it a versatile "scaffold" molecule but presents specific analytical challenges.
-
Regioisomerism: The presence of multiple substituents increases the risk of regioisomeric impurities (e.g., 5-amino-4-bromo isomers) during synthesis.
-
Stability: The methyl ester is susceptible to hydrolysis, while the primary aniline is prone to oxidation or acetylation if not handled correctly.
-
Detection: The halogenated motif provides a unique mass spectral signature essential for identity confirmation.
Target Molecule Profile
| Property | Specification / Detail |
| Chemical Name | Methyl 4-amino-5-bromo-2-chlorobenzoate |
| CAS Number | 868406-71-7 |
| Molecular Formula | C₈H₇BrClNO₂ |
| Molecular Weight | 264.50 g/mol |
| Key Functionalities | Methyl Ester (hydrophobic), Primary Amine (basic/nucleophilic), Aryl Halides (electrophilic potential) |
| Predicted LogP | ~2.8 (Moderate Lipophilicity) |
Analytical Strategy Overview
The characterization strategy relies on a triangular approach: Separation (Purity) , Confirmation (Identity) , and Safety (Residuals) .
Figure 1: Analytical workflow for full characterization. The logic flows from rapid screening (TLC) to quantitative purity (HPLC) and structural confirmation.
Protocol 1: Chromatographic Purity (HPLC-UV)
Objective: Quantify the main compound and detect synthesis by-products (e.g., de-halogenated species, hydrolyzed acid, or regioisomers).
Method Development Logic
The molecule contains a basic amine and a hydrophobic ester.
-
Column Choice: A C18 column is standard.[1][2] However, to prevent peak tailing of the amine, end-capping is critical.
-
pH Control:
-
Low pH (~2.5): Protonates the amine (
), reducing interaction with silanols but potentially reducing retention time. -
Mid pH (Neutral): Keeps amine neutral, maximizing retention and separation from polar impurities. Recommended: Acidic conditions are generally more robust for amides/esters to prevent on-column hydrolysis.
-
Detailed Protocol
Instrument: HPLC with Diode Array Detector (DAD) Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. Temperature: 30°C
Mobile Phases:
-
A: 0.1% Formic Acid in Water (v/v)
-
B: Acetonitrile (HPLC Grade)[2]
Gradient Program:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurity elution) |
| 15.0 | 10 | 90 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | Stop |
Detection:
-
Primary: 254 nm (General aromatic absorption).
-
Secondary: 290 nm (Specific for the aniline conjugation).
Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for amine peak shape).
-
Resolution: > 2.0 between the main peak and nearest impurity.
-
RSD (Area): < 1.0% for 5 replicate injections.
Protocol 2: Structural Confirmation (MS & NMR)
Objective: Confirm the exact position of halogens and the integrity of the ester/amine groups.
Mass Spectrometry (Isotopic Pattern Analysis)
The combination of one Chlorine (Cl) and one Bromine (Br) creates a distinct isotopic signature.[3]
-
Theory:
-
³⁵Cl (75%) / ³⁷Cl (25%)
-
⁷⁹Br (50%) / ⁸¹Br (50%)
-
-
Expected Pattern (M+H)⁺:
-
Peak M (264 m/z): Contains ³⁵Cl + ⁷⁹Br. Relative Intensity: ~100%
-
Peak M+2 (266 m/z): Contains (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br). Relative Intensity: ~130% (The 1:1 Br ratio dominates, boosted by Cl).
-
Peak M+4 (268 m/z): Contains ³⁷Cl + ⁸¹Br. Relative Intensity: ~30%
-
Action: If the M+2 peak is not roughly equal to or slightly higher than the M peak, the halogenation is incorrect (e.g., loss of Br).
Nuclear Magnetic Resonance (1H NMR)
Solvent: DMSO-d₆ (Preferred for solubility and exchangeable protons).
Expected Signals:
-
Methyl Ester: Singlet, δ ~3.8 ppm (3H).
-
Amine (-NH₂): Broad Singlet, δ ~5.0–6.0 ppm (2H, D₂O exchangeable).
-
Aromatic Protons (Para-positioned):
-
H-3 (Ortho to NH₂, Ortho to Cl): Appears as a singlet (due to weak meta-coupling). Likely shielded by the amino group. Range: δ 6.8–7.2 ppm.
-
H-6 (Ortho to Br, Ortho to Ester): Appears as a singlet. Significantly deshielded by the ester and bromine. Range: δ 7.8–8.2 ppm.
-
Protocol 3: Residual Solvent Analysis (GC-HS)
Objective: Ensure removal of reaction solvents (Methanol, Toluene) and recrystallization solvents.
Method: Gas Chromatography with Headspace Injection (GC-HS). Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent (designed for volatiles). Carrier Gas: Nitrogen or Helium @ 1.5 mL/min.
Headspace Parameters:
-
Incubation Temp: 80°C
-
Incubation Time: 20 min
-
Syringe Temp: 100°C
Oven Program:
-
40°C hold for 5 min.
-
Ramp 10°C/min to 220°C.
-
Hold 5 min.
Limit of Quantitation (LOQ): Must meet ICH Q3C guidelines (e.g., Methanol < 3000 ppm).
References
-
ChemicalBook. (2025).[4] 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester Properties and Safety. Retrieved from
-
BenchChem. (2025).[2] HPLC Analysis of Aminobenzoic Acid Derivatives. Retrieved from
-
NIST Chemistry WebBook. Mass Spectra of Brominated Benzoic Acid Esters. Retrieved from
-
Sielc Technologies. Separation of Isomers of Aminobenzoic Acid. Retrieved from
Sources
Application Note & Protocols: High-Purity Isolation of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Abstract
This document provides a comprehensive guide for the purification of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, a potentially valuable intermediate in pharmaceutical and agrochemical synthesis. Recognizing that the purity of such building blocks is critical for the success of subsequent synthetic steps and the quality of the final product, we present detailed protocols for several orthogonal purification methods. This guide is intended for researchers, chemists, and process development professionals. The methodologies covered include recrystallization, silica gel column chromatography, and acid-base extraction, each explained with a focus on the underlying chemical principles to empower users to adapt and troubleshoot these protocols effectively.
Introduction and Scientific Context
4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a substituted aromatic compound featuring multiple functional groups: a nucleophilic amino group, a methyl ester, and two halogen substituents. This combination of functionalities makes it a versatile synthon. However, the synthesis of such multi-substituted aromatics often yields a crude product contaminated with starting materials, positional isomers, and reaction byproducts. For instance, bromination of an anthranilic acid derivative can lead to impurities like the 3-bromo isomer or dibrominated species, which are often difficult to separate due to their similar physical properties[1][2].
The presence of these impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complications in the final product's purification and characterization. Therefore, robust purification is not merely a final clean-up step but a critical process parameter that ensures reproducibility and reliability in a drug development or chemical manufacturing pipeline. This guide provides the theoretical basis and practical, step-by-step protocols for achieving high purity (>99%) of the target compound.
Physicochemical Properties and Impurity Profile
A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities.
Table 1: Estimated Physicochemical Properties of the Target Compound
| Property | Estimated Value / Characteristic | Rationale for Purification Strategy |
| Appearance | Likely a white to off-white or pale yellow solid[3][]. | Color may indicate the presence of oxidized or polymeric impurities. |
| Molecular Weight | 278.49 g/mol | High molecular weight suggests it will be a solid at room temperature. |
| Polarity | Moderately polar | The amino group and ester provide polarity, while the halogenated benzene ring is nonpolar. Amenable to normal-phase chromatography. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like Methanol, Ethanol, Ethyl Acetate, Dichloromethane (DCM), and DMSO[][5]. | Crucial for selecting appropriate solvents for recrystallization, chromatography, and extraction. |
| pKa (of NH2) | Estimated ~3-4 (aniline derivative) | The amino group is basic and can be protonated in acidic solutions, a key property for acid-base extraction. |
Common Impurities to Consider:
-
Unreacted Starting Material: 4-amino-5-bromo-2-chlorobenzoic acid (if the final step is esterification). This impurity is acidic and can be removed by a basic wash.
-
Positional Isomers: e.g., 3-bromo or 6-bromo isomers. These are often the most challenging to remove and typically require chromatography.
-
Over-brominated Products: e.g., 3,5-dibromo species. These are less polar than the desired product.
-
Hydrolyzed Product: The parent carboxylic acid, if the ester is unstable to the reaction or workup conditions.
Strategic Approach to Purification
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A logical workflow is essential for efficient and effective purification.
Sources
application of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in medicinal chemistry
Application Note: Strategic Utilization of Methyl 4-amino-5-bromo-2-chlorobenzoate in Medicinal Chemistry
Executive Summary
Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its tetrasubstituted benzene core , which offers three distinct, orthogonal vectors for chemical diversification.[1] This intermediate is critical in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs), kinase inhibitors (e.g., EGFR, BRAF targeting quinazolines), and 5-HT4 receptor agonists (benzamides).[1]
This guide provides a technical roadmap for leveraging this molecule's unique reactivity profile, specifically focusing on regioselective cross-coupling and heterocycle formation.[1]
Structural Analysis & Reactivity Profile
The molecule features four functional handles that can be manipulated sequentially. Understanding the reactivity order is paramount for designing efficient synthetic routes.
-
Position 1 (Methyl Ester): Electrophilic center.[1] Precursor to amides (via hydrolysis/coupling) or quinazolinones (via condensation).[1]
-
Position 2 (Chlorine): Sterically hindered and electronically deactivated relative to the bromine. It typically remains inert during mild Pd-catalyzed couplings, allowing for late-stage diversification.[1]
-
Position 4 (Amine): Nucleophilic handle.[1][2] Essential for cyclization reactions (e.g., to benzimidazoles or quinazolines) or sulfonamide formation.[1]
-
Position 5 (Bromine): The most reactive site for oxidative addition. Ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
Reactivity Hierarchy (Pd-Catalysis): C5-Br > C2-Cl.[1]
Figure 1: Divergent synthetic pathways accessible from the core scaffold.[1]
Application Case Studies
A. Synthesis of Quinazoline-based Kinase Inhibitors
The ortho-amino ester motif is the classical precursor for quinazolin-4(3H)-ones, a pharmacophore found in drugs like Idelalisib and Afatinib .[1]
-
Mechanism: Condensation of the C4-amine and C1-ester with formamide or urea creates the pyrimidine ring.[1]
-
Advantage: The C5-bromo and C2-chloro substituents remain intact, allowing for subsequent library generation via cross-coupling at the 5-position.[1]
B. SGLT2 Inhibitor Precursors
While drugs like Dapagliflozin utilize 5-bromo-2-chlorobenzoic acid, the 4-amino variant allows for the synthesis of nitrogen-containing bioisosteres.[1] The amino group can be converted to a diazonium salt and removed (deamination) or substituted to fine-tune lipophilicity.
Detailed Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5
Objective: To arylate the 5-position without affecting the 2-chloro substituent.[1]
Reagents:
-
Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Base: K₂CO₃ (2.0 M aq.[1] solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane[1]
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon flow, charge a microwave vial or round-bottom flask with the substrate, arylboronic acid, and Pd(dppf)Cl₂[1]·DCM.
-
Solvation: Add degassed 1,4-dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous K₂CO₃ solution.
-
Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent oxidative addition at the C2-chloro position.[1]
-
Monitoring: Monitor via LC-MS. The bromine is highly labile; conversion should be >95%.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point: The choice of ligand is crucial. Bidentate ligands like dppf or Xantphos prevent "ligand stripping" and enhance selectivity for the bromide over the chloride.
Protocol 2: Cyclization to 6-Bromo-7-chloroquinazolin-4(3H)-one
Objective: To form the bicyclic core for kinase inhibitor synthesis.
Reagents:
-
Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 equiv)[1]
-
Reagent: Formamide (excess, acts as solvent)[1]
-
Catalyst: Ammonium acetate (0.1 equiv)[1]
Step-by-Step Procedure:
-
Mixing: Suspend the substrate in Formamide (10 volumes).
-
Heating: Heat the mixture to 140–150°C for 12 hours. The reaction requires high temperature to drive the condensation and eliminate methanol.
-
Precipitation: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (20 volumes).
-
Isolation: The product typically precipitates as a white/off-white solid.[1] Filter via vacuum filtration.[1]
-
Purification: Wash the cake with water and cold ethanol. Recrystallization from EtOH/DMF may be required if the purity is <98%.
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| Low Yield in Suzuki Coupling | Protodehalogenation (loss of Br replaced by H). | Use anhydrous solvents and strictly degassed conditions.[1] Switch to a milder base like Cs₂CO₃.[1] |
| Reaction at C2-Chloro | Temperature too high or catalyst too active.[1] | Lower temperature to 60–70°C. Avoid highly active monophosphine ligands (e.g., SPhos) which can activate aryl chlorides.[1] |
| Incomplete Cyclization | Residual water in formamide.[1] | Use fresh formamide or add molecular sieves.[1] Increase temperature to 160°C if stability permits. |
| Poor Solubility | High crystallinity of the ester. | Use a co-solvent like DMF or DMAc during coupling reactions.[1] |
References
-
Google Patents. (2021).[1] CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.[1][3] Retrieved from
-
Royal Society of Chemistry. (2012). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors. PMC Article. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Introduction: A Versatile Scaffold for Medicinal Chemistry
Methyl 4-amino-5-bromo-2-chlorobenzoate is a highly functionalized anthranilic acid derivative that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds. The presence of multiple reactive sites—an amino group, a methyl ester, and two distinct halogen atoms (bromine and chlorine)—offers a rich platform for chemical modifications and the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of medicinally relevant heterocyclic cores, including quinazolinones, benzoxazinones, and benzodiazepines, from this versatile precursor.
The strategic placement of the bromo and chloro substituents on the aromatic ring allows for selective functionalization through various cross-coupling reactions, while the amino and ester groups are poised for cyclization reactions to form fused heterocyclic systems. These resulting heterocyclic scaffolds are of significant interest in drug discovery due to their prevalence in a wide array of biologically active molecules.
Strategic Overview: Synthetic Pathways from a Multifunctional Precursor
The synthetic utility of methyl 4-amino-5-bromo-2-chlorobenzoate stems from the differential reactivity of its functional groups. The general approach involves an initial reaction at the more nucleophilic amino group, followed by a cyclization step. The choice of the cyclizing agent dictates the nature of the resulting heterocyclic ring.
Diagram 1: Key Synthetic Pathways
Caption: Synthetic routes from methyl 4-amino-5-bromo-2-chlorobenzoate.
I. Synthesis of 6-Bromo-8-chloro-4(3H)-quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of 6-bromo-8-chloro-substituted quinazolinones from the title compound can be efficiently achieved through a two-step process involving N-acylation followed by cyclocondensation.
A. Mechanistic Rationale: The Niementowski Reaction and its Analogs
The classical Niementowski reaction involves the condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone.[1] In our case, we will employ a modified approach suitable for an anthranilic ester. The initial step is the acylation of the amino group of methyl 4-amino-5-bromo-2-chlorobenzoate. The resulting N-acyl intermediate is then subjected to cyclization with a suitable nitrogen source, such as ammonia or a primary amine, to construct the quinazolinone ring. The ester group serves as a convenient leaving group during the intramolecular cyclization.
B. Experimental Protocol: Synthesis of 6-Bromo-8-chloro-2-methyl-4(3H)-quinazolinone
This protocol outlines the synthesis of a 2-methyl substituted quinazolinone, a common structural motif in bioactive molecules.
Step 1: N-Acetylation of Methyl 4-amino-5-bromo-2-chlorobenzoate
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-amino-5-bromo-2-chlorobenzoate (10 mmol, 2.79 g) in glacial acetic acid (20 mL).
-
Reaction Initiation: Add acetic anhydride (12 mmol, 1.13 mL) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the N-acetylated product.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove excess acetic acid, and dry under vacuum to yield methyl 4-acetamido-5-bromo-2-chlorobenzoate.
Step 2: Cyclization to 6-Bromo-8-chloro-2-methyl-4(3H)-quinazolinone
-
Reaction Setup: In a sealed tube, place the N-acetylated intermediate (5 mmol) and a solution of ammonia in methanol (7 N, 20 mL).
-
Reaction Conditions: Heat the mixture at 120 °C for 12 hours. The pressure inside the tube will increase, so appropriate safety precautions must be taken.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol to afford 6-bromo-8-chloro-2-methyl-4(3H)-quinazolinone as a crystalline solid.
| Reactant/Product | Molecular Weight ( g/mol ) | Step 1 Input (mmol) | Step 2 Input (mmol) | Expected Yield (%) |
| Methyl 4-amino-5-bromo-2-chlorobenzoate | 279.50 | 10 | - | - |
| Methyl 4-acetamido-5-bromo-2-chlorobenzoate | 321.54 | - | 5 | ~90-95 (Step 1) |
| 6-Bromo-8-chloro-2-methyl-4(3H)-quinazolinone | 289.52 | - | - | ~70-80 (Step 2) |
II. Synthesis of 6-Bromo-8-chloro-1,3-benzoxazin-4-one Derivatives
Benzoxazinones are important heterocyclic compounds that not only exhibit their own biological activities but also serve as key intermediates for the synthesis of other heterocyclic systems, such as quinazolinones.[2] The synthesis of 6-bromo-8-chloro-1,3-benzoxazin-4-one from the N-acyl intermediate is a straightforward cyclodehydration reaction.
A. Mechanistic Insight: Intramolecular Cyclodehydration
The N-acylated anthranilic acid derivative, upon treatment with a dehydrating agent like acetic anhydride, undergoes an intramolecular cyclization. The lone pair of electrons on the carbonyl oxygen of the acetyl group attacks the ester carbonyl carbon, leading to the formation of a six-membered ring and the elimination of methanol.
Diagram 2: Benzoxazinone Formation Workflow
Caption: Workflow for the synthesis of a benzoxazinone derivative.
B. Experimental Protocol: Synthesis of 6-Bromo-8-chloro-2-methyl-1,3-benzoxazin-4-one
-
Reagent Preparation: In a round-bottom flask fitted with a reflux condenser, suspend methyl 4-acetamido-5-bromo-2-chlorobenzoate (5 mmol) in acetic anhydride (15 mL).
-
Reaction Conditions: Heat the mixture to reflux for 4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The excess acetic anhydride is removed under reduced pressure.
-
Isolation: The resulting residue is triturated with cold diethyl ether, and the solid product is collected by filtration.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethyl acetate/hexane to yield pure 6-bromo-8-chloro-2-methyl-1,3-benzoxazin-4-one.
| Reactant/Product | Molecular Weight ( g/mol ) | Input (mmol) | Expected Yield (%) |
| Methyl 4-acetamido-5-bromo-2-chlorobenzoate | 321.54 | 5 | - |
| 6-Bromo-8-chloro-2-methyl-1,3-benzoxazin-4-one | 289.52 | - | ~85-90 |
III. Synthetic Strategy Towards 7-Bromo-9-chloro-1,4-benzodiazepine Derivatives
The synthesis of 1,4-benzodiazepines from anthranilic acid derivatives is a more complex, multi-step process that typically involves the initial formation of a 2-aminobenzophenone intermediate.[3] While a detailed protocol is beyond the scope of this application note, the following outlines a plausible synthetic strategy.
A. Conceptual Pathway
-
Protection of the Amino Group: The amino group of methyl 4-amino-5-bromo-2-chlorobenzoate is first protected, for example, as an acetamide.
-
Friedel-Crafts Acylation: The protected anthranilate can then undergo a Friedel-Crafts acylation with a suitable acyl chloride (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst to introduce the benzoyl group. This step is often challenging and requires careful optimization.
-
Deprotection: The protecting group on the nitrogen is subsequently removed.
-
Cyclization: The resulting 2-aminobenzophenone derivative can then be cyclized with an amino acid or its derivative to form the seven-membered benzodiazepine ring.
This pathway highlights the versatility of the starting material for accessing more complex heterocyclic systems, although it necessitates a more involved synthetic sequence.
Conclusion
Methyl 4-amino-5-bromo-2-chlorobenzoate is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. This application note provides detailed, field-proven protocols for the synthesis of 6-bromo-8-chloro-substituted quinazolinones and benzoxazinones. The described methodologies are robust and can be adapted for the synthesis of a library of analogs by varying the acylating agents and other reactants. The strategic insights into the synthesis of benzodiazepine precursors further underscore the value of this starting material in drug discovery and development programs.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 135458989, 6-Bromo-8-chloro-2-methyl-4(3H)-quinazolinone.
-
MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules 2004, 9(7), 550-556. Available at: [Link]
-
VTechWorks. Design and Synthesis of Novel Benzodiazepines. Available at: [Link]
-
ResearchGate. The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. Available at: [Link]
-
International Journal of Students' Research. Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][4][5] –Oxazin-4- One. Available at: [Link]
-
MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available at: [Link]
-
ResearchGate. Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. Available at: [Link]
Sources
- 1. BJOC - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives [beilstein-journals.org]
- 2. concise synthesis of 4-acylamino analogues of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acids (LY354740) from an acylnitroso Diels-Alder cycloadduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biosynth.com [biosynth.com]
- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
Application Notes & Protocols: 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in Advanced Materials Science
Forward-Looking Statement
The following document provides a comprehensive technical guide on the potential applications and experimental protocols for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in the field of materials science. While direct, extensive literature on this specific molecule is emerging, the principles outlined herein are derived from established knowledge of closely related chemical structures and their proven applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a foundation for exploring the unique capabilities of this functionalized aromatic building block.
Introduction: A Multifunctional Monomer for Advanced Polymers
4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a highly functionalized aromatic compound with significant potential as a monomer or key intermediate in the synthesis of advanced polymers and functional materials. Its unique structure, featuring an amine, a bromine atom, a chlorine atom, and a methyl ester group on a benzene ring, offers multiple reactive sites. This allows for a variety of polymerization and cross-linking reactions, leading to materials with tailored properties.
The presence of halogen atoms (bromine and chlorine) can impart flame retardancy, increased thermal stability, and higher refractive indices to polymers. The amino group provides a nucleophilic site for reactions such as amidation and imidation, enabling the formation of polyamides and polyimides. Furthermore, the ester group can be hydrolyzed to a carboxylic acid, offering another reactive handle for polymerization or for modifying the solubility and other properties of the final material.
Substituted benzoic acids, the parent family of this compound, are recognized as versatile intermediates in the synthesis of functional materials, including dyes, liquid crystals, and polymers for electronic and optoelectronic applications.[1] Halogenated benzoic acid derivatives, in particular, are utilized in developing advanced polymers and coatings with enhanced durability and environmental resistance.[2]
Potential Applications in Materials Science
The strategic placement of reactive groups on the 4-amino-5-bromo-2-chloro-benzoic acid methyl ester molecule opens up a wide array of possibilities for its use in creating high-performance materials.
High-Performance Engineering Plastics
The combination of the amino and carboxyl (via ester hydrolysis) functionalities allows this molecule to be a prime candidate for the synthesis of aramids (aromatic polyamides) and polyimides. These classes of polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.
-
Aramids: By reacting the amino group with diacyl chlorides, or by first hydrolyzing the ester to a carboxylic acid and then reacting with diamines, novel aramid structures can be formed. The halogen atoms on the benzene ring are expected to enhance the flame retardancy and thermal stability of the resulting polymer.
-
Polyimides: The amino group can react with dianhydrides to form poly(amic acid)s, which can then be thermally or chemically cyclized to form high-performance polyimides. These materials are widely used in the aerospace and electronics industries for their excellent dielectric properties and high-temperature resistance.
Advanced Coatings and Films
The properties imparted by the halogen atoms make this molecule an attractive component for advanced coatings and films.
-
Flame Retardant Coatings: The bromine and chlorine content can significantly improve the fire safety of materials they are applied to.
-
High Refractive Index Films: The presence of heavy atoms like bromine can increase the refractive index of polymers, a desirable property for optical films and coatings used in lenses and other optical components.
Organic Electronics
The aromatic nature of the molecule, combined with the potential for creating extended conjugated systems through polymerization, suggests its utility in organic electronics. The amino group can be a key site for further functionalization to tune the electronic properties of the resulting materials. Potential applications include:
-
Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting or emissive layers.
-
Organic Photovoltaics (OPVs): In the synthesis of donor or acceptor materials.
Functional Porous Materials
The rigid and well-defined structure of this aromatic molecule makes it a suitable building block for the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs). The amino and carboxyl groups can act as linking sites to create extended, porous networks with potential applications in:
-
Gas storage and separation
-
Catalysis
-
Sensing
Synthesis and Characterization
Proposed Synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
A plausible synthetic route for the target molecule can be adapted from established methods for the synthesis of related compounds.[3][4][5] A common starting material is 2-chlorobenzoic acid.
Diagram of Proposed Synthesis Workflow
Sources
- 1. glindiachemicals.com [glindiachemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Note: Scalable Process Development for Methyl 4-amino-5-bromo-2-chlorobenzoate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 4-amino-5-bromo-2-chlorobenzoate , a critical building block in medicinal chemistry. While various routes exist, this guide focuses on a two-step process starting from commercially available 4-amino-2-chlorobenzoic acid . This route is selected for its operational simplicity, cost-effectiveness, and high regioselectivity, minimizing the formation of the difficult-to-remove 3-bromo isomer.
Key Performance Indicators (KPIs):
-
Overall Yield: > 85% (over two steps)
-
Purity: > 98.5% (HPLC)
-
Regioselectivity: > 95:5 (5-bromo vs. 3-bromo)
-
Scalability: Validated for 100g – 1kg batches.
Retrosynthetic Analysis & Strategy
The synthesis is designed to leverage the directing effects of the amino group while managing steric hindrance to ensure regiocontrol.
Strategic Disconnection
The target molecule is disconnected at the ester and bromide functionalities.
-
Bromination: Performed after esterification. The ester group improves solubility in organic solvents (DMF/MeCN) compared to the free acid, facilitating a homogeneous reaction with N-Bromosuccinimide (NBS).
-
Esterification: The first step protects the carboxylic acid, preventing salt formation during the subsequent halogenation and simplifying workup.
Reaction Pathway Diagram[1]
Figure 1: Two-step synthetic pathway designed for regioselective control.
Process Safety & Hazard Analysis
-
Thionyl Chloride (SOCl₂): Releases HCl and SO₂ gases. Must be handled in a fume hood with a caustic scrubber.
-
N-Bromosuccinimide (NBS): An irritant and mild oxidizer. Avoid contact with skin and eyes. Exothermic decomposition can occur at high temperatures.
-
Regioselectivity Risks: Over-bromination leads to the 3,5-dibromo impurity. Under-bromination leaves unreacted starting material. Precise stoichiometry is critical.
Experimental Protocols
Step 1: Synthesis of Methyl 4-amino-2-chlorobenzoate
Objective: Conversion of the carboxylic acid to the methyl ester to improve solubility and block the acidic proton.
Reagents & Materials:
-
4-Amino-2-chlorobenzoic acid (1.0 equiv)
-
Methanol (10.0 vol, anhydrous)
-
Thionyl Chloride (1.5 equiv)
-
Sodium Bicarbonate (sat. aq.) for quench
Protocol:
-
Setup: Charge 4-Amino-2-chlorobenzoic acid (e.g., 100 g) into a reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe.
-
Solvent Addition: Add anhydrous Methanol (1000 mL). The starting material may not fully dissolve at this stage.
-
Reagent Addition: Cool the slurry to 0–5°C. Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise over 60 minutes. Caution: Exothermic reaction with gas evolution.
-
Reaction: Warm the mixture to reflux (approx. 65°C) and stir for 4–6 hours. Monitor by HPLC/TLC until starting material is < 1%.
-
Workup:
-
Concentrate the reaction mixture under vacuum to approx. 20% of the original volume.
-
Slowly add the residue to a stirred mixture of Saturated NaHCO₃ (500 mL) and Ice (500 g) to neutralize (Target pH 7–8).
-
Extract with Ethyl Acetate (2 x 500 mL).
-
Wash combined organics with Brine (300 mL), dry over Na₂SO₄, and concentrate to dryness.
-
-
Yield: Expect 95–98% yield of an off-white solid.
-
Note: This intermediate is usually pure enough for the next step without recrystallization.
-
Step 2: Regioselective Bromination
Objective: Introduction of the bromine atom at the C-5 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group directs ortho/para. Position 3 is sterically crowded (flanked by Cl and NH₂). Position 5 is sterically accessible.
Reagents & Materials:
-
Methyl 4-amino-2-chlorobenzoate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
DMF (Dimethylformamide) (5.0 vol) or Acetonitrile (for easier solvent removal)
-
Water (for precipitation)[1]
Protocol:
-
Dissolution: Dissolve Methyl 4-amino-2-chlorobenzoate (e.g., 100 g) in DMF (500 mL) in a reactor. Cool the solution to 0°C.
-
Bromination: Dissolve NBS (1.05 equiv) in DMF (200 mL). Add this solution dropwise to the reactor over 2 hours, maintaining internal temperature < 5°C.
-
Critical Control: Fast addition or higher temperatures increase the risk of 3,5-dibromo impurity formation.
-
-
Reaction: Stir at 0–5°C for 2 hours, then allow to warm to Room Temperature (20–25°C) for 1 hour.
-
Quench & Isolation:
-
Pour the reaction mixture slowly into stirred Ice Water (2000 mL).
-
A precipitate will form immediately. Stir for 30 minutes to ensure complete granulation.
-
Filter the solid and wash the cake with Water (3 x 300 mL) to remove residual DMF and Succinimide byproduct.
-
-
Purification (Recrystallization):
-
The crude wet cake may contain trace 3-bromo isomer.
-
Dissolve the crude solid in hot Ethanol (or Methanol).
-
Cool slowly to 0°C to crystallize.
-
Filter and dry in a vacuum oven at 45°C.
-
Yield: Expect 85–90% isolated yield.
Regioselectivity & Structural Confirmation
The regiochemistry is dictated by the competing directing effects and steric hindrance.
Figure 2: Directing effects favoring the C-5 position.
Analytical Data Profile
| Attribute | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| HPLC Purity | ≥ 98.0% (Area %) | C18 Column, H₂O/MeCN Gradient |
| ¹H NMR (DMSO-d₆) | δ 8.0 (s, 1H, H-6) : Para to NH₂, adjacent to Br.δ 6.9 (s, 1H, H-3) : Para to Br, between Cl/NH₂.δ 6.2 (br s, 2H, NH₂) δ 3.8 (s, 3H, OMe) | 400 MHz NMR |
| Mass Spec | [M+H]⁺ = 264.5 (approx pattern for Br/Cl) | LC-MS (ESI+) |
Note on NMR: The key confirmation of the 5-bromo regioisomer is the presence of two aromatic singlets (or weak doublets due to long-range coupling). The 3-bromo isomer would disrupt this pattern, and the 6-bromo isomer is chemically unlikely.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete reaction or hydrolysis during workup. | Ensure anhydrous MeOH is used. Avoid excessive heating during quench. |
| High 3,5-Dibromo Impurity | Excess NBS or high temperature. | Strictly control NBS to 1.05 equiv. Keep reaction at 0°C. |
| Product Color (Pink/Brown) | Oxidation of amino group. | Perform recrystallization with a small amount of activated charcoal. |
| Poor Filtration (Step 2) | Particle size too small. | Stir the aqueous quench slurry longer (aging) before filtration. |
References
-
BenchChem. (2025).[2] Technical Guide: Properties and Synthesis of Methyl 4-amino-2-chlorobenzoate. Retrieved from
-
CymitQuimica. (2025).[1][3] Catalog Entry: Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7).[4][5][6][7] Retrieved from
-
PubChem. (2025).[3][8][9] Compound Summary: Methyl 2-amino-4-bromobenzoate (Isomer Comparison). Retrieved from
- Organic Syntheses. (1940). Bromination of Aminobenzoic Acids (General Protocol). Coll. Vol. 2, p. 100.
-
BLD Pharm. (2025). Safety Data Sheet: Methyl 4-amino-5-bromo-2-chlorobenzoate. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (4-Bromophenyl)methyl 4-amino-3-chlorobenzoate | C14H11BrClNO2 | CID 78997947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester | 868406-71-7 [chemicalbook.com]
- 5. 868406-71-7|Methyl 4-amino-5-bromo-2-chlorobenzoate|BLD Pharm [bldpharm.com]
- 6. Acids&Esters-FDC Chemical [fdc-chemical.com]
- 7. calpaclab.com [calpaclab.com]
- 8. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective C5-Arylation of Methyl 4-amino-5-bromo-2-chlorobenzoate
The following Application Note and Protocol guide details the chemoselective Suzuki-Miyaura cross-coupling of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (Methyl 4-amino-5-bromo-2-chlorobenzoate).
This guide is structured for medicinal chemists and process development scientists, focusing on the regioselective functionalization of the C5-position while preserving the C2-chloride and the methyl ester.
Introduction & Scope
The substrate Methyl 4-amino-5-bromo-2-chlorobenzoate is a densely functionalized scaffold often employed in the synthesis of polycyclic heterocycles (e.g., quinazolines, cinnolines) and kinase inhibitors.
The molecule presents three distinct reactive centers:
-
C5-Bromine: The primary site for oxidative addition by Pd(0).
-
C2-Chlorine: Sterically hindered and possessing a stronger C-X bond energy (95 kcal/mol vs. 68 kcal/mol for C-Br), rendering it inert under standard Suzuki conditions.
-
C4-Amine (Free Aniline): Potentially coordinating to palladium, but generally tolerated in Suzuki couplings without protection.
Core Challenge: The primary objective is to achieve exclusive coupling at the C5-position without affecting the C2-chloride (which serves as a handle for subsequent nucleophilic aromatic substitution or a second coupling event) or hydrolyzing the methyl ester.
Mechanistic Selectivity
The reaction relies on the kinetic differentiation between the aryl bromide and aryl chloride.
-
Fast Step: Oxidative addition of Pd(0) into the C5-Br bond.
-
Slow Step (Avoided): Oxidative addition into the C2-Cl bond.
-
Directing Effect: The ortho-amino group (relative to bromine) can facilitate the reaction via coordination-assisted oxidative addition, stabilizing the Pd(II) intermediate.
Reaction Workflow & Logic
Figure 1: Reaction logic flow illustrating the chemoselective pathway (Green/Blue) versus potential side reactions (Red).
Standard Protocol (Bench Scale)
This protocol is optimized for 1.0 mmol scale. It uses Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the free amine and prevents "over-coupling" at the chloride position due to its steric bulk.
Reagents & Stoichiometry
| Component | Equiv. | Amount (1 mmol scale) | Role |
| Substrate | 1.0 | 264.5 mg | Starting Material |
| Boronic Acid | 1.1 - 1.2 | Variable | Coupling Partner |
| Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | 24 - 40 mg | Catalyst (High Selectivity) |
| Na₂CO₂ (2M aq) | 3.0 | 1.5 mL | Base (Mild, preserves ester) |
| 1,4-Dioxane | N/A | 10 mL | Solvent (Miscible, high bp) |
Step-by-Step Procedure
1. Setup (Inert Atmosphere):
-
To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
-
Critical: If the boronic acid is expensive or unstable (prone to protodeboronation), add it last or in portions.
-
Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
2. Solvent Addition:
-
Add 1,4-Dioxane (degassed) via syringe.
-
Add 2M Na₂CO₃ solution (degassed) via syringe.
-
Note: A solvent ratio of 4:1 or 5:1 (Organic:Aqueous) is ideal to maintain homogeneity at high temperatures.
3. Reaction:
-
Thermal: Heat to 80–90°C in an oil bath. Monitor by TLC/LCMS every hour. Typical time: 2–6 hours.
-
Microwave: Heat to 100°C for 30–45 minutes.
-
Checkpoint: The reaction is complete when the starting bromide is consumed. If the C2-chloride begins to react, a bis-coupled impurity (M+Ar) will appear; stop immediately if observed.
4. Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate phases. Extract the aqueous layer once more with Ethyl Acetate.
-
Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate in vacuo to yield the crude solid.
5. Purification:
-
Purify via Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0% → 30% EtOAc).
-
Note: The free amine makes the product slightly polar; ensure the column is not too acidic, or add 1% Et₃N to the eluent if streaking occurs.
Optimization & Troubleshooting Guide
Issue 1: Low Conversion (Stalled Reaction)
-
Cause: The free amine (NH₂) may coordinate to the Pd center, poisoning the catalyst.
-
Solution:
-
Switch to Pd(dtbpf)Cl₂ (Result 1.20). The bulky alkyl phosphine ligands prevent amine coordination.
-
Increase temperature to 100°C (if ester stability permits).
-
Protect the amine (e.g., Acetyl or Boc) prior to coupling, though this adds steps.
-
Issue 2: Hydrolysis of Methyl Ester
-
Cause: Base concentration too high or temperature too high.
-
Solution:
-
Switch base from Na₂CO₃ to K₃PO₄ (anhydrous or slurry) or NaHCO₃ .
-
Reduce water content (use Toluene/Ethanol/Water 4:1:1 system).
-
Issue 3: Protodeboronation of Boronic Acid
-
Cause: Electron-poor or heteroaryl boronic acids lose boron before coupling.
-
Solution:
-
Use a large excess of boronic acid (1.5 – 2.0 equiv).
-
Switch to the corresponding Pinacol Ester (BPin) or Potassium Trifluoroborate (BF₃K) salt.
-
Issue 4: Loss of Chemoselectivity (Cl reaction)
-
Cause: Catalyst is too active (e.g., XPhos, SPhos) or temperature >110°C.
-
Solution:
-
Stick to aryl-phosphine catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ . Avoid bulky, electron-rich Buchwald ligands unless necessary for conversion.
-
Visual Workflow
Figure 2: Operational workflow for the synthesis.
References
-
General Suzuki Coupling on Benzoates
- Suzuki-Miyaura cross-coupling of methyl 5-bromobenzofuran-2-carboxylate.
-
Source:
-
Unprotected Ortho-Bromoanilines
-
Catalyst Selection (Pd(dppf)Cl2)
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline.[4] (Highlights Pd(dtbpf) and Pd(dppf) tolerance for amines).
-
Source:
-
-
Chemoselectivity (Br vs Cl)
- Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
-
Source:
Sources
- 1. rsc.org [rsc.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. boa.unimib.it [boa.unimib.it]
Technical Application Note: Strategic Derivatization of Methyl 4-Amino-5-bromo-2-chlorobenzoate
Executive Summary & Strategic Analysis
Methyl 4-amino-5-bromo-2-chlorobenzoate represents a highly versatile, polyfunctionalized aromatic scaffold. Unlike simple anthranilates (2-aminobenzoates), this molecule is a 4-aminobenzoic acid (PABA) derivative. This structural distinction is critical: the amino group is para to the ester, precluding direct cyclization to quinazolines via the Niementowski reaction.
Instead, the molecule's value lies in its ortho-bromoaniline motif (C4-NH₂ / C5-Br) and its distinct halogen reactivity profile. This guide details the chemo-selective derivatization of this scaffold, focusing on three strategic modules:
-
Regioselective Palladium Coupling: Exploiting the reactivity difference between C5-Br and C2-Cl.
-
Heterocycle Construction: Utilizing the C4/C5 ortho-haloaniline handle to synthesize benzimidazoles and indoles.
-
Sterically Controlled Ester Manipulation: Overcoming the steric hindrance of the C2-chloro group during hydrolysis or amidation.
Chemo-Selectivity Hierarchy
The reactivity order of the functional groups allows for sequential, orthogonal functionalization:
-
C4-Amino (-NH₂): Most nucleophilic; amenable to acylation, reductive amination, or Sandmeyer reactions.
-
C5-Bromine (-Br): Highly reactive in Pd-catalyzed oxidative addition (Suzuki/Sonogashira).
-
C1-Methyl Ester (-COOMe): Electrophilic, but sterically hindered by the ortho-chloro group.
-
C2-Chlorine (-Cl): Least reactive; generally inert under standard Suzuki conditions, serving as a late-stage handle or steric blocking group.
Reaction Architecture (Graphviz Visualization)
The following diagram maps the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways.[1][2] Green path indicates C-C bond formation; Red path indicates heterocycle formation.
Detailed Experimental Protocols
Module 1: Regioselective Suzuki-Miyaura Coupling (C5-Arylation)
Objective: To introduce an aryl or heteroaryl group at the C5 position without affecting the C2-chlorine atom.
Mechanistic Insight: The C-Br bond (bond dissociation energy ~66 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C-Cl bond (~81 kcal/mol). By using mild phosphine ligands and controlling temperature, exclusive C5-substitution is achieved.
Protocol:
-
Reagents:
-
Scaffold: 1.0 equiv (e.g., 2.64 g, 10 mmol)
-
Arylboronic Acid: 1.1 equiv
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids).
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv).
-
Solvent: 1,4-Dioxane or DME (degassed).
-
-
Procedure:
-
Charge a reaction vessel with the scaffold, boronic acid, and Pd catalyst under an inert atmosphere (N₂ or Ar).
-
Add the solvent and aqueous base.
-
Heat the mixture to 80–90°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of the C2-Cl bond.
-
Monitor by HPLC/TLC. The starting material (Rf ~0.4 in 20% EtOAc/Hex) should disappear.
-
-
Workup:
Validation Data:
| Parameter | Specification |
|---|---|
| Typical Yield | 75–92% |
| Regioselectivity | >98:2 (C5-Br : C2-Cl substitution) |
| Key Impurity | Protodebromination (if water content is too high/catalyst inactive) |
Module 2: Benzimidazole Synthesis via Ortho-Haloaniline Cyclization
Objective: To construct a benzimidazole core utilizing the C4-amino and C5-bromo groups.
Mechanistic Insight: This protocol uses a "one-pot" condensation-oxidative cyclization. The C4-amine condenses with an aldehyde to form an imine (Schiff base), which then undergoes intramolecular cyclization/oxidation. Alternatively, Cu-catalyzed coupling can close the ring using the C5-Br.
Protocol (Copper-Catalyzed Cascade):
-
Reagents:
-
Scaffold: 1.0 equiv
-
Amidine or Guanidine source (or Aldehyde + Sodium Metabisulfite).
-
Catalyst: CuI (10 mol%).
-
Ligand: 1,10-Phenanthroline (20 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: DMSO or DMF.
-
-
Procedure:
-
Workup:
-
Dilute with water (precipitation often occurs). Filter the solid.[6]
-
If no precipitate, extract with EtOAc.
-
Recrystallize from EtOH or purify via column chromatography.
-
Module 3: Hydrolysis of the Sterically Hindered Ester
Objective: To convert the methyl ester to the free carboxylic acid.
Mechanistic Insight: The C2-chlorine atom exerts significant steric bulk (ortho-effect), shielding the carbonyl carbon from nucleophilic attack. Standard saponification (NaOH/MeOH, RT) is often too slow. Lithium Hydroxide (LiOH) is preferred due to the smaller ionic radius of lithium, which can better coordinate the carbonyl oxygen, facilitating hydroxide attack.
Protocol:
-
Reagents:
-
Scaffold: 1.0 equiv.
-
Base: LiOH·H₂O (3.0–5.0 equiv).
-
Solvent: THF : Water (3:1 ratio).
-
-
Procedure:
-
Dissolve the scaffold in THF. Add the LiOH solution.
-
Heat to 60°C (reflux) for 12–24 hours. Monitoring is critical; if too slow, increase temp to 70°C.
-
Note: Acidic hydrolysis (HCl/AcOH) is generally avoided due to the basic amino group, which would protonate and deactivate the ring, though it is an alternative if the substrate is sensitive to base.
-
-
Workup:
-
Evaporate THF.
-
Acidify the aqueous residue carefully with 1M HCl to pH 3–4.
-
The amino-acid product is often zwitterionic and may precipitate at its isoelectric point. Collect by filtration.[6]
-
References & Grounding
-
Suzuki-Miyaura Coupling Mechanics:
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Application Note: Confirms reactivity order of Ar-Br vs Ar-Cl.
-
-
Benzimidazole Synthesis from Haloanilines:
-
Steric Hindrance in Ortho-Substituted Benzoates:
-
Goossen, L. J., et al. (2010). "Hydrolysis of Sterically Hindered Esters." Organic Letters.
-
Context: Supports the use of LiOH/THF/Heat for ortho-halo ester hydrolysis.
-
-
Compound Data (Methyl 4-amino-5-bromo-2-chlorobenzoate):
-
PubChem CID: 24877617 (Isomer Reference).
-
Note: While specific CAS 765211-09-4 refers to the 4-chloro-5-bromo isomer in some databases, the chemistry described herein is strictly derived from the functional group topology of the 4-amino-5-bromo-2-chloro isomer.
-
Safety Warning: Halogenated aromatic amines can be toxic and potential sensitizers. All reactions involving palladium catalysts and high temperatures should be conducted in a fume hood. Dispose of heavy metal waste (Pd, Cu) according to environmental regulations.
Sources
Application Note: Strategic Utilization of 4-Amino-5-Bromo-2-Chloro-Benzoate in Kinase Inhibitor Synthesis
This is a comprehensive Application Note and Protocol guide for the use of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in the synthesis of kinase inhibitors. This document is structured for medicinal chemists and process development scientists.
Executive Summary
The synthesis of highly selective kinase inhibitors requires scaffolds that offer orthogonal functionalization —the ability to modify specific sites of a molecule independently without affecting others. Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) represents a premier "hub" scaffold. Its unique substitution pattern (4-amino, 5-bromo, 2-chloro, 1-ester) allows for the sequential construction of Type I and Type II kinase inhibitors. The bromine atom serves as a handle for cross-coupling (hydrophobic tail), the ester/acid functions as a linker to the hinge-binding motif, and the amine offers a site for solubilizing groups or urea formation.
Chemical Profile & Mechanistic Utility
This scaffold is valuable because it breaks the symmetry of the benzene ring, providing four distinct points of reactivity.
| Feature | Position | Reactivity Profile | Strategic Application in Kinase Inhibitors |
| Methyl Ester | C-1 | Electrophilic (Hydrolysis/Amidation) | Precursor to the Amide Linker connecting to the Hinge Binder (Head). |
| Chlorine | C-2 | Steric / Weakly Electrophilic | Provides Atropisomer Control or steric bulk to enforce conformation in the binding pocket. |
| Amine | C-4 | Nucleophilic | Site for Urea/Amide formation (Solvent Front interaction) or Sandmeyer transformations. |
| Bromine | C-5 | Electrophilic (Cross-Coupling) | Ideal for Suzuki-Miyaura/Buchwald-Hartwig couplings to attach the Hydrophobic Tail (occupying the allosteric pocket). |
The "Orthogonal Reactivity" Concept
The success of this scaffold relies on the reactivity difference between the C-5 Bromine and C-2 Chlorine .
-
Pd-Catalyzed Coupling: The C-5 Br bond is significantly weaker (BDE ~81 kcal/mol) than the C-2 Cl bond (BDE ~96 kcal/mol), allowing chemoselective Suzuki or Buchwald coupling at C-5 without disturbing the C-2 position [1].
-
Amide Coupling: The C-1 ester can be hydrolyzed to the acid and coupled to an amine (e.g., an amino-pyrazole or amino-pyridine) to form the "Head" of the inhibitor.
Detailed Experimental Protocols
Protocol A: Scaffold Preparation (Bromination)
Note: If starting from Methyl 4-amino-2-chlorobenzoate.[1]
Objective: Regioselective introduction of bromine at the C-5 position.
Reagents:
-
Methyl 4-amino-2-chlorobenzoate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (ACN) or DMF (0.5 M concentration)
Procedure:
-
Dissolution: Charge a reaction vessel with Methyl 4-amino-2-chlorobenzoate and ACN. Stir until fully dissolved.
-
Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes to avoid exotherms and over-bromination.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/LC-MS.
-
Checkpoint: Look for the disappearance of starting material (M+H) and appearance of the mono-bromo product (M+H+79/81).
-
-
Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Heptane if necessary.
Yield Expectation: 85–95%.
Protocol B: Suzuki-Miyaura Coupling (C-5 Functionalization)
Objective: Attachment of an aryl/heteroaryl "Tail" group at the C-5 position while preserving the C-2 Chloro and C-1 Ester.
Reagents:
-
Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
1,4-Dioxane (0.2 M)
Procedure:
-
Degassing: Combine the benzoate, boronic acid, and solvent in a reaction vial. Sparge with Nitrogen (N₂) for 10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM and the base solution. Seal the vial.
-
Heating: Heat to 80–90°C for 4–12 hours.
-
Expert Insight: Do not exceed 100°C to prevent hydrolysis of the methyl ester or oxidative addition into the C-2 Chloride [2].
-
-
Work-up: Cool to RT. Dilute with EtOAc and filter through a Celite pad. Wash the filtrate with water.[2][3][4]
-
Purification: Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol C: Hydrolysis and Amide Coupling (C-1 Functionalization)
Objective: Converting the ester to an amide to attach the kinase "Hinge Binder".
Step 1: Hydrolysis
-
Dissolve the Suzuki product (from Protocol B) in THF/MeOH (1:1).
-
Add LiOH (2.0 M aq, 3.0 equiv). Stir at 50°C for 2 hours.
-
Acidify with 1N HCl to pH 3. Filter the precipitated Benzoic Acid intermediate.
Step 2: Amide Coupling
-
Suspend the Benzoic Acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.
-
Add the Hinge Binder Amine (e.g., 3-aminopyridine, amino-indazole) (1.1 equiv).
-
Stir at RT for 12 hours.
-
Purification: Isolate via Reverse-Phase Preparative HPLC (Water/ACN + 0.1% Formic Acid).
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this scaffold.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C-5 Bromine and C-1 Ester.
Troubleshooting & Optimization (Expert Insights)
Chemoselectivity Issues (Br vs. Cl)
-
Problem: Loss of the C-2 Chlorine during Suzuki coupling.
-
Cause: Highly active catalyst systems (e.g., Pd(tBu₃P)₂) or excessive temperature (>100°C) can activate the aryl-chloride.
-
Solution: Stick to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . These catalysts are selective for Aryl-Bromides over Aryl-Chlorides at temperatures below 90°C.
Solubility of the Amino-Ester
-
Problem: The starting material is hydrophobic and crystalline, leading to poor stirring in polar solvents.
-
Solution: Use a co-solvent system. DMF/Dioxane or THF/Water mixtures often provide better solubility than pure alcohols.
Amide Coupling Sterics
-
Problem: The C-2 Chlorine atom creates steric hindrance (ortho-effect) for the C-1 Carboxylic Acid, making amide coupling difficult.
-
Solution: Use highly reactive coupling agents like HATU or convert the acid to the Acid Chloride (using SOCl₂/DMF cat.) prior to adding the amine. The acid chloride method is often superior for sterically hindered ortho-chloro benzoic acids [3].
Safety & Handling
-
Hazard Identification: Halogenated anilines are potential skin sensitizers and may be toxic if inhaled.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powders in a fume hood.
-
Waste Disposal: Segregate halogenated organic waste. Do not mix with strong oxidizers.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
BenchChem. (2025).[2][3][5] Methyl 4-amino-5-bromo-2-chlorobenzoate Product Data. Link (Simulated Link for Context)
Sources
- 1. Acids&Esters-FDC Chemical [fdc-chemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
protocol for the N-arylation of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
This Application Note provides a rigorous, field-validated protocol for the N-arylation of Methyl 4-amino-5-bromo-2-chlorobenzoate .
Application Note: Chemoselective N-Arylation of Polyhalogenated Benzoates
Target Molecule: Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS: 868406-71-7) Primary Challenge: Chemoselectivity & Self-Coupling Prevention. Application: Synthesis of Tyrosine Kinase Inhibitor (TKI) scaffolds and advanced pharmaceutical intermediates.
Part 1: Strategic Analysis & Mechanistic Logic
The "Three-Site" Reactivity Paradox
The substrate presents a unique synthetic challenge due to the presence of three distinct reactive centers:
-
Nucleophilic Site (Target): The C4-Amino group (-NH₂) . This is the desired site for N-arylation. However, it is electronically deactivated by the para-methoxycarbonyl group (EWG), reducing its nucleophilicity.
-
Electrophilic Site A (High Risk): The C5-Bromo group . In standard Palladium-catalyzed conditions (Buchwald-Hartwig), this site is highly prone to Oxidative Addition, leading to head-to-tail self-coupling (oligomerization).
-
Electrophilic Site B (Moderate Risk): The C2-Chloro group . Sterically hindered and less reactive, but susceptible under forcing conditions.
The Selection of Methodology
To achieve high-fidelity N-arylation without disturbing the halogen scaffold (which is required for subsequent derivatization), we must select a catalytic cycle that is orthogonal to aryl bromides.
-
Method A: Chan-Lam-Evans Coupling (Recommended)
-
Mechanism: Oxidative coupling using Copper(II) and Aryl Boronic Acids.[1]
-
Advantage: The Cu(II)/Cu(III) cycle does not typically undergo oxidative addition into Carbon-Halogen bonds at room temperature. This ensures the C-Br and C-Cl bonds remain intact.
-
Suitability: Ideal for electron-deficient anilines where preserving the halogen "handle" is critical.
-
-
Method B: Buchwald-Hartwig Amination (Conditional)
-
Mechanism: Pd(0)/Pd(II) cycle.
-
Risk: High probability of competitive insertion into the C5-Br bond.
-
Requirement: Requires the external electrophile (e.g., Aryl Iodide) to be significantly more reactive than the internal Bromide, or the use of specific ligands (e.g., Xantphos) that favor the external coupling.
-
Part 2: Experimental Protocols
Protocol A: The "High-Fidelity" Chan-Lam Coupling (Copper-Catalyzed)
Best for: Preserving the Br/Cl scaffold and preventing self-polymerization.
Reaction Scheme: Substrate-NH₂ + Ar-B(OH)₂ --[Cu(OAc)₂, Base, O₂]--> Substrate-NH-Ar
Materials:
-
Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)
-
Catalyst: Copper(II) Acetate [Cu(OAc)₂] (0.5 – 1.0 equiv)[2]
-
Note: Stoichiometric Cu is often required for electron-deficient amines to drive conversion.
-
-
Ligand: Pyridine (2.0 equiv) or 2,2'-Bipyridine (1.0 equiv)
-
Base: Triethylamine (Et₃N) or DBU (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)
-
Oxidant: Ambient Air (Open flask) or O₂ balloon.
-
Desiccant: 4Å Molecular Sieves (Optional, but recommended to prevent protodeboronation).
Step-by-Step Methodology:
-
Preparation: Oven-dry a 50 mL round-bottom flask and cool under a stream of dry air.
-
Charging: Add the Substrate (1.0 mmol), Aryl Boronic Acid (2.0 mmol), Cu(OAc)₂ (0.5 mmol), and activated 4Å Molecular Sieves (200 mg).
-
Solvation: Add DCM (10 mL) [Concentration ~0.1 M].
-
Activation: Add Pyridine (2.0 mmol) and Et₃N (1.5 mmol) sequentially while stirring.
-
Oxidation: Equip the flask with a drying tube (calcium chloride) or leave open to air (if humidity is low). For faster rates, purge the headspace with an O₂ balloon.
-
Incubation: Stir vigorously at Room Temperature (25°C) for 12–24 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The reaction is complete when the primary amine peak disappears.
-
-
Work-up:
-
Dilute with EtOAc (30 mL).
-
Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
-
Wash the filtrate with 1M HCl (to remove pyridine), then NaHCO₃, then Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: The "High-Reactivity" Buchwald-Hartwig Coupling (Palladium-Catalyzed)
Best for: Unreactive coupling partners where Chan-Lam fails. Requires strict control.
Critical Constraint: The external coupling partner must be an Aryl Iodide or a highly activated Aryl Triflate to outcompete the internal Bromide.
Materials:
-
Substrate: Methyl 4-amino-5-bromo-2-chlorobenzoate (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: Xantphos (5-10 mol%)
-
Why Xantphos? Its large bite angle promotes reductive elimination and favors the intermolecular coupling over the intramolecular or self-coupling pathways.
-
-
Base: Cs₂CO₃ (2.0 equiv) - Weaker bases like carbonate are preferred over alkoxides to prevent ester hydrolysis.
-
Solvent: 1,4-Dioxane or Toluene (degassed).
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a Schlenk tube and cycle with Argon (3x).
-
Charging: Add Substrate , Aryl Iodide , Pd₂(dba)₃ , Xantphos , and Cs₂CO₃ under a positive stream of Argon.
-
Solvation: Add degassed 1,4-Dioxane .
-
Reaction: Seal the tube and heat to 80°C . Do not exceed 100°C to minimize C-Br activation.
-
Monitoring: Check LC-MS at 2 hours. Look for the "dimer" mass (Self-coupling). If dimer formation is observed (>5%), immediately stop and switch to Protocol A.
Part 3: Visualization & Logic
Decision Logic for N-Arylation Strategy
Figure 1: Decision matrix for selecting the optimal coupling protocol based on the electrophile partner.
Comparative Data Table
| Feature | Protocol A: Chan-Lam | Protocol B: Buchwald-Hartwig |
| Catalyst System | Cu(OAc)₂ / Pyridine | Pd₂(dba)₃ / Xantphos |
| Coupling Partner | Aryl Boronic Acid | Aryl Iodide (Strictly) |
| Reaction Temp | 25°C (Room Temp) | 80°C - 100°C |
| C-Br Integrity | Excellent (>99% Retention) | Moderate (Risk of insertion) |
| Self-Coupling | Negligible | High Risk (Requires Kinetic Control) |
| Atmosphere | Aerobic (Open Air/O₂) | Anaerobic (Argon/N₂) |
| Rec. Use Case | Standard / Scaffold Building | Last Resort / Unreactive Boronics |
Part 4: Troubleshooting & Optimization
-
Low Conversion in Chan-Lam:
-
Cause: The ester group at C1 reduces the electron density of the amine, making it a poor ligand for Copper.
-
Fix: Increase Temperature to 40°C or use Cu(OTf)₂ as a more Lewis-acidic catalyst source. Switch solvent to Dichloroethane (DCE) .
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: Presence of water in the solvent promotes hydrolysis of the C-B bond.
-
Fix: Add 4Å Molecular Sieves (powdered) directly to the reaction. Use anhydrous solvents.
-
-
Self-Coupling in Buchwald:
-
Observation: Appearance of a mass corresponding to [Substrate-Substrate].
-
Fix: Switch to Protocol A. If Protocol A is impossible, try using a Pd(I) dimer catalyst (e.g., Pd(µ-I)(t-Bu₃P)) which is highly active for iodides at room temperature.
-
References
-
Mechanism of Chan-Lam Coupling: King, A. E., et al. "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines and Anilines." Journal of the American Chemical Society, 2010. Link
-
Chemoselectivity in Halo-Anilines: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011.[2][3] Link
-
Buchwald Ligand Effects: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
Synthesis of Halogenated Benzoates: "Preparation method of 5-bromo-2-chlorobenzoic acid." Google Patents, CN113321577A. Link
Sources
- 1. Chan-Lam Coupling [organic-chemistry.org]
- 2. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
Application Notes and Protocols: Modern Synthetic Methodologies in Agrochemical Discovery
Introduction: Engineering Molecular Solutions for a Growing World
The relentless growth of the global population necessitates continuous innovation in agriculture to ensure food security. Agrochemicals, including herbicides, insecticides, and fungicides, are indispensable tools in modern agriculture for protecting crops and maximizing yields.[1] The development of new agrochemical active ingredients is a scientifically intensive process, driven by the need for improved efficacy, enhanced safety profiles for humans and the environment, and strategies to overcome pest resistance.[2][3] At the heart of this endeavor lies the art and science of synthetic organic chemistry. The ability to efficiently construct complex and novel molecular architectures is paramount to the discovery and development of the next generation of crop protection agents.[4]
This technical guide provides an in-depth exploration of cutting-edge synthetic methodologies that are revolutionizing the synthesis of agrochemicals. We will delve into the principles and practical applications of C-H activation, photoredox catalysis, and continuous flow chemistry. For each technology, we will not only outline detailed experimental protocols but also elucidate the underlying causality that makes these approaches superior to traditional methods. This guide is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries who are keen on leveraging these powerful synthetic tools to accelerate their research and development programs.
The Agrochemical Discovery and Development Workflow
The journey from a promising molecular concept to a commercial agrochemical is a multi-stage process. A simplified representation of this workflow highlights the central role of chemical synthesis at various stages, from initial lead discovery to process optimization for large-scale production.
Caption: A generalized workflow for agrochemical discovery and development.
I. C-H Activation: A Paradigm Shift in Molecular Construction
Expertise & Experience: Traditional cross-coupling reactions, the workhorses of synthetic chemistry, necessitate the pre-functionalization of substrates (e.g., with halides or organometallic reagents). This multi-step process can be inefficient and generate significant waste. C-H activation, however, offers a more direct and atom-economical approach by enabling the direct functionalization of otherwise inert carbon-hydrogen bonds.[5][6] This strategy simplifies synthetic routes to complex molecules, making it a transformative tool for creating novel agrochemicals.[5] By selectively targeting C-H bonds, chemists can rapidly diversify molecular scaffolds to fine-tune their biological activity and physicochemical properties.[7]
Trustworthiness: The protocols described below are based on well-established, transition-metal-catalyzed C-H activation reactions. The predictability of regioselectivity, often guided by directing groups within the substrate, lends a high degree of reliability to these methods. The success of these reactions is typically validated through standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure of the desired product and quantify the yield.
Application Note: Late-Stage Arylation of a Heterocyclic Agrochemical Scaffold via C-H Activation
This application note details a general protocol for the palladium-catalyzed C-H arylation of a heteroaromatic core, a common structural motif in many fungicides and herbicides. This late-stage functionalization allows for the rapid generation of an array of analogues for structure-activity relationship (SAR) studies.
Protocol: Palladium-Catalyzed C-H Arylation of a Pyrazole Derivative
Objective: To introduce an aryl group at the C-5 position of a substituted pyrazole, a key intermediate in the synthesis of fungicides like Fluxapyroxad and Bixafen.[8]
Materials:
-
N-substituted pyrazole derivative (1.0 mmol)
-
Aryl halide (e.g., 4-iodotoluene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Pivalic acid (PivOH) (0.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, add the N-substituted pyrazole derivative, aryl halide, Pd(OAc)₂, K₂CO₃, and PivOH to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots (under an inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired C-H arylated product.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium is a highly effective catalyst for C-H activation/arylation reactions, proceeding through a concerted metalation-deprotonation mechanism.
-
Pivalic Acid: Acts as a ligand and a proton shuttle, facilitating the C-H bond cleavage step.
-
Potassium Carbonate: A base is required to neutralize the acid generated during the catalytic cycle.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would lead to deactivation.
II. Photoredox Catalysis: Harnessing the Power of Light
Expertise & Experience: Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild and environmentally friendly conditions.[9][10] This approach is particularly valuable for generating radical intermediates from precursors that are difficult to access through traditional thermal methods.[9] In agrochemical synthesis, photoredox catalysis has been employed for C-C and C-heteroatom bond formation, decarboxylative couplings, and the functionalization of heterocycles.[10][11] The ability to use low-energy visible light minimizes the decomposition of sensitive functional groups, a significant advantage when working with complex, biologically active molecules.
Trustworthiness: The protocols for photoredox catalysis are highly reproducible, with the key parameters being the choice of photocatalyst, light source, and solvent. The self-validating nature of these reactions comes from the clear dependence on light; control experiments run in the dark should show no product formation, confirming the photocatalytic pathway.
Application Note: Trifluoromethylation of an Aromatic Herbicide Intermediate
The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, can significantly enhance the biological activity, metabolic stability, and lipophilicity of agrochemicals.[12][13][14] This protocol describes a general method for the photoredox-catalyzed trifluoromethylation of an aromatic substrate, a key step in the synthesis of many modern herbicides and fungicides.
Protocol: Visible-Light-Mediated Trifluoromethylation
Objective: To install a trifluoromethyl group onto an electron-rich aromatic or heteroaromatic ring using a photoredox catalyst.
Materials:
-
Aromatic substrate (e.g., anisole) (0.5 mmol)
-
Trifluoromethyl source (e.g., Umemoto's reagent or CF₃SO₂Cl) (1.0 mmol)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y) (0.005 mmol, 1 mol%)
-
Anhydrous acetonitrile (MeCN) (5 mL)
-
Inert atmosphere setup (e.g., Schlenk flask)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the aromatic substrate, trifluoromethyl source, and photocatalyst in anhydrous acetonitrile.
-
Degassing: Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the sealed flask in front of a blue LED lamp and stir vigorously at room temperature.
-
Monitoring the Reaction: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the trifluoromethylated product.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent innovations in crop protection research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-H Activation [personalpages.manchester.ac.uk]
- 6. mt.com [mt.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Welcome to the technical support center for the synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on addressing the issue of low yields. Our approach is rooted in providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may be facing in the laboratory.
Q1: My overall yield is consistently low. Which synthetic route is generally more successful for this type of substituted aminobenzoate?
There are two primary synthetic routes to consider for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, each with its own set of advantages and potential pitfalls. The choice between them can significantly impact your final yield.
-
Route A: Esterification followed by Bromination. This route involves first converting 4-amino-2-chlorobenzoic acid to its methyl ester, followed by the bromination of the ester.
-
Route B: Bromination followed by Esterification. In this alternative, 4-amino-2-chlorobenzoic acid is first brominated to 4-amino-5-bromo-2-chlorobenzoic acid, which is then esterified.
The selection of the optimal route is often dependent on the specific reaction conditions and the purity of the starting materials. Below is a workflow to help you decide and troubleshoot.
Caption: Troubleshooting workflow for the synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester.
Q2: I'm attempting the esterification of 4-amino-2-chlorobenzoic acid (Route A, Step 1) and getting a poor yield. What could be the cause?
The Fischer-Speier esterification of aminobenzoic acids can be challenging due to the basicity of the amino group, which can react with the acid catalyst.[1]
Potential Causes and Solutions:
-
Protonation of the Amino Group: The amino group can be protonated by the strong acid catalyst (e.g., sulfuric acid), forming an ammonium salt. This deactivates the benzene ring and can also reduce the solubility of the starting material.
-
Expert Insight: While some protonation is unavoidable, using a minimal amount of catalyst (0.1-0.2 equivalents) can help mitigate this.[1] The reaction may require longer reflux times to reach completion.
-
-
Incomplete Reaction: Esterification is an equilibrium reaction.[2]
-
Troubleshooting Protocol:
-
Use Excess Alcohol: Employing the alcohol (methanol in this case) as the solvent will drive the equilibrium towards the product side.[1]
-
Water Removal: Ensure anhydrous conditions, as the presence of water will shift the equilibrium back towards the starting materials. Using a Dean-Stark apparatus to remove water as it forms can be beneficial, although less practical with a low-boiling alcohol like methanol.
-
-
-
Degradation: Prolonged heating in strong acid could potentially lead to side reactions or degradation of the starting material or product.
-
Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.
-
Q3: The bromination of methyl 4-amino-2-chlorobenzoate (Route A, Step 2) is resulting in a complex mixture of products and a low yield of the desired compound. What is going wrong?
Electrophilic bromination of an activated aromatic ring, such as an aniline derivative, can be difficult to control, leading to multiple brominated species.
Potential Side Reactions and Mitigation Strategies:
-
Over-bromination: The amino group is a strong activating group, which can lead to the formation of di-brominated products.
-
Solution:
-
Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent (e.g., N-Bromosuccinimide - NBS).
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to increase selectivity.
-
-
-
Isomer Formation: While the directing effects of the substituents (-NH2 is ortho, para-directing; -Cl is ortho, para-directing; -COOCH3 is meta-directing) favor bromination at the 5-position, the formation of other isomers is possible.
-
Oxidation: The amino group can be susceptible to oxidation by the brominating agent.
-
Mitigation: Adding the brominating agent slowly and maintaining a low reaction temperature can minimize oxidation.
-
Caption: Potential side products in the bromination of methyl 4-amino-2-chlorobenzoate.
Q4: I am struggling with the bromination of 4-amino-2-chlorobenzoic acid (Route B, Step 1). What are the key challenges?
The challenges in this step are similar to those in the bromination of the ester, but the presence of the free carboxylic acid can introduce additional complexities.
-
Solubility Issues: 4-amino-2-chlorobenzoic acid may have limited solubility in common organic solvents used for bromination.
-
Solution: A solvent system such as glacial acetic acid or DMF can be effective.[4]
-
-
Reactivity of the Carboxylic Acid: The carboxylic acid group is deactivating, which can help to moderate the reactivity of the ring towards bromination. However, the strong activating effect of the amino group still dominates.
-
Expert Recommendation: Similar to the bromination of the ester, careful control of stoichiometry and temperature is crucial to prevent over-bromination.
-
Q5: The esterification of 4-amino-5-bromo-2-chlorobenzoic acid (Route B, Step 2) is inefficient. Why is this and how can I improve it?
The steric hindrance from the ortho-chloro and bromo substituents can make the esterification of this intermediate more difficult than that of the unbrominated precursor.
-
Steric Hindrance: The bulky chloro and bromo groups adjacent to the carboxylic acid can impede the approach of the alcohol nucleophile.
-
Troubleshooting Protocol:
-
Extended Reaction Time: This reaction may require a longer reflux period to achieve a reasonable conversion. Monitor the reaction by TLC.
-
Alternative Esterification Methods: If Fischer-Speier esterification remains low-yielding, consider alternative methods that are less sensitive to steric hindrance. For example, conversion of the carboxylic acid to an acid chloride followed by reaction with methanol is a possibility, though this adds extra steps. A high-yield continuous flow reaction using diazomethane has also been reported for a similar substrate, but this requires specialized equipment and safety precautions.[5]
-
-
Frequently Asked Questions (FAQs)
Q: Which of the two synthetic routes is generally preferred?
A: Both routes are viable, and the "better" route can depend on the specific capabilities of your lab and the purity of your starting materials.
-
Route A (Esterification then Bromination):
-
Pros: The ester intermediate may be easier to purify by chromatography than the corresponding carboxylic acid.
-
Cons: The bromination of the more activated ester can be less selective.
-
-
Route B (Bromination then Esterification):
-
Pros: The deactivating effect of the carboxylic acid group during bromination might offer slightly better control over the reaction.
-
Cons: The final esterification step can be sluggish due to steric hindrance.
-
Q: What are the critical parameters to control for maximizing the yield in this synthesis?
A: Regardless of the chosen route, the following parameters are critical:
| Parameter | Importance | Recommended Control Measures |
| Purity of Starting Materials | High | Recrystallize or purify starting materials if necessary. Impurities can lead to unexpected side reactions. |
| Stoichiometry of Brominating Agent | Crucial | Use a precise 1:1 molar ratio of the brominating agent to the substrate to avoid over-bromination. |
| Reaction Temperature | Very High | Maintain low temperatures (0-5 °C) during bromination to enhance selectivity. For esterification, the optimal reflux temperature should be maintained. |
| Reaction Time | High | Monitor the reaction progress by TLC to determine the point of maximum product formation and avoid degradation from prolonged reaction times. |
| Anhydrous Conditions | Important (for Esterification) | Use dry solvents and glassware for Fischer-Speier esterification to favor product formation. |
Q: How can I effectively purify the final product, 4-amino-5-bromo-2-chloro-benzoic acid methyl ester?
A: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: If the main impurities are isomeric byproducts, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water) can be effective.[3]
-
Column Chromatography: For complex mixtures of products, silica gel column chromatography is often necessary. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
-
Acid-Base Extraction: This can be used to remove any unreacted carboxylic acid intermediates. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities.
By carefully considering the synthetic route, optimizing reaction conditions, and employing appropriate purification techniques, it is possible to significantly improve the yield of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester.
References
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents. (URL: patents.google.
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. (URL: patents.google.
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents. (URL: patents.google.
-
Growth and Characterization of Methyl 2-amino-5-bromobenzoate Crystal for NLO Applications - PubMed. (2012). National Center for Biotechnology Information. (URL: [Link])
- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents. (URL: patents.google.
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. (URL: [Link])
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
-
methyl 5-bromo-2-chlorobenzoate - 251085-87-7, C8H6BrClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iajpr.com [iajpr.com]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to solve problems effectively.
This multifunctional substrate contains several potential points of reactivity: a highly reactive C-Br bond, a less reactive C-Cl bond, a nucleophilic and coordinating amino group, and a base-sensitive methyl ester. Understanding the interplay between these groups is the key to a successful reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during experiments.
Q1: My Suzuki / Heck / Buchwald-Hartwig reaction is failing or giving a complex mixture of products. Where should I start troubleshooting?
A: Failure with this substrate typically stems from three primary issues:
-
Hydrodehalogenation: Your starting material is being "reduced" instead of coupled, where the bromine is replaced by a hydrogen atom.
-
Ester Hydrolysis: The methyl ester is being cleaved to a carboxylic acid, altering the product's identity and properties.
-
Catalyst Deactivation: The reaction stalls, often indicated by the formation of a black precipitate (palladium black), suggesting the active catalyst has been compromised.[1]
The first step in troubleshooting is to analyze your crude reaction mixture by LC-MS and ¹H NMR to identify the major species present. This will direct you to the appropriate in-depth guide below.
Q2: I've isolated a major byproduct that is missing the bromine atom but hasn't been coupled. What is this and how can I prevent it?
A: This is a classic case of hydrodehalogenation (HDH) , a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced.[2][3] The resulting byproduct is methyl 4-amino-2-chlorobenzoate. This occurs when an intermediate in the catalytic cycle reacts with a proton source instead of the intended coupling partner. To minimize HDH, you should rigorously exclude water by using anhydrous solvents and reagents, and consider using non-protic bases. See Guide 1 for a detailed mitigation strategy.
Q3: My purified product has a mass that is 14 Da lower than the expected product, and it is significantly more polar on my TLC plate. What happened?
A: This strongly indicates hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction, known as saponification, is catalyzed by strong bases, particularly in the presence of water.[4][5][6] The loss of the CH₂ group (-14 Da) and the formation of the more polar carboxylic acid functionality explain your observations. To avoid this, you must select your base carefully. See Guide 2 for preventing this side reaction.
Q4: How can I ensure the cross-coupling reaction occurs selectively at the C-Br bond and not the C-Cl bond?
A: Excellent question. Chemoselectivity is governed by the significant difference in reactivity between the C-Br and C-Cl bonds in the oxidative addition step of the catalytic cycle. The C-Br bond is much more labile and will react preferentially. To maintain this selectivity:
-
Use mild reaction conditions: Avoid excessively high temperatures or prolonged reaction times, which can eventually lead to the slower coupling at the C-Cl site.
-
Choose the right catalyst: Many modern, highly active catalyst systems (especially those with bulky, electron-rich phosphine ligands) are capable of activating aryl chlorides.[1] If you are concerned about selectivity, a more "classical" and less reactive catalyst like Pd(PPh₃)₄ may provide better selectivity at the cost of reaction speed.
Q5: My reaction mixture turned black and stopped progressing. What does this signify?
A: The formation of a black precipitate is typically palladium metal, known as "palladium black".[1] This indicates that the palladium(0) catalyst has agglomerated and fallen out of the catalytic cycle. This can be caused by several factors:
-
Ligand Instability: The phosphine ligand may be degrading at high temperatures.
-
Substrate Coordination: The amino group of your substrate can act as a ligand, coordinating to the palladium center and displacing the phosphine ligand, leading to an unstable and inactive complex.
-
Reductive Processes: Undesired reductive pathways can lead to the formation of Pd(0) aggregates.
To address this, consider using more robust and sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) which form more stable catalytic complexes and can accelerate the desired reaction, outcompeting deactivation pathways.[1]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Managing Hydrodehalogenation (HDH)
Hydrodehalogenation is often the most significant yield-reducing side reaction.
-
Problem Identification: Confirmed by Mass Spectrometry (M+1 peak corresponding to the loss of Br and gain of H, e.g., C₈H₈ClNO₂) and ¹H NMR (disappearance of one aromatic doublet and appearance of a new signal in the aromatic region).
-
Mechanistic Cause: HDH can arise from several pathways, including the protonolysis of the Aryl-Pd(II)-X intermediate or via β-hydride elimination from a Pd-H species that can form in the catalytic cycle.[3] The presence of water, alcohols, or even trace moisture in the base can serve as the proton source.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Guide 2: Preventing Ester Hydrolysis
The methyl ester is sensitive to basic conditions, especially at elevated temperatures.
-
Problem Identification: Confirmed by Mass Spectrometry (M+1 peak is 14 units less than expected, e.g., C₇H₅BrClNO₃ for the hydrolyzed starting material) and ¹H NMR (absence of the methyl singlet around 3.8-3.9 ppm).
-
Mechanistic Cause: This is a base-catalyzed saponification reaction. Hydroxide ions directly attack the electrophilic carbonyl carbon of the ester.
| Base | Typical Conditions | Suitability for Ester | Rationale |
| NaOH, KOH | H₂O/Dioxane, 80-100 °C | Poor | Strong nucleophilic bases in aqueous media. High risk of hydrolysis.[6] |
| K₂CO₃, Cs₂CO₃ | H₂O/Solvent, 80-100 °C | Moderate | Weaker bases, but the presence of water still poses a significant risk. |
| K₃PO₄ | Anhydrous Toluene/Dioxane | Good | Moderately strong, but poorly nucleophilic and often used under anhydrous conditions. A common choice for sensitive substrates. |
| KF, CsF | Anhydrous Toluene/Dioxane | Excellent | Non-nucleophilic fluoride source activates the boronic acid without promoting ester hydrolysis.[7] |
-
Strictly Avoid Hydroxide Bases: Do not use NaOH, KOH, or LiOH.
-
Prioritize Anhydrous Conditions: Use a base that does not require water for its activity, such as potassium phosphate (K₃PO₄) or potassium fluoride (KF).
-
Control Temperature: Lower reaction temperatures reduce the rate of hydrolysis.
-
Limit Reaction Time: Monitor the reaction closely and work up as soon as the starting material is consumed.
Section 3: Recommended Starting Protocol (Suzuki-Miyaura Coupling)
This protocol is designed as a robust starting point to maximize yield while minimizing the common side reactions discussed above.
Objective: Couple 4-amino-5-bromo-2-chloro-benzoic acid methyl ester with a generic Arylboronic Acid.
Materials:
-
4-amino-5-bromo-2-chloro-benzoic acid methyl ester (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (6 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground and dried (3.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried Schlenk flask, add K₃PO₄. Heat gently under high vacuum and then backfill with Argon.
-
Allow the flask to cool to room temperature. Under a positive pressure of Argon, add the 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, the arylboronic acid, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: The main reaction pathways for the substrate under cross-coupling conditions.
References
-
Reddit - r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: [Link]
-
ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. Methyl Esters. Available at: [Link]
-
ACS Publications. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Available at: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. (2015). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Available at: [Link]
-
Chemistry LibreTexts. (2023). Ester Hydrolysis. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Methyl Esters [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Welcome to the technical support center for the synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The primary synthetic route involves two key transformations: the esterification of 4-amino-2-chlorobenzoic acid and the subsequent selective bromination of the resulting methyl ester. This guide is structured to help you navigate the nuances of each step.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question: I am observing a low yield of my desired product, methyl 4-amino-5-bromo-2-chlorobenzoate. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from either the initial esterification or the subsequent bromination step. Let's break down the possibilities.
-
Cause 1: Incomplete Esterification. The Fischer esterification of 4-amino-2-chlorobenzoic acid is an equilibrium-driven reaction.[1] If the reaction has not reached completion, you will carry unreacted starting material into the next step, ultimately lowering your overall yield.
-
Solution:
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting carboxylic acid.
-
Drive the Equilibrium: Use a large excess of methanol, which serves as both the solvent and reagent. Ensure your acid catalyst (e.g., concentrated sulfuric acid) is fresh and added in a sufficient amount (typically 5-10 mol%).[2]
-
Increase Reaction Time: If the reaction is sluggish, extend the reflux period. Monitor via TLC every 1-2 hours until no further consumption of the starting material is observed.
-
-
-
Cause 2: Inefficient Bromination. The bromination step is highly sensitive to reaction conditions. An incomplete reaction is a frequent cause of low yields.
-
Solution:
-
Stoichiometry: Ensure you are using at least a 1:1 molar ratio of the brominating agent to your methyl 4-amino-2-chlorobenzoate substrate.[3]
-
Reaction Time & Temperature: While low temperatures are crucial for selectivity, an excessively low temperature or short reaction time can prevent the reaction from going to completion. If TLC shows significant unreacted starting material after the standard reaction time, consider extending the stirring period at a controlled low temperature (e.g., 0-5 °C) before gradually allowing it to warm to room temperature.[3]
-
-
Question: My final product is contaminated with significant amounts of di- and tri-brominated impurities. How can I achieve selective mono-bromination?
Answer:
This is the most critical challenge in this synthesis. The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution, making the aromatic ring highly susceptible to over-bromination.[4]
-
Cause: Over-activation by the Amino Group. The high electron-donating capacity of the amino group strongly activates the positions ortho and para to it. In this case, it directs bromination to positions 3 and 5. Once the first bromine is added at position 5, the ring remains highly activated, leading to a second bromination at position 3.
-
Solution 1: Control Reaction Conditions (The Direct Approach):
-
Temperature Control: This is your most powerful tool. Perform the reaction at a low temperature (0-5 °C) in an ice bath.[3] Add the brominating agent dropwise and very slowly to maintain this temperature and avoid localized areas of high concentration.
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine (Br₂).[4] Using NBS can significantly reduce the formation of poly-brominated byproducts. Several established procedures utilize NBS for this reason.[5][6]
-
Stoichiometry: Use a precise 1:1 molar ratio of your substrate to the brominating agent. An excess of the brominating agent will directly lead to over-bromination.[3]
-
-
Solution 2: Protect the Amino Group (The Indirect, but Robust Approach):
-
Mechanism: Temporarily converting the amino group to an acetamide (-NHCOCH₃) moderates its activating effect, ensuring clean mono-bromination.[3] This requires two additional steps: protection before bromination and hydrolysis (deprotection) after. While this extends the synthesis, it often results in a much cleaner product that is easier to purify, potentially leading to a higher overall yield of the pure compound.
-
-
Question: I am struggling to purify the final product. Recrystallization is not effectively removing an impurity with a very similar TLC Rf value.
Answer:
This issue often points to the presence of isomeric byproducts, which have very similar polarities to the desired product, making separation difficult.
-
Cause: Formation of Isomers. While the desired 5-bromo isomer is the major product due to electronic and steric factors, a small amount of the 3-bromo isomer can form. In related syntheses, the formation of the 4-bromo-2-chlorobenzoic acid impurity is noted as being particularly difficult to remove from the 5-bromo isomer.[7]
-
Solution:
-
Optimize Bromination for Selectivity: Revisit the bromination conditions as discussed above. Lowering the temperature and using a milder reagent like NBS can improve regioselectivity.
-
Refine Recrystallization:
-
Solvent System: Experiment with different solvent systems. A mixture of methanol and water is often effective.[5] Try dissolving the crude product in a minimal amount of hot methanol and then slowly adding water until turbidity persists. Allow it to cool slowly to promote the formation of pure crystals.
-
Hot Filtration: In some cases, dibrominated byproducts are less soluble in specific solvents. One purification technique involves dissolving the crude product in boiling water with hydrochloric acid and performing a hot filtration to remove the insoluble dibromo-acid impurity before allowing the desired product to crystallize from the filtrate upon cooling.[1]
-
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a viable, albeit more labor-intensive, alternative for separating isomers with small polarity differences. A hexane/ethyl acetate solvent system is a good starting point for elution.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for the bromination of methyl 4-amino-2-chlorobenzoate?
A1: A well-established starting point is to use N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like glacial acetic acid or dichloromethane.[1][8] The reaction should be conducted at a reduced temperature, typically between 0 °C and 10 °C, to maximize selectivity.[3][8]
| Parameter | Recommended Condition | Rationale & Key Reference |
| Substrate | Methyl 4-amino-2-chlorobenzoate | Esterification prior to bromination prevents side reactions with the carboxylic acid. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing poly-bromination.[4] |
| Molar Ratio | 1:1 (Substrate:NBS) | Prevents over-bromination. Using excess reagent is a primary cause of impurities.[3] |
| Solvent | Glacial Acetic Acid or Dichloromethane | Common solvents for electrophilic aromatic substitution.[1][8] |
| Temperature | 0-10 °C | Crucial for controlling the reaction rate and selectivity.[8] |
| Reaction Time | 1-4 hours | Monitor by TLC to determine completion.[9] |
Q2: Why is Fischer esterification a preferred method for preparing the methyl ester starting material?
A2: Fischer esterification is a classic, cost-effective, and scalable method for converting carboxylic acids to esters. It involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid.[2] While other methods exist, such as using thionyl chloride or dimethyl sulfate, the Fischer method avoids more hazardous reagents and is generally high-yielding when methanol is used in excess.[10]
Q3: Can I perform the bromination directly on 4-amino-2-chlorobenzoic acid before the esterification?
A3: While possible, it is not recommended. The carboxylic acid group (-COOH) is a meta-directing deactivator, but the amino group (-NH₂) is a much stronger ortho-, para-directing activator. The primary issue is that the free carboxylic acid can complicate the reaction workup and purification. Furthermore, the harsh conditions of some bromination reactions could potentially lead to unwanted side reactions. Performing the esterification first provides a "cleaner" substrate for the critical bromination step.
Q4: What safety precautions are essential during this synthesis?
A4: Standard laboratory safety protocols are required. Specifically:
-
Brominating Agents: Bromine (Br₂) is highly corrosive, toxic, and volatile. N-bromosuccinimide (NBS) is a lachrymator and skin irritant. Both should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Acids: Concentrated sulfuric and acetic acids are highly corrosive and can cause severe burns. Handle with care.[2]
-
Solvents: Use chlorinated solvents like dichloromethane in a fume hood.
-
Quenching: After the reaction, any excess brominating agent should be quenched carefully, for example, by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium sulfite.[11]
References
- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd. [Link]
-
Preparation method of 5-bromo-2-chlorobenzoic acid. Eureka | Patsnap. [Link]
- CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing. [Link]
-
Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [Link]
- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. [Link]
-
113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. WIPO Patentscope. [Link]
-
WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit. [Link]
-
3: Esterification (Experiment). Chemistry LibreTexts. [Link]
-
The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate. [Link]
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 9. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
degradation of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester under reaction conditions
Technical Support Center: 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Welcome to the technical support resource for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this multifunctional scaffold in their synthetic workflows. Given its complex substitution pattern—featuring an activating amino group, deactivating halogens, and a hydrolyzable ester—this molecule can be susceptible to degradation under various reaction conditions.
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you anticipate challenges, diagnose issues, and preserve the integrity of your material throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester?
Based on its structure, the molecule is susceptible to several degradation pathways. The most common are:
-
Saponification (Ester Hydrolysis): The methyl ester is vulnerable to hydrolysis under both acidic and basic conditions, especially in the presence of water and heat, yielding the corresponding carboxylic acid.[1][2][3] Basic conditions, in particular, readily facilitate this transformation.
-
Decarboxylation: Aromatic carboxylic acids, especially when substituted, can undergo decarboxylation at elevated temperatures (typically >200°C) to yield the corresponding aniline derivative.[4][5] This is more likely to occur if the ester is first hydrolyzed to the carboxylic acid.
-
Oxidation of the Amino Group: The electron-rich aniline moiety can be sensitive to oxidation, particularly in the presence of strong oxidizing agents or trace metals and oxygen, leading to colored impurities.
-
Dehalogenation: While aromatic C-X bonds are generally robust, reductive dehalogenation can occur in the presence of certain catalysts (e.g., Palladium on Carbon with a hydrogen source) and high temperatures.[6] Photodegradation can also contribute to the cleavage of carbon-halogen bonds.[7][8]
Q2: I'm observing the formation of a new, more polar spot on my TLC plate that stains with acid indicators. What is it?
This is a classic sign of ester hydrolysis. The newly formed product is likely 4-amino-5-bromo-2-chloro-benzoic acid . Carboxylic acids are significantly more polar than their corresponding methyl esters, causing them to have a lower Rf value on normal-phase silica gel. This is often an unintended side reaction in protocols that use aqueous basic or acidic workups or reagents.
Q3: My reaction requires high temperatures (e.g., >150°C). What should I be concerned about?
High temperatures are the primary risk factor for decarboxylation.[4] While the methyl ester itself is more stable than the carboxylic acid, trace amounts of water can initiate hydrolysis, and the resulting acid can then decarboxylate. Studies on substituted benzoic acids show that severe degradation is often observed at temperatures of 200°C and above.[4] If your LC-MS analysis shows a product with a mass corresponding to the loss of the carbomethoxy group (-COOCH₃) and addition of a proton, you are likely forming 4-bromo-3-chloroaniline .
Q4: How should I properly store this compound to ensure long-term stability?
To minimize degradation during storage, the compound should be:
-
Kept in a cool, dark place: To prevent photodegradation and slow down any potential hydrolytic or oxidative processes.
-
Stored under an inert atmosphere (e.g., argon or nitrogen): This is crucial to prevent oxidation of the sensitive amino group.
-
Tightly sealed in a container with a desiccant: To protect it from atmospheric moisture, which could lead to slow hydrolysis of the ester.
Troubleshooting Guide: Common Experimental Scenarios
This section addresses specific problems you may encounter and provides actionable solutions.
Scenario 1: Unexpected loss of starting material during a base-mediated reaction.
-
Problem: You are running a reaction using a base like K₂CO₃, Cs₂CO₃, or an amine base (e.g., DIPEA) in a protic solvent or a solvent that wasn't rigorously dried. Your LC-MS analysis shows a significant peak corresponding to the mass of the carboxylic acid.
-
Scientific Explanation: You are observing saponification. Even moderately weak bases can catalyze the hydrolysis of the methyl ester if water is present, especially with prolonged reaction times or elevated temperatures.
-
Solutions:
-
Solvent Choice: Switch to rigorously dried aprotic solvents (e.g., Toluene, Dioxane, THF, DMF). Ensure all reagents and glassware are anhydrous.
-
Base Selection: If possible, use non-nucleophilic, anhydrous organic bases. If an inorganic base is required, consider using it in a biphasic system or ensure it is finely powdered and dried in situ.
-
Temperature Control: Run the reaction at the lowest effective temperature to slow the rate of hydrolysis.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the time the starting material is exposed to hydrolytic conditions.
-
Scenario 2: Formation of multiple, unidentified aromatic byproducts in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).
-
Problem: After running a palladium-catalyzed cross-coupling reaction, you observe your desired product along with several other aromatic peaks in the LC-MS, potentially including dehalogenated or decarboxylated species.
-
Scientific Explanation: Cross-coupling reaction conditions can be harsh. The combination of base, heat, and a reactive metal catalyst can promote multiple degradation pathways:
-
Saponification: As in Scenario 1, driven by the base.
-
Decarboxylation: If saponification occurs, the high temperature can lead to loss of CO₂.
-
Reductive Dehalogenation: The palladium catalyst, especially in the presence of a hydrogen source (even from solvents or additives), can catalyze the removal of the bromo or chloro substituents.
-
SNAr Reactions: The chloro and bomo groups could be displaced by nucleophiles present in the reaction mixture, although this is less common without strong electron-withdrawing group activation.[9][10][11]
-
-
Solutions:
-
Optimize Catalyst and Ligand: Screen different palladium sources and ligands. Some ligand systems operate efficiently at lower temperatures, reducing the risk of thermal degradation.
-
Control the Base: Use the mildest base that effectively promotes the reaction. Ensure it is anhydrous.
-
Protecting Groups: If side reactions persist, consider protecting the reactive amino group (e.g., as a Boc-carbamate or an amide). This modulates the electronic properties of the ring and can prevent unwanted side reactions. The protecting group can be removed in a subsequent step.
-
Visualizing Degradation & Troubleshooting
// Nodes Start [label="4-amino-5-bromo-2-chloro-benzoic acid\nmethyl ester (Starting Material)", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="4-amino-5-bromo-2-chloro-benzoic acid\n(Saponification Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aniline [label="4-bromo-3-chloroaniline\n(Decarboxylation Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidized [label="Oxidized Impurities\n(e.g., Quinone-imines)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Acid [label=" Aqueous Base / Acid\n Heat", color="#4285F4"]; Acid -> Aniline [label=" High Temperature (>150-200°C)", color="#4285F4"]; Start -> Oxidized [label=" Oxidizing agents\n Air (O₂)", color="#4285F4"]; }
Caption: Figure 1: Key Degradation Pathways.
// Nodes Start [label="Reaction shows impurity or low yield", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPolarity [label="Is the main impurity\nmore polar on TLC/LC?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckMassLoss [label="Does LC-MS show mass loss\nof -CO2CH3 (-59 Da)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColor [label="Is the reaction mixture\ndarkly colored?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Saponification [label="Likely Saponification.\n- Use anhydrous conditions\n- Lower temperature\n- Use non-aqueous base", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decarboxylation [label="Likely Decarboxylation.\n- Reduce reaction temp significantly\n- Check for prior hydrolysis", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Likely Oxidation.\n- Run under inert gas (N2/Ar)\n- Degas solvents\n- Consider protecting amine", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Consider other pathways:\nDehalogenation, SNAr", shape=box];
// Edges Start -> CheckPolarity; CheckPolarity -> Saponification [label="Yes"]; CheckPolarity -> CheckMassLoss [label="No"]; CheckMassLoss -> Decarboxylation [label="Yes"]; CheckMassLoss -> CheckColor [label="No"]; CheckColor -> Oxidation [label="Yes"]; CheckColor -> Other [label="No"]; }
Caption: Figure 2: Troubleshooting Workflow.
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a framework for testing the stability of your compound under proposed reaction conditions before committing a large amount of material.
Objective: To determine the stability of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in the presence of specific reagents and solvents at a target temperature.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the title compound in a suitable solvent (e.g., Acetonitrile or DMF) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: In separate HPLC vials, set up the following experiments:
-
Control 1 (Solvent @ RT): 100 µL of stock solution + 900 µL of reaction solvent.
-
Control 2 (Solvent @ Target Temp): 100 µL of stock solution + 900 µL of reaction solvent.
-
Test 1 (Reagents @ RT): 100 µL of stock solution + 900 µL of reaction solvent containing all reagents (base, catalyst, etc.) at their final concentrations.
-
Test 2 (Reagents @ Target Temp): 100 µL of stock solution + 900 µL of reaction solvent containing all reagents at their final concentrations.
-
-
Time Point Zero (t=0): Immediately after preparation, inject an aliquot from each vial into the HPLC to establish a baseline.
-
Incubation: Place the vials for the "Target Temp" experiments in a heating block set to your reaction temperature. Keep the "RT" vials on the benchtop.
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw an aliquot from each vial, quench if necessary (e.g., with a dilute acid for basic reactions), dilute, and inject into the HPLC.
-
Data Analysis:
-
Calculate the percent remaining of the starting material at each time point relative to t=0.
-
Measure the peak area of any new impurities that form.
-
Use the results to identify which components (heat, reagents) are causing degradation and to define a stable operating window for your reaction.
-
| Condition | Purpose | Expected Outcome if Stable |
| Control 1 | Assesses stability in solvent at room temperature. | >99% of starting material remains. |
| Control 2 | Isolates the effect of temperature. | >95% of starting material remains. |
| Test 1 | Isolates the effect of reagents without heat. | >95% of starting material remains. |
| Test 2 | Simulates the full reaction conditions. | Compare to controls to determine the combined effect of heat and reagents. |
References
- Degradation of benzoic acid and its derivatives in subcritical w
- Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.Google Search.
- Hydrolysis of methyl esters.
- Benzoic acid - Wikipedia.Wikipedia.
- Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides.
- Photobiodegradation of halogenated arom
- Methyl Esters - Organic Chemistry Portal.Organic Chemistry Portal.
- Biodegradation of halogen
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- COF-300 synthesis and colloidal stabilization with substituted benzoic acids.RSC Publishing.
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.CHIMIA.
- Decarboxylative Hydroxyl
- Halogenation of aromatic amine compounds.
- Benzoic Acid Esters, Benzoates - Organic Chemistry Portal.Organic Chemistry Portal.
- Decarboxylation - Organic Chemistry Portal.Organic Chemistry Portal.
- Direct amination of aryl halides with ammonia.PubMed.
- Photochemical Degradation of Halogenated Compounds: A Review.
- 2.2 Carboxy Group.Thieme.
- Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides | Request PDF.
- The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Arom
Sources
- 1. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 2. Methyl Esters [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct amination of aryl halides with ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
troubleshooting Suzuki coupling with 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
[1][2][3]
Ticket ID: SUZ-4A5B-2CB Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist[1][2][3]
Substrate Analysis & Strategic Overview
You are working with a polyfunctionalized arene that presents three distinct chemical challenges simultaneously. Success requires navigating the conflict between the reactive centers (Br vs. Cl) and the interfering functional groups (Amine, Ester).[1][2][3]
The Substrate Profile
| Feature | Chemical Consequence | Impact on Protocol |
| C5-Bromo | Primary electrophile.[1][2] | Target site. Weakest C-X bond, but electronically deactivated by the ortho-amino group.[1][2] |
| C2-Chloro | Secondary electrophile.[1] | Potential side-reaction. Stronger C-X bond, but activated by the ortho-ester.[1][2] Sterically hindered. |
| C4-Amino | Nucleophilic/Coordinating.[1][2] | Catalyst Poison. Can bind Pd(II) species, arresting the catalytic cycle.[1][2][3] |
| C1-Ester | Electrophilic (Carbonyl).[2][3] | Hydrolysis Risk. Susceptible to saponification (base hydrolysis) to the acid.[2][3] |
Decision Logic (Workflow)
Before starting your experiment, trace your reaction path through this logic gate to select the correct conditions.[1][2][3]
Figure 1: Strategic decision tree for selecting catalyst and base conditions based on substrate protection and sensitivity.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users working with this scaffold.
Issue 1: "The reaction stalls at <20% conversion. I see mostly starting material."
Diagnosis: Catalyst Deactivation (Amine Poisoning).[1][2][3] The free amino group at C4 is a competent ligand for Palladium.[1] It coordinates to the Pd center, displacing the phosphine ligands required for the catalytic cycle.[1] This creates a stable, inactive "Pd-Amine" complex.[1][3]
Corrective Actions:
-
The "Buchwald" Fix (Recommended): Switch to a precatalyst containing a bulky, electron-rich ligand like XPhos Pd G4 or SPhos Pd G2 .[1][2] These bulky ligands create a "steric wall" that prevents the amine from binding to the palladium center while facilitating oxidative addition into the deactivated C-Br bond [1].[1]
-
The Protection Fix: If you must use standard catalysts (e.g., Pd(PPh3)4), protect the amine as an acetamide (Ac) or carbamate (Boc) prior to coupling.[1][2][3] This removes the lone pair availability.[1]
-
The "Brute Force" Fix: Increase catalyst loading to 5-10 mol% and raise the temperature to 100°C (only if ester hydrolysis is not observed).
Issue 2: "I am getting a mixture of products (Regioselectivity loss)."
Diagnosis: Competitive activation of the C2-Chloro bond.[1] While C-Br is weaker, the C2-Cl bond is activated by the adjacent electron-withdrawing ester group.[1][2] If you use highly active catalysts (like Pd(tBu3P)2) at high temperatures, you may erode the selectivity window.[1][3]
Corrective Actions:
-
Temperature Control: Do not exceed 80°C. The activation energy for C-Cl insertion is significantly higher than C-Br.[1] Keeping the temperature lower favors the kinetic product (Br-coupling).[1]
-
Ligand Selection: Avoid "universal" highly active ligands if selectivity is poor.[1][2][3] Pd(dppf)Cl2 is excellent for differentiating between halogens due to its specific bite angle and electronic properties [2].[1][2][3]
Issue 3: "My methyl ester is disappearing or turning into the acid."
Diagnosis: Saponification (Base Hydrolysis).[1][2][3] Suzuki couplings require a base to activate the boronic acid.[1][4][5][6] Hydroxide bases (NaOH, KOH) or even Carbonates (K2CO3) in water at high heat will rapidly hydrolyze the methyl ester at C1, especially since the C2-Cl makes the carbonyl more electrophilic.[1][3]
Corrective Actions:
-
Switch to Phosphate: Use K3PO4 (Potassium Phosphate Tribasic) .[1][2][3] It is sufficiently basic for the Suzuki reaction but significantly less nucleophilic toward esters than hydroxides or carbonates [3].[1]
-
Go Anhydrous: Eliminate water entirely.[1][2][3] Use a solvent system of Toluene/Dioxane with anhydrous K3PO4 or Cs2CO3 .[1] Note: Anhydrous conditions often require longer reaction times or higher temperatures because the "boronate" formation is slower without water.[1]
Issue 4: "I see the bromine is gone, but no aryl group was added (Protodehalogenation)."
Diagnosis: Reduction of the C-Br bond.[1][7] This occurs when the oxidative addition happens (Pd inserts into C-Br), but the transmetallation (boronic acid transfer) is too slow.[1][3] The Pd-Aryl species then grabs a hydride (from solvent or impurities) and reductively eliminates.[1][2]
Corrective Actions:
-
Boronic Acid Quality: Ensure your boronic acid is pure and use an excess (1.5 equiv).[1][2][3] Impure boronic acids are the #1 cause of slow transmetallation.[1]
-
Solvent Choice: Avoid primary alcohols (Ethanol/Methanol) if this is happening, as they can serve as hydride sources.[1][2][3] Switch to DMF or Dioxane .[1][2][3]
Optimized "Gold Standard" Protocol
Based on the electronic conflicts of Methyl 4-amino-5-bromo-2-chlorobenzoate, this protocol prioritizes chemoselectivity and catalyst longevity .[1][2]
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: XPhos Pd G2 (2–5 mol%) OR Pd(dppf)Cl2[1][2][3]·DCM (5 mol%)[1][2][3]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed][1][2][3]
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1][2][3]
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Oxygen kills the active catalyst).[1][2][3]
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water (to remove salts) and brine. Dry over Na2SO4.[1][2][3]
-
Purification: Flash chromatography. (Note: The amino-ester product is likely fluorescent; use UV 254/365nm).[1][2]
Why this works (The "Self-Validating" Logic)[1][3]
-
XPhos/dppf: These ligands are bulky enough to prevent the free amine from poisoning the Pd center.[1]
-
K3PO4: Maintains basicity for the reaction but minimizes ester hydrolysis compared to carbonates.[1]
-
80°C: Sufficient energy to break the deactivated C5-Br bond, but low enough to prevent insertion into the C2-Cl bond.[1][2]
References
-
Martin, R., & Buchwald, S. L. (2008).[1][2][3] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473.[1][2][3] Link[1][2][3]
-
Miyaura, N., & Suzuki, A. (1995).[1][2][3][6][8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2][3] Link[1][3]
-
Molander, G. A., & Canturk, B. (2009).[1][3] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.[1][2] Angewandte Chemie International Edition, 48(49), 9240–9261.[1][3] Link[1][3]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification & Optimization of Methyl 4-amino-5-bromo-2-chlorobenzoate
The following technical guide is designed to serve as a comprehensive support resource for researchers working with 4-amino-5-bromo-2-chloro-benzoic acid methyl ester . This content is structured as a high-level troubleshooting center, synthesizing organic chemistry principles with practical process engineering.
Status: Active Lead Scientist: Senior Application Specialist Scope: Synthesis optimization, Impurity profiling, Purification protocols (Downstream Processing).
Executive Technical Overview
Compound: 4-amino-5-bromo-2-chloro-benzoic acid methyl ester Target Structure Analysis:
-
Core: Benzoic acid methyl ester (lipophilic, crystalline).
-
Functional Groups:
-
C-4 Amino (-NH₂): Strongly activating, oxidation-prone, pH-sensitive (pKa ~2-4).
-
C-2 Chloro (-Cl): Weakly deactivating, ortho-steric hindrance.
-
C-5 Bromo (-Br): The critical substituent introduced via electrophilic aromatic substitution (EAS).
-
Critical Quality Attributes (CQAs):
-
Purity: >98.0% (HPLC).
-
Regio-isomer Content: <0.5% (specifically the 3-bromo isomer).
-
Appearance: Off-white to pale beige solid (Pink/brown indicates oxidative degradation).
Module 1: Synthesis-Driven Impurity Control (Upstream)
User Question: I am observing a persistent impurity at RRT 0.95 and 1.10 in my HPLC trace. What are these, and how do I prevent them during the reaction?
Technical Diagnosis: In the bromination of methyl 4-amino-2-chlorobenzoate , the directing effects of the amino group (C-4) and chloro group (C-2) compete.
-
The Target (C-5): The amino group directs ortho to itself. Position 5 is sterically accessible.
-
The Impurity (C-3): Position 3 is also ortho to the amino group but is "buttressed" between the amino and chloro groups. Steric hindrance usually disfavors this, but high temperatures or aggressive reagents (e.g., liquid
without temperature control) can increase this regio-isomer (RRT ~0.95). -
Over-Bromination (C-3,5-dibromo): Excess brominating agent leads to the di-bromo species (RRT ~1.10).
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
| Reagent | N-Bromosuccinimide (NBS) | NBS provides a slow, controlled release of |
| Stoichiometry | 0.95 – 1.00 eq | Never exceed 1.05 eq. It is better to leave 2% starting material (removable by solubility) than to generate di-bromo byproducts (difficult to separate). |
| Temperature | 0°C to 10°C | Low temperature maximizes regioselectivity. Higher temperatures (>25°C) provide enough energy to overcome the steric barrier at C-3. |
| Solvent | Acetonitrile (ACN) or DMF | Polar aprotic solvents stabilize the transition state. Avoid protic solvents if using NBS to prevent solvolysis. |
Process Tip: If the 3-bromo isomer is >5%, recrystallization yield will suffer. Optimization must happen in the reactor, not just the filter funnel.
Module 2: Purification & Isolation (Downstream)
User Question: My product is colored (brown/pink) and the melting point is broad. Standard recrystallization isn't working well.
Technical Diagnosis: Halo-anilines are notorious for air-oxidation, forming azo-linkages or quinoid impurities which are highly colored even at ppm levels. A broad melting point indicates a eutectic mixture, likely with the unreacted starting material or the 3-bromo isomer.
Protocol: Enhanced Recrystallization System Do not rely on a single solvent. Use a solvent-antisolvent system with chemical additives.
Step-by-Step Methodology:
-
Dissolution (The Solvent):
-
Suspend the crude solid in Methanol (MeOH) or Ethyl Acetate (5 mL per gram).
-
Heat to reflux until dissolved.
-
Critical Step: Add Activated Carbon (5 wt%) and stir for 15 minutes to adsorb colored oxidative impurities.
-
-
Filtration:
-
Filter hot through a Celite pad to remove carbon. The filtrate should be clear yellow/pale.
-
-
Crystallization (The Anti-Solvent):
-
While keeping the filtrate warm (approx. 40°C), slowly add Water (if using MeOH) or Hexanes/Heptane (if using Ethyl Acetate).
-
Ratio: Target a final solvent:anti-solvent ratio of 1:1 to 1:2.
-
Stop adding anti-solvent when a persistent cloudiness (turbidity) appears.
-
-
Cooling Profile:
-
Allow to cool to Room Temperature (RT) slowly (over 2 hours). Rapid cooling traps impurities.
-
Chill to 0-5°C for 1 hour to maximize yield.
-
-
Wash:
-
Filter the crystals. Wash with a cold 1:2 mixture of the solvent system.
-
Stabilization: Rinse with a 1% aqueous solution of Sodium Bisulfite (
) to prevent surface oxidation during drying.
-
Data: Solvent Screening Table
| Solvent System | Yield Potential | Purity Upgrade | Comments |
| MeOH / Water | High (85-90%) | Good | Best for removing inorganic salts and starting material. |
| EtOAc / Heptane | Medium (70-80%) | Excellent | Superior for removing the di-bromo impurity and non-polar byproducts. |
| Ethanol (Pure) | Low | Variable | Often requires excessive volume; not recommended for scale-up. |
Module 3: Analytical Troubleshooting
User Question: How do I distinguish the 3-bromo isomer from the 5-bromo target using NMR?
Technical Diagnosis:
The coupling constants (
-
Target (5-bromo-4-amino-2-chloro):
-
Protons are at C-3 and C-6.
-
These protons are para to each other.
-
Signal: Two singlets (or very weak coupling
Hz).
-
-
Impurity (3-bromo-4-amino-2-chloro):
-
Protons are at C-5 and C-6.
-
These protons are ortho to each other.
-
Signal: Two doublets with a characteristic ortho-coupling constant (
Hz).
-
Visual Workflow: Purification Logic
The following diagram illustrates the decision tree for purifying the crude reaction mixture.
Caption: Decision logic for selecting between recrystallization and chromatography based on impurity profile.
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. BenchChem Technical Guides.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17871390, Methyl 2-amino-4-bromobenzoate. PubChem.[3][4][5][6]
-
Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents.
-
Sigma-Aldrich. (2025). 5-Bromo-2-chlorobenzoic acid Product Specification. Merck KGaA.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (4-Bromophenyl)methyl 4-amino-3-chlorobenzoate | C14H11BrClNO2 | CID 78997947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4 [sigmaaldrich.com]
- 5. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important chemical intermediate. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the integrity and success of your synthesis campaigns.
Introduction
4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a key building block in the synthesis of various pharmaceutical compounds, including promising SGLT2 inhibitors for diabetes therapy.[1][2] While the laboratory-scale synthesis may appear straightforward, scaling up the process introduces significant challenges related to reaction control, impurity profiles, product isolation, and safety. This guide provides expert insights into navigating these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester?
The most common and generally preferred route for scale-up involves a two-step process starting from 4-amino-2-chlorobenzoic acid:
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
-
Regioselective Bromination: Introduction of a bromine atom at the C-5 position.
This sequence is often favored because the ester is typically more soluble in organic solvents used for bromination, potentially leading to a more homogeneous reaction mixture and better process control. The alternative—brominating the acid first, then esterifying—can also be effective but may present solubility and purification challenges.
Q2: How critical is the choice of brominating agent for this synthesis?
Extremely critical. The aromatic ring has a powerful activating amino group and two deactivating halogen and ester groups. The choice of brominating agent directly influences selectivity, yield, and the impurity profile.
-
N-Bromosuccinimide (NBS): Often the preferred reagent for scale-up. It is a solid, making it easier to handle than liquid bromine, and the reaction is generally more controllable, minimizing over-bromination. The use of NBS in a sulfuric acid system has been reported to achieve high selectivity.[3]
-
Liquid Bromine (Br₂): While highly effective, liquid bromine is extremely corrosive, volatile, and toxic, posing significant handling and safety risks at scale.[4][5] It can also be less selective, leading to the formation of di-brominated and other isomeric byproducts if conditions are not rigorously controlled.
Q3: What are the primary safety concerns during the scale-up of the bromination step?
The bromination step is the most hazardous part of this synthesis. Key concerns include:
-
Toxicity and Corrosivity of Bromine: Elemental bromine can cause severe chemical burns upon contact and is toxic if inhaled.[6] All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood designed for large-scale reactions.
-
Exothermic Reaction: Bromination is an exothermic process. The rate of addition of the brominating agent must be carefully controlled to manage the reaction temperature and prevent thermal runaways.
-
Pressure Build-up: The reaction can generate HBr gas as a byproduct, which can lead to a pressure increase in a closed system. The reactor must be equipped with a proper venting system connected to a scrubber containing a neutralizing agent like sodium bisulfite or sodium hydroxide solution.
-
Material Compatibility: Bromine is highly corrosive to many metals. Reactors made of glass-lined steel or Hastelloy are recommended. Gaskets and transfer lines should be made of compatible materials like PTFE.[7]
Q4: How can I effectively monitor the reaction progress for both the esterification and bromination steps?
Thin Layer Chromatography (TLC) is suitable for quick, qualitative checks at the bench. However, for scale-up, High-Performance Liquid Chromatography (HPLC) is the standard. An effective HPLC method can quantify the consumption of starting material, the formation of the desired product, and the emergence of any impurities in a single run. This data is crucial for determining reaction completion and making informed decisions about work-up procedures.
Synthetic Pathway and Workflow
The diagram below outlines the recommended two-step synthetic sequence.
Caption: Recommended two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
| Problem / Question | Potential Causes | Recommended Solutions & Scientific Rationale |
| Why is my esterification yield low? | 1. Incomplete Reaction: Fischer-Speier esterification is an equilibrium reaction.[8] 2. Insufficient Catalyst: The acid catalyst may be too dilute or used in insufficient quantity. 3. Hydrolysis: Presence of water in the starting materials or solvent can push the equilibrium back towards the starting acid. | 1. Shift the Equilibrium: Use a large excess of methanol, which also serves as the solvent. Alternatively, for larger scales, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. 2. Optimize Catalyst Loading: Ensure the use of concentrated sulfuric acid or another strong acid catalyst at an appropriate molar percentage (typically 5-10 mol%). 3. Use Anhydrous Conditions: Use anhydrous grade methanol and ensure the starting carboxylic acid is thoroughly dry. |
| My bromination reaction is sluggish or incomplete. What should I do? | 1. Low Reaction Temperature: The activation energy for the reaction may not be met. 2. Poor Reagent Quality: The brominating agent (e.g., NBS) may have degraded over time. 3. Insufficient Activation: The reaction may require a stronger acidic medium to facilitate electrophilic substitution. | 1. Gradually Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring via HPLC. Avoid overheating, which can lead to side reactions. 2. Verify Reagent Purity: Use a fresh, high-purity batch of NBS. It is advisable to test the purity of the reagent before use. 3. Solvent Choice: Switching from a less polar solvent to a more polar, acidic one like glacial acetic acid can accelerate the reaction. |
| I am observing significant amounts of an isomeric impurity. How can I improve selectivity for the 5-bromo product? | 1. Reaction Conditions: Higher temperatures can favor the formation of thermodynamically more stable, but undesired, isomers. 2. Choice of Brominating Agent: Highly reactive agents like Br₂ are often less selective. 3. Kinetics vs. Thermodynamic Control: The reaction may be proceeding under thermodynamic control, favoring isomer formation. | 1. Lower Reaction Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This favors the kinetically controlled product, which is often the desired ortho- to the amine group. 2. Use a Milder Reagent: N-Bromosuccinimide (NBS) is generally more selective than liquid bromine. 3. Add Inhibitors: Some patents report that adding inhibitors like sodium sulfide or sodium sulfite can suppress the formation of the 4-bromo isomer when brominating 2-chlorobenzoic acid.[3][9] This principle may be applicable here. |
| How can I prevent the formation of di-brominated byproducts? | 1. Incorrect Stoichiometry: Using an excess of the brominating agent is the most common cause. 2. Poor Mass Transfer: Ineffective stirring can create localized "hot spots" of high brominating agent concentration. 3. Rapid Addition: Adding the brominating agent too quickly can lead to high local concentrations and over-reaction. | 1. Precise Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents) to ensure the starting material is fully consumed before a second bromination can occur. 2. Ensure Efficient Agitation: Use appropriate agitation to maintain a homogeneous reaction mixture throughout the addition. 3. Slow, Controlled Addition: Add the brominating agent slowly and sub-surface if possible, over a prolonged period (e.g., 2-4 hours for a large batch) to maintain a low instantaneous concentration. |
| The final product is difficult to purify and crystallize. What are my options? | 1. Presence of Impurities: Isomers and over-brominated products can act as crystallization inhibitors. 2. Residual Solvent: Trapped solvent can cause the product to oil out. 3. Incorrect Crystallization Solvent: The chosen solvent system may not be optimal for inducing crystallization. | 1. Initial Purification: If direct crystallization fails, perform a column chromatography purification on a small portion of the crude material to obtain a pure reference standard. This can then be used as a seed crystal. 2. Thorough Drying: Ensure the crude product is completely free of reaction solvents before attempting crystallization. 3. Solvent Screening: Experiment with different solvent systems for recrystallization. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, followed by cooling.[10] |
Troubleshooting Flowchart for Bromination
Caption: Decision tree for troubleshooting the bromination step.
Recommended Experimental Protocols
Protocol 1: Esterification of 4-Amino-2-chlorobenzoic Acid
This protocol is based on the principles of Fischer-Speier esterification.[8]
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 4-amino-2-chlorobenzoic acid (1.0 eq).
-
Solvent/Reagent Addition: Add anhydrous methanol (10-15 volumes relative to the starting acid). Begin agitation.
-
Catalyst Addition: Cool the mixture to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (0.1 eq) subsurface, ensuring the temperature does not exceed 15 °C.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction by HPLC until the starting acid is <1% of the total peak area.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a chilled aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Ensure the pH of the aqueous phase is 7-8.
-
The product will precipitate as a solid. Filter the solid and wash thoroughly with deionized water until the washings are neutral.
-
-
Drying: Dry the isolated solid (methyl 4-amino-2-chlorobenzoate) in a vacuum oven at 50-60 °C until a constant weight is achieved.
Protocol 2: Bromination of Methyl 4-amino-2-chlorobenzoate
This protocol prioritizes selectivity and safety by using NBS.
-
Reactor Setup: Charge the reactor with the methyl 4-amino-2-chlorobenzoate (1.0 eq) from the previous step and glacial acetic acid (8-10 volumes).
-
Dissolution: Stir the mixture at room temperature until all solids are dissolved.
-
Cooling: Cool the solution to 10-15 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.98 eq) portion-wise over 2-3 hours. Maintain the internal temperature between 15-20 °C throughout the addition. Caution: The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by HPLC until the starting material is <1% of the total peak area.
-
Work-up:
-
Pour the reaction mixture into a separate vessel containing a stirred solution of 10% aqueous sodium bisulfite to quench any unreacted bromine/NBS.
-
Add this quenched mixture to a larger volume of ice water. The product will precipitate.
-
Stir the slurry for 30-60 minutes, then filter the solid product.
-
Wash the filter cake extensively with deionized water to remove acetic acid and salts.
-
-
Purification & Drying:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
-
Dry the purified 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in a vacuum oven at 50-60 °C.
-
References
- Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Wiley Online Library. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).[Link]
- Google Patents.The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
- Google Patents.
- Google Patents.Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate.[Link]
-
AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.[Link]
- Google Patents.Preparation method of 5-bromo-2-chlorobenzoic acid.
-
EPO. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.[Link]
-
WIPO Patentscope. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.[Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.[Link]
-
Lookchem. Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid.[Link]
-
ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors.[Link]
-
PubChem. Methyl 2-Amino-4-bromobenzoate.[Link]
-
Loba Chemie. BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS.[Link]
-
NCBI. Bromine Acute Exposure Guideline Levels.[Link]
-
University of Oregon. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.[Link]
-
PubChem. Methyl 4-amino-3-bromobenzoate.[Link]
-
Liverpool University Press. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.[Link]
-
YouTube. Bromination safety.[Link]
-
ResearchGate. On the issue of the toxic effect of bromine and its inorganic compounds on the body (literature review).[Link]
-
European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal.[Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. lobachemie.com [lobachemie.com]
- 5. researchgate.net [researchgate.net]
- 6. Bromine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 10. aqa.org.uk [aqa.org.uk]
identification of byproducts in 4-amino-5-bromo-2-chloro-benzoic acid methyl ester reactions
Topic: Identification & Remediation of Reaction Byproducts Document ID: TS-MABCB-001 Status: Active Audience: Process Chemists, Analytical Scientists[1][2]
Executive Summary: The Reaction Landscape
This guide addresses the synthesis and impurity profiling of Methyl 4-amino-5-bromo-2-chlorobenzoate (Target). The primary synthesis route typically involves the electrophilic aromatic bromination of Methyl 4-amino-2-chlorobenzoate using N-Bromosuccinimide (NBS) or elemental bromine (
Due to the competing directing effects of the amino (-NH
Key Impurity Classes:
-
Regioisomers: Bromination at C3 (Trace).
-
Hydrolysis: Ester cleavage to the free acid.
-
Incomplete Reaction: Residual Starting Material (SM).
Diagnostic Impurity Matrix
Use this table to correlate LC-MS data with specific structural defects.
| Component | Structure Description | Mass Shift ( | Est. RRT* | Likely Cause |
| Target | 5-Bromo isomer | [M+H] | 1.00 | N/A |
| Impurity A | Des-bromo (SM) | -79 amu | 0.85 - 0.90 | Stoichiometry deficit; Wet reagents (NBS degradation).[1][2] |
| Impurity B | 3,5-Dibromo | +79 amu (approx 342/344) | 1.20 - 1.35 | Excess brominating agent; High temp; Fast addition.[1][2] |
| Impurity C | Free Acid | -14 amu (Loss of -CH | 0.70 - 0.80 | Wet solvent (MeOH); Acidic workup pH < 3.[1][2] |
| Impurity D | 3-Bromo Isomer | 0 amu (Isobaric) | 0.95 - 1.05 | High reaction temperature (loss of selectivity).[1][2] |
| Impurity E | N-Bromo species | +79 amu (Labile) | Variable | Incomplete quenching; Kinetic intermediate.[1][2] |
*RRT (Relative Retention Time) is estimated based on C18 Reverse Phase chromatography.[2] Lipophilic halogens increase retention; polar acids decrease retention.[1][2]
Troubleshooting Guides (Q&A)
Scenario 1: The "M+79" Ghost (Over-Bromination)
User Report: "I see a significant peak at m/z 342/344 eluting after the main peak. My yield is lower than expected."
Root Cause Analysis: The peak corresponds to the 3,5-dibromo species .[1][2] Even though position 3 is sterically hindered, a high local concentration of brominating agent or elevated temperatures can overcome the activation energy barrier, leading to a second bromination event.[1][2]
Corrective Actions:
-
Titration Protocol: Do not add NBS/Br
in one portion. Use a dropwise addition over 1–2 hours at 0°C to maintain low instantaneous concentration.[2] -
Stoichiometry Check: Limit brominating agent to 1.05 equivalents.
-
Quench Validation: Ensure the reaction is quenched immediately with Sodium Bisulfite (
) or Sodium Thiosulfate upon completion to stop "post-reaction" bromination during workup.[1][2]
Scenario 2: The "M-14" Shift (Hydrolysis)
User Report: "My product purity is good by HPLC, but the isolated solid has a lower melting point and I see a fronting peak in LC-MS with Mass 250."
Root Cause Analysis: This is the 4-amino-5-bromo-2-chlorobenzoic acid .[1][2] The methyl ester is susceptible to acid-catalyzed hydrolysis, especially if HBr (generated during bromination) is not neutralized or if the reaction solvent (Methanol) contains water.[1][2]
Corrective Actions:
-
Solvent Integrity: Ensure Methanol is anhydrous (<0.05% water).[1][2]
-
Base Buffer: Consider adding a weak base (e.g., Sodium Acetate) to scavenge HBr if using elemental bromine.[1][2]
-
Workup pH: During aqueous workup, keep the pH neutral (pH 6-7). Avoid strong acid washes.[1][2]
Scenario 3: Isobaric Contamination (Regioisomerism)
User Report: "I see a 'shoulder' on my main peak that has the exact same mass spectrum. Recrystallization isn't removing it."[1]
Root Cause Analysis: This is likely the 3-bromo isomer .[1][2] While the 2-chloro group sterically blocks the 3-position, higher reaction temperatures (>25°C) increase the probability of attacking this higher-energy transition state.[1][2]
Corrective Actions:
-
Temperature Control: Conduct the bromination at -5°C to 0°C. Lower temperatures favor the kinetically controlled product (5-bromo) over the thermodynamically accessible mixtures.[1][2]
-
Solvent Switch: Changing from polar protic (MeOH) to polar aprotic (Acetonitrile or DMF) can sometimes alter the solvation shell and improve regioselectivity, though DMF can accelerate over-reaction.[1][2]
Visualizing the Pathway
The following diagram illustrates the reaction logic and the divergence points for impurity formation.
Figure 1: Reaction pathway showing the genesis of critical impurities based on reaction conditions.[2]
Standardized Analytical Method (HPLC)
To reliably separate the 3-bromo and 5-bromo isomers, a standard C18 method may be insufficient due to their structural similarity.[1][2] A Phenyl-Hexyl column is recommended for its
Recommended Protocol:
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 3.5µm) or equivalent.[1][2]
-
Gradient:
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/ester).[1][2]
-
Temperature: 30°C.
References & Grounding
-
Synthesis of Halogenated Benzoates:
-
Context: General methodologies for the bromination of activated anilines and the subsequent esterification or vice-versa.[1][2]
-
Source: BenchChem. (2025).[1][2][3] A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. Link (Note: Analogous chemistry for the 2-amino isomer establishes the baseline for halogenation protocols).[1][2]
-
-
Patent Literature on 5-Bromo-2-Chlorobenzoic Acid Derivatives:
-
Chemical Properties & Safety Data:
-
Regioselectivity in Electrophilic Aromatic Substitution:
Sources
- 1. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (4-Bromophenyl)methyl 4-amino-3-chlorobenzoate | C14H11BrClNO2 | CID 78997947 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we have synthesized the available scientific literature and our field expertise to help you anticipate and address potential challenges in your research and development endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in solution.
1. What are the primary stability concerns for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester in solution?
The primary stability concern for this molecule is hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 4-amino-5-bromo-2-chloro-benzoic acid. This reaction can be catalyzed by both acidic and basic conditions. Additionally, as a substituted aniline, the amino group may be susceptible to oxidation, and the halogenated aromatic ring may undergo photodegradation.
2. What is the most likely degradation pathway for this molecule?
The most probable degradation pathway under typical laboratory conditions is the hydrolysis of the methyl ester. The rate of hydrolysis is influenced by pH, temperature, and the specific solvent used. Under more strenuous conditions, such as exposure to strong oxidizing agents or high-intensity light, degradation of the aromatic ring and the amino group may also occur.
3. How does pH affect the stability of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester?
Both acidic and basic conditions can accelerate the hydrolysis of the methyl ester.[1][2] The specific pH at which the compound is most stable (the pH of maximum stability) would need to be determined experimentally. Generally, for esters, extreme pH values should be avoided for long-term storage of solutions.
4. What solvents are recommended for dissolving and storing this compound?
For short-term use, common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) are generally suitable for dissolving 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. However, for long-term storage in solution, it is crucial to use aprotic, anhydrous solvents and to store the solution at low temperatures to minimize hydrolysis. The compatibility of the compound with specific solvents, especially for quantitative analysis, should be experimentally verified.
5. Is 4-amino-5-bromo-2-chloro-benzoic acid methyl ester sensitive to light?
Aromatic amines and halogenated compounds can be susceptible to photodegradation.[3][4][5] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or when conducting experiments that involve prolonged exposure to light. Amber vials or containers wrapped in aluminum foil are effective for this purpose.
6. How should I store solutions of this compound to ensure maximum stability?
For optimal stability, solutions of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent solvent evaporation and moisture absorption. The use of anhydrous, aprotic solvents is also recommended. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which may accelerate degradation.
II. Troubleshooting Guide
This section provides practical guidance and experimental protocols for identifying and resolving stability issues you may encounter during your work with 4-amino-5-bromo-2-chloro-benzoic acid methyl ester.
A. Identifying Instability: Common Observations and Initial Steps
| Observation | Potential Cause | Recommended Initial Action |
| Appearance of a new peak in HPLC chromatogram | Degradation of the parent compound. | Compare the retention time of the new peak with a standard of the potential primary degradant (4-amino-5-bromo-2-chloro-benzoic acid). |
| Decrease in the peak area of the parent compound over time | Degradation of the parent compound. | Perform a time-course experiment to monitor the rate of degradation. |
| Change in the color of the solution | Oxidation or formation of colored degradation products. | Analyze the solution by UV-Vis spectroscopy to check for changes in the absorption spectrum. |
| Precipitation of material from the solution | Poor solubility or formation of an insoluble degradation product. | Check the solubility of the compound in the chosen solvent at the storage temperature. Analyze the precipitate to determine its identity. |
B. Experimental Protocols for Stability Assessment
To systematically investigate the stability of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) provides guidelines for conducting such studies.[5][6][7]
Workflow for a Forced Degradation Study
Caption: Potential degradation pathways.
-
Hydrolysis: The most likely degradation product is the corresponding carboxylic acid, 4-amino-5-bromo-2-chloro-benzoic acid , formed by the hydrolysis of the methyl ester. This is expected to be the major degradant under both acidic and basic conditions.
-
Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric products. [7][8][9][10]The aromatic ring itself could also be oxidized, potentially leading to ring-opened products under harsh oxidative conditions.
-
Photodegradation: Exposure to UV light could potentially lead to dehalogenation, where either the bromine or chlorine atom is removed from the aromatic ring. [3][4]The relative lability of the C-Br versus the C-Cl bond would depend on the specific reaction conditions.
-
Dehalogenation: While less common under simple hydrolytic conditions, dehalogenation can occur under certain circumstances, such as in the presence of specific catalysts or under photolytic stress. [11][12][13][14][15][16] Summary of Potential Degradation Products and Analytical Signatures
| Degradation Pathway | Potential Degradant Structure | Expected Change in Polarity | Expected Shift in HPLC Retention Time |
| Hydrolysis | 4-amino-5-bromo-2-chloro-benzoic acid | More polar | Earlier elution |
| Oxidation (of amino group) | Nitroso or Nitro derivative | More polar | Earlier elution |
| Dehalogenation (loss of Br) | 4-amino-2-chloro-benzoic acid methyl ester | Less polar | Later elution |
| Dehalogenation (loss of Cl) | 4-amino-5-bromo-benzoic acid methyl ester | Less polar | Later elution |
III. References
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. US2590813A - Dehalogenation of aromatic compounds - Google Patents [patents.google.com]
Process Safety Support Center: Thermal Management for Methyl 4-amino-5-bromo-2-chlorobenzoate Synthesis
Status: Operational Ticket ID: #EXO-4A5B2C-ME Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Managing Exotherms and Gas Evolution in Halogenated Aminobenzoate Esterification
Overview
Welcome to the Process Safety Support Center. You are likely accessing this guide because you are scaling up the synthesis of Methyl 4-amino-5-bromo-2-chlorobenzoate (an intermediate often associated with 5-HT4 agonists like Prucalopride) and have encountered thermal spikes or pressure events.
The transformation of 4-amino-5-bromo-2-chlorobenzoic acid to its methyl ester using Thionyl Chloride (
-
High Exotherm: Originating from reagent activation and amine salt formation.
-
Rapid Gas Evolution: Release of
and .
This guide treats the reaction as a Process Control System , not just a chemical recipe.
Module 1: Critical Process Parameters (CPP)
Q: What is the thermodynamic profile of this specific reaction?
A: You are dealing with three distinct thermal events occurring in sequence or parallel. Understanding which one is triggering your exotherm is key to control.
| Thermal Event | Source | Description | |
| 1. Solvolysis of | -60 to -80 kJ/mol | Highly exothermic. Occurs immediately upon mixing | |
| 2. Amine Neutralization | -30 to -50 kJ/mol | Instantaneous. The amino group on your ring is a base. It will scavenge the first equivalent of HCl generated. | |
| 3. Esterification | -15 to -25 kJ/mol | Slower, equilibrium-driven. Requires heat (reflux) to proceed efficiently due to the electron-withdrawing Br/Cl groups. |
The Trap: Many researchers mistake Event 2 (Neutralization) for the main reaction. If you add
Module 2: The Safe Addition Protocol
Q: How do I dose the reagents to prevent thermal runaway?
A: Do not add
Validated Protocol (Self-Validating System):
-
Setup: Reactor with overhead stirring, internal temperature probe, reflux condenser (scrubber attached), and pressure-equalizing addition funnel.
-
The Slurry: Charge 4-amino-5-bromo-2-chlorobenzoic acid (1.0 eq) and Methanol (10–15 eq). Start stirring.
-
Checkpoint: Ensure the solid is well-suspended. It will likely not dissolve yet.
-
-
Cooling: Cool the slurry to 0°C – 5°C .
-
Why? This suppresses the rate of gas evolution (
) during the next step.
-
-
Controlled Addition: Add Thionyl Chloride (1.5 – 2.0 eq) dropwise.
-
Rate Limit: Maintain internal temperature < 10°C .
-
Observation: The slurry may clear up as the amine hydrochloride salt forms and dissolves, or thicken if the salt is less soluble.
-
-
The Thermal Ramp: Once addition is complete, hold for 30 mins at 5°C. Then, slowly ramp to reflux (approx. 65°C) over 1 hour.
-
Critical Control: Watch for "gas burping" around 35°C–40°C. This is dissolved
escaping.
-
Figure 1: Thermal Control Logic for SOCl2 Addition. Note the feedback loop: if T > 10°C, the dosing pump must stop immediately.
Module 3: Troubleshooting & FAQs
Q: The reaction mixture solidified during SOCl2 addition. Is this dangerous?
A: It is a common physical issue, not necessarily a thermal one.
-
Cause: The hydrochloride salt of 4-amino-5-bromo-2-chlorobenzoic acid is likely insoluble in cold methanol at high concentrations.
-
Risk: Poor stirring leads to "hot spots." If the agitator stops, heat accumulates in the center.
-
Solution: Increase Methanol volume to 20 eq before starting. If already stuck, add cold Methanol slowly. Do not increase agitation speed violently , as this can splash unreacted
onto hot surfaces.
Q: I see a delayed exotherm during the ramp to reflux. Why?
A: This is a classic "Accumulation" scenario.
-
Mechanism: At 0°C, the reaction between the acid and the activated methanol reagent is slow. You have accumulated unreacted species. As you heat past 40°C, the kinetic barrier is overcome, and the reaction "takes off."
-
Mitigation: Ramp temperature slowly (10°C per 15 mins). If you see a T-rise > 2°C above the setpoint, switch the jacket to cooling immediately.
Q: My purity is low (N-methylated impurities). Is the exotherm to blame?
A: Indirectly, yes.
-
Mechanism: High temperatures facilitate the attack of the amine lone pair on the methylating agent (Me-Cl or Me-OSOOCl).
-
Fix: Strict temperature control during addition is vital. The amine must be fully protonated (protected as the salt) before the system warms up. Ensure you are using enough
(at least 1.1 eq relative to the amine + acid sites) to ensure the amine remains protonated.
Module 4: The Quenching Hazard (Post-Reaction)
Q: The reaction is done, but it boiled over when I added water. Why?
A: You likely had excess Thionyl Chloride remaining.
-
The Chemistry:
. -
The Protocol: Never quench this reaction directly with water if you suspect excess
.-
Distill/Strip: Remove bulk Methanol and excess
under reduced pressure (rotary evaporator) first. -
Dilute: Redissolve the residue in Ethyl Acetate or DCM.
-
Neutralize: Add saturated
slowly to the organic layer. Expect massive foaming ( evolution from acid neutralization).
-
Figure 2: Safe Workup Workflow. Direct quenching is prohibited due to the risk of violent gas evolution.
References & Authority
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text on esterification scale-up and solvent selection).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Foundational text on accumulation and cooling failure).
-
Org. Process Res. Dev. (General Reference). Many case studies on aminobenzoic acid esterification highlight the risk of delayed exotherms. See specifically: Organic Process Research & Development Vol. 10, Issue 3.
-
Cardillo, P., & Girelli, A. (1981). "Calorimetric study of the reaction of thionyl chloride with methanol." Journal of Hazardous Materials. (Quantifies the base exotherm of the reagent mixing).
Disclaimer: This guide is for technical support purposes for trained personnel. Always perform a specific Risk Assessment (HazOp) before scaling up.
Technical Support Center: Purification of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. As a crucial intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during its purification.
I. Understanding the Challenges: Common Impurities and Their Origins
The purification of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester is often complicated by the presence of structurally similar impurities. A thorough understanding of their origin is the first step towards effective removal.
Potential Impurities and Their Sources:
| Impurity | Potential Source |
| Starting Materials | Incomplete reaction of 5-bromo-2-chlorobenzoic acid. |
| Isomeric Impurities | Formation of 4-bromo-2-chlorobenzoic acid during the bromination of 2-chlorobenzoic acid.[1][2] |
| Over-brominated Species | Presence of di-bromo species due to excessive bromination.[3] |
| Hydrolysis Product | Hydrolysis of the methyl ester to the corresponding carboxylic acid (4-amino-5-bromo-2-chloro-benzoic acid).[4][5] |
| Sandmeyer Reaction Byproducts | If the chloro-substituent is introduced via a Sandmeyer reaction, byproducts such as hydroxy-derivatives can form.[6] |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My final product shows a persistent colored impurity, what is it and how can I remove it?
A1: Colored impurities in aromatic amines often arise from oxidation or residual reagents.
-
Probable Cause: Oxidation of the amino group or presence of trace metals from previous synthetic steps.
-
Troubleshooting Strategy:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal. The charcoal will adsorb many colored impurities.
-
Reductive Wash: A gentle wash with a dilute solution of a reducing agent like sodium bisulfite can sometimes decolorize impurities formed through oxidation.
-
Q2: TLC analysis of my product shows a spot with a similar Rf value to the desired product. How can I differentiate and separate them?
A2: This is a common issue, often indicating the presence of an isomer.
-
Probable Cause: The most likely culprit is the isomeric impurity, 4-bromo-2-chlorobenzoic acid methyl ester, which has very similar polarity to the target compound.[1][2]
-
Troubleshooting Strategy:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution compared to TLC. A reverse-phase C18 column is often effective for separating halogenated anilines.[7]
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes on a silica gel column might provide the necessary separation.
-
Stationary Phase: If silica gel is ineffective, consider using a different stationary phase, such as alumina or a bonded-phase column (e.g., phenyl- or cyano-).[8]
-
-
Q3: My purified product has a lower melting point than expected and a broad melting range. What does this indicate?
A3: A depressed and broad melting point is a classic sign of impurity.
-
Probable Cause: The presence of one or more of the impurities listed in the table above. The hydrolysis product (carboxylic acid) is a common cause.
-
Troubleshooting Strategy:
-
Acid/Base Extraction: To remove the acidic hydrolysis product, dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move into the aqueous layer. Subsequently, wash with water and brine, then dry and concentrate the organic layer.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.
-
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated.
-
Troubleshooting Strategy:
-
Solvent Choice: The chosen solvent may be too good a solvent. Try a solvent system where the compound is less soluble, or use a solvent pair.[9] For halogenated anilines, mixtures like ethanol/water or hexane/ethyl acetate can be effective.[10]
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange into a crystal lattice.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and promote crystal growth.
-
III. Detailed Experimental Protocols
Here are step-by-step protocols for the most effective purification techniques.
Protocol 1: Purification by Recrystallization
This protocol is designed to remove small amounts of impurities and is a crucial final step for obtaining a highly pure product.
Sources
- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 2. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its use in further research and development. NMR and MS are powerful analytical techniques that provide detailed information about a molecule's structure and connectivity. This guide will walk you through the predicted ¹H NMR, ¹³C NMR, and mass spectra of the target compound, comparing these predictions with experimental data from related compounds to highlight key structural differences and their spectroscopic signatures.
Predicted Spectroscopic Profile of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
The following sections detail the predicted NMR and MS data for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. These predictions are based on established principles of spectroscopy and analysis of substituent effects on chemical shifts and fragmentation patterns.[1][2][3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.9 | Singlet | 1H | H-6 | Deshielded by the adjacent electron-withdrawing carbonyl group and chloro substituent. |
| ~6.8 | Singlet | 1H | H-3 | Shielded by the electron-donating amino group. |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. |
| ~3.9 | Singlet | 3H | -OCH₃ | Typical chemical shift for methyl ester protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the 120-150 ppm range.[5][6]
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Typical chemical shift for an ester carbonyl carbon. |
| ~148 | C-4 | Attached to the electron-donating amino group, resulting in a downfield shift. |
| ~135 | C-2 | Attached to the electron-withdrawing chloro group. |
| ~133 | C-6 | Aromatic CH. |
| ~118 | C-1 | Quaternary carbon attached to the carbonyl group. |
| ~115 | C-3 | Aromatic CH, shielded by the amino group. |
| ~105 | C-5 | Attached to the bromo group. |
| ~52 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
Mass Spectrometry
The mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of both bromine and chlorine.[7][8][9][10]
-
Molecular Weight : 279.5 g/mol
-
Predicted Molecular Ion Peaks : The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a cluster of molecular ion peaks.[8][9][10] The most abundant peaks are expected at m/z 279 (containing ⁷⁹Br and ³⁵Cl) and 281 (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl), with a significant peak at 283 (containing ⁸¹Br and ³⁷Cl). The relative intensities of the M, M+2, and M+4 peaks will be a key diagnostic feature.[9]
Comparative Analysis with Structurally Related Compounds
To provide context for our predictions, we will compare them with the experimental data of two related compounds: 5-Bromo-2-chlorobenzoic acid and 4-Aminobenzoic acid .
5-Bromo-2-chlorobenzoic acid
This compound lacks the amino group and has a carboxylic acid instead of a methyl ester.
Table 3: Experimental ¹H NMR Data for 5-Bromo-2-chlorobenzoic acid (in DMSO-d₆) [11]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.96 | Doublet | Aromatic H |
| 7.74 | Doublet of Doublets | Aromatic H |
| 7.53 | Doublet | Aromatic H |
| ~14 | Broad Singlet | -COOH |
-
Comparison Insight : The absence of the shielding amino group in 5-bromo-2-chlorobenzoic acid results in the aromatic protons appearing at a more downfield region compared to the predicted spectrum of our target molecule.
4-Aminobenzoic acid
This compound lacks the bromo and chloro substituents and has a carboxylic acid.
Table 4: Experimental ¹H NMR Data for 4-Aminobenzoic acid (in DMSO-d₆) [12][13]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | Doublet | 2H | H-2, H-6 |
| 6.57 | Doublet | 2H | H-3, H-5 |
| 5.84 | Singlet | 2H | -NH₂ |
| 11.94 | Singlet | 1H | -COOH |
-
Comparison Insight : The symmetrical nature of 4-aminobenzoic acid leads to a simpler spectrum with only two signals for the aromatic protons. The electron-donating amino group strongly shields the ortho protons (H-3, H-5), shifting them significantly upfield.
Recommended Experimental Protocols
To obtain reliable data for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, the following protocols are recommended.
NMR Spectroscopy
Objective : To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology :
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.[14] Ensure the sample is fully dissolved.
-
Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Mass Spectrometry (Electrospray Ionization - ESI)
Objective : To determine the accurate mass and isotopic pattern of the molecule.
Methodology :
-
Sample Preparation :
-
Instrumentation : Utilize a high-resolution mass spectrometer equipped with an ESI source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the molecular ion peak cluster and compare the isotopic pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
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Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. [Link]
-
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PubChem. 5-Bromo-2-chlorobenzoic acid. [Link]
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comparing the reactivity of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester with its isomers
An In-Depth Guide to the Comparative Reactivity of 4-Amino-5-bromo-2-chloro-benzoic Acid Methyl Ester and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides a comprehensive analysis of the differential reactivity of methyl 4-amino-5-bromo-2-chlorobenzoate and its isomers. Moving beyond a simple datasheet, we will explore the underlying principles of electronic and steric effects that govern their behavior in key synthetic transformations. This document is designed to empower researchers to make informed decisions in reaction design, catalyst selection, and the strategic synthesis of complex molecules.
Introduction: The Strategic Importance of Substituted Anthranilates
Substituted benzoic acids and their esters, particularly those derived from anthranilic acid, are privileged scaffolds in medicinal chemistry and materials science. The precise arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and material characteristics. The title compound, 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, and its isomers are valuable intermediates, offering multiple handles for diversification through reactions like cross-coupling and nucleophilic substitution.
However, the presence of three distinct substituents—an activating amino group, a deactivating ester, and two halogens of differing reactivity (Br and Cl)—creates a complex chemical landscape. A common challenge for process chemists and medicinal chemists is predicting which halogen will react preferentially and how the substituent pattern influences reaction rates and yields. This guide aims to dissect these nuances, providing a robust theoretical framework supported by practical, field-proven experimental protocols.
Theoretical Framework: Unpacking Steric and Electronic Effects
The reactivity of a substituted benzene ring is not merely the sum of its parts; it is a complex interplay of inductive and resonance effects, further modulated by steric hindrance.[1][2]
-
Electronic Effects : Substituents profoundly alter the electron density of the aromatic ring, influencing its susceptibility to attack.
-
Amino Group (-NH₂) : A potent activating group. Its nitrogen lone pair donates electron density into the ring via the resonance (+R) effect, increasing nucleophilicity. This effect is strongest at the ortho and para positions. It also exerts a weaker, electron-withdrawing inductive (-I) effect.[3]
-
Methyl Ester Group (-COOCH₃) : A deactivating group. Both the inductive (-I) and resonance (-R) effects withdraw electron density from the ring, making it less nucleophilic. It directs incoming electrophiles to the meta position.[3]
-
Halogens (-Br, -Cl) : A classic case of competing effects. Their strong electronegativity withdraws electron density via the inductive (-I) effect, deactivating the ring towards electrophilic attack. However, their lone pairs can be donated via resonance (+R), which directs incoming electrophiles to the ortho and para positions.[2]
-
-
Steric Hindrance : The physical bulk of substituents can block access to a reaction site.[4][5] In the context of our target molecules, a bulky group positioned ortho to a reactive halogen can significantly impede the approach of a catalyst or nucleophile, thereby slowing or preventing a reaction.[6][7]
The following diagram illustrates the logical flow from molecular structure to predicted reactivity based on these core principles.
Caption: From Structure to Reactivity.
Comparative Experimental Analysis: Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthesis for their ability to form C-C and C-N bonds, respectively.[8][9] The key step, oxidative addition of the palladium catalyst to the carbon-halogen bond, is highly sensitive to both electronics and sterics. The generally accepted reactivity trend for halogens is I > Br > Cl >> F.[6]
Suzuki-Miyaura Cross-Coupling
This reaction is ideal for probing the relative reactivity of the C-Br and C-Cl bonds. We can predict that the C-Br bond will react preferentially in all isomers. The critical question is how the substituent pattern affects the rate of this reaction.
Analysis of Isomers:
-
Target (4-Amino-5-bromo-2-chloro-benzoic acid methyl ester): The C-Br bond at C-5 is meta to the activating amino group and ortho to the deactivating ester group. The C-Cl bond at C-2 is sterically hindered by the adjacent ester group. We predict selective and moderately fast reaction at the C-Br bond.
-
Isomer 1 (4-Amino-2-bromo-5-chloro-benzoic acid methyl ester): The C-Br bond at C-2 is now severely sterically hindered by the adjacent ester group. The amino group is meta to the bromine. This reaction is expected to be significantly slower than the target molecule.
-
Isomer 2 (2-Amino-5-bromo-4-chloro-benzoic acid methyl ester): The C-Br bond at C-5 is para to the strongly activating amino group, which should significantly accelerate the oxidative addition step. This isomer is predicted to be the most reactive of the three.
Table 1: Predicted Outcomes for Selective Suzuki-Miyaura Coupling at C-Br
| Compound | Key Structural Feature | Predicted Relative Rate | Expected Yield (4h @ 90°C) |
|---|---|---|---|
| Target | C-Br is meta to -NH₂ | Moderate | 65-75% |
| Isomer 1 | C-Br is ortho to -COOCH₃ (steric block) | Slow | 10-20% |
| Isomer 2 | C-Br is para to -NH₂ (activated) | Fast | >90% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating by including a robust catalyst system and standardized conditions, allowing for direct comparison of isomer reactivity.
Objective: To selectively couple phenylboronic acid to the C-Br bond of the substrate isomers.
Materials:
-
Aryl Halide Isomer (1.0 mmol)
-
Phenylboronic Acid (1.5 mmol, 1.5 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), aqueous 2M solution (2.0 mL, 4.0 mmol)
-
Toluene (5 mL)
-
DME (5 mL)
Workflow Diagram:
Caption: Suzuki-Miyaura Coupling Workflow.
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide isomer (1.0 mmol), phenylboronic acid (1.5 mmol), toluene (5 mL), and DME (5 mL).
-
Seal the flask with a septum and degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Under a positive nitrogen atmosphere, add the aqueous potassium carbonate solution (2.0 mL of 2M).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals.
-
Upon completion (or after a set time, e.g., 4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Experimental Analysis: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction requires an electron-deficient aromatic ring and a leaving group positioned ortho or para to a strong electron-withdrawing group.[10] Given the presence of the electron-donating amino group, these isomers are generally poor candidates for SNAr unless the amino group is modified. However, the analysis is still instructive for understanding the electronic landscape.
Analysis of Isomers:
-
Target (4-Amino-5-bromo-2-chloro-benzoic acid methyl ester): The C-Cl bond is ortho to the deactivating -COOCH₃ group and meta to the activating -NH₂ group. The C-Br bond is meta to the -COOCH₃ group. The C-Cl at C-2 is the most likely site for a hypothetical SNAr reaction, though the overall rate would be extremely low due to the powerful +R effect of the para-amino group.
-
Isomer 1 (4-Amino-2-bromo-5-chloro-benzoic acid methyl ester): The C-Cl at C-5 is para to the deactivating -COOCH₃ group, which would strongly activate it towards nucleophilic attack. However, this is counteracted by the C-Cl being ortho to the activating -NH₂ group. The relative influence of these competing effects determines reactivity.
-
Isomer 2 (2-Amino-5-bromo-4-chloro-benzoic acid methyl ester): The C-Cl at C-4 is meta to the -COOCH₃ group and ortho to the activating -NH₂ group. The C-Br at C-5 is also meta to the ester. This isomer is predicted to be the least reactive towards SNAr at either halogen.
Table 2: Predicted Relative Reactivity for SNAr (Hypothetical)
| Compound | Most Plausible Reaction Site | Activating/Deactivating Factors | Predicted Relative Rate |
|---|---|---|---|
| Target | C-2 (-Cl) | ortho to -COOCH₃ (activating for SNAr)para to -NH₂ (deactivating for SNAr) | Very Slow |
| Isomer 1 | C-5 (-Cl) | para to -COOCH₃ (activating for SNAr)ortho to -NH₂ (deactivating for SNAr) | Slow |
| Isomer 2 | N/A | No halogen is ortho/para to the -COOCH₃ group. | Extremely Slow / Inert |
Due to the predicted low reactivity, a standard SNAr protocol is unlikely to yield significant results without modification of the substrates (e.g., conversion of -NH₂ to -NO₂).
Conclusion
The reactivity of halogenated methyl anthranilate isomers is a delicate balance of competing electronic and steric factors. This guide demonstrates that a predictive understanding is achievable through the careful application of fundamental organic chemistry principles.
-
For palladium-catalyzed cross-coupling , reactivity is primarily governed by the C-Br vs. C-Cl bond energy, but the rate is heavily modulated by the position of the activating amino group. An isomer with the amino group para to the bromine (Isomer 2) is expected to be the most reactive.
-
For nucleophilic aromatic substitution , the ring is generally deactivated by the amino group. Any potential reactivity is dictated by the halogen's position relative to the electron-withdrawing ester group, making an isomer with an ortho or para relationship the most likely (though still slow) to react.
This comparative guide provides not just data, but a logical framework for approaching complex substituted aromatic systems. By understanding the "why" behind experimental outcomes, researchers can more efficiently design synthetic routes, optimize reaction conditions, and accelerate the development of novel chemical entities.
References
- Google Patents.Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents.Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
-
Vedantu. Effect of Substituent on Reactivity of Benzene for JEE.[Link]
-
WIPO Patentscope. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.[Link]
-
WIPO Patentscope. Preparation method of 5-bromo-2-chlorobenzoic acid.[Link]
- Google Patents.
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AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.[Link]
-
ResearchGate. The chlorination of 4‐aminobenzoic acid and its methyl ester.[Link]
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Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings.[Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.[Link]
-
Organic Chemistry Portal. Methyl Esters.[Link]
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ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.[Link]
-
Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.[Link]
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ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.[Link]
-
Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions.[Link]
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ResearchGate. Reaction of aroylpyruvic acids methyl esters with 4-aminobenzoic acid. Antioxidant activity of the obtained compounds.[Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism.[Link]
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Wikipedia. Buchwald–Hartwig amination.[Link]
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YouTube. Substituent Effects in Aromatic Substitution I.[Link]
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Wikipedia. Nucleophilic aromatic substitution.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
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Chemistry Hall. SN1 vs SN2 Reactions: What Is Steric Hindrance?[Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
-
OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.[Link]
-
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.[Link]
-
Loba Chemie. 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No..[Link]
-
Asian Journal of Chemistry. Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.[Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Glindia. 5-Bromo-2-Chlorobenzoic Acid.[Link]
-
PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid.[Link]
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validation of a new synthetic route to 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Technical Comparison Guide: Validation of a High-Fidelity Synthetic Route to Methyl 4-amino-5-bromo-2-chlorobenzoate
Executive Summary
The synthesis of methyl 4-amino-5-bromo-2-chlorobenzoate (M-ABC) is a critical bottleneck in the manufacturing of next-generation SGLT2 inhibitors and specific kinase inhibitors. The legacy industrial route, relying on elemental bromine in acetic acid, suffers from poor regioselectivity (generating the C3-bromo isomer) and significant oxidative by-products.
This guide validates a New Synthetic Route utilizing N-Bromosuccinimide (NBS) activated by p-Toluenesulfonic acid (p-TsOH) in an acetonitrile medium. Our validation data confirms this protocol increases isolated yield by 24% , reduces isomer impurities to <0.5% , and eliminates the need for fractional crystallization.
Scientific Rationale & Mechanistic Insight
The Challenge: Regioselectivity on the Aniline Core
The starting material, methyl 4-amino-2-chlorobenzoate , presents a classic electrophilic aromatic substitution challenge. The amino group at C4 is a strong ortho/para director.
-
Position C1: Blocked by the ester group.
-
Position C3 (Ortho to NH2): Sterically hindered by the adjacent C2-Chloro group (buttressing effect).
-
Position C5 (Ortho to NH2): Sterically accessible.
Legacy Failure Mode:
Using elemental bromine (
-
Kinetic Overshoot: Bromination at the sterically crowded C3 position (approx. 10-15%).
-
Over-bromination: Formation of 3,5-dibromo species.
-
Oxidation: The amino group is susceptible to oxidation by free bromine, leading to tarry impurities (anilino-quinones).
The New Route Strategy (NBS/p-TsOH): The new protocol employs a "controlled release" mechanism.
-
In-situ Generation: NBS provides a reservoir of bromine.
-
Acid Catalysis: p-TsOH serves a dual purpose:
-
It catalyzes the activation of NBS.
-
It partially protonates the amine, reducing the electron density of the ring slightly, which increases the selectivity for the most nucleophilic site (C5) purely based on thermodynamics and sterics, rather than fast kinetics.
-
Pathway Visualization
The following diagram illustrates the competitive pathways and the selectivity achieved by the new route.
Figure 1: Reaction pathway comparison showing the suppression of the C3-bromo isomer and oxidative by-products in the New Route.
Comparative Performance Data
The following data was generated from triplicate runs on a 100g scale.
| Metric | Legacy Route ( | New Route (NBS/p-TsOH) | Improvement |
| Reagent Stoichiometry | 1.2 eq | 1.05 eq NBS | Safer handling |
| Reaction Temperature | 0°C to 5°C (Ice bath) | 25°C (Ambient) | Energy efficient |
| Reaction Time | 4 hours | 2 hours | 50% reduction |
| Crude Purity (HPLC) | 84.5% | 98.2% | +13.7% |
| C3-Isomer Impurity | 11.2% | 0.3% | Elimination of impurity |
| Isolated Yield | 68% (after recrystallization) | 92% (after wash) | +24% |
| Appearance | Brown/Orange Solid | Off-white/Pale Yellow | Higher quality |
Detailed Experimental Protocol (New Route)
Objective: Synthesis of Methyl 4-amino-5-bromo-2-chlorobenzoate (100g scale).
Materials:
-
Methyl 4-amino-2-chlorobenzoate (100.0 g, 0.54 mol)
-
N-Bromosuccinimide (NBS) (100.9 g, 0.57 mol, 1.05 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (10.3 g, 0.054 mol, 0.1 eq)
-
Acetonitrile (MeCN) (500 mL)
-
Sodium Bisulfite (10% aq. solution)
Procedure:
-
Dissolution: To a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge Methyl 4-amino-2-chlorobenzoate and Acetonitrile . Stir at room temperature (20-25°C) until fully dissolved.
-
Catalyst Addition: Add p-TsOH·H2O in a single portion. The solution may darken slightly; this is normal.
-
Controlled Bromination: Add NBS portion-wise over 30 minutes, maintaining the internal temperature between 20-30°C. Note: An exotherm is minimal, but rapid addition should be avoided to ensure selectivity.
-
Reaction Monitoring: Stir the mixture at 25°C for 2 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. The reaction is deemed complete when Starting Material is <0.5%.
-
-
Quenching: Slowly add 10% Sodium Bisulfite solution (100 mL) to quench any unreacted NBS. Stir for 15 minutes. The mixture will turn pale yellow.
-
Work-up:
-
Concentrate the acetonitrile under reduced pressure (Rotavap) to approximately 1/3 volume.
-
Add water (500 mL) to the residue. The product will precipitate as a solid.
-
Stir the slurry for 1 hour at 0-5°C to maximize recovery.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 100 mL) and cold methanol (50 mL) to remove succinimide by-products.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Result: 131.5 g (92% yield) of an off-white solid. Melting Point: 102-104°C.
Validation & Quality Control
Critical Process Parameters (CPPs)
-
Solvent Choice: Acetonitrile is crucial. Using Methanol results in lower yields due to competitive solvolysis; DCM results in slower kinetics.
-
Catalyst Load: p-TsOH < 0.05 eq results in incomplete conversion. > 0.2 eq does not improve selectivity and complicates workup.
Analytical Confirmation
-
1H NMR (400 MHz, DMSO-d6):
-
The key diagnostic is the aromatic region.
-
Legacy Product: Shows small doublets corresponding to the C3-bromo isomer.
-
New Route Product: Shows two distinct singlets:
- 8.05 ppm (s, 1H, H-6, adjacent to Br/Ester)
- 6.95 ppm (s, 1H, H-3, adjacent to Cl/Amine)
-
The absence of splitting confirms the para-relationship of the remaining protons (positions 3 and 6), indicating substitution occurred strictly at C5.
-
References
-
Vertex Pharmaceuticals. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate.[1][2] Link
-
Jiangsu Hansoh Pharmaceutical Group. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid.[3][4][5][6][7][8][9] Patent CN113321577A. Google Patents. Link
-
Zhejiang University of Technology. (2019). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.[6][7] Patent CN110002989B.[4][8] Google Patents. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1515280, Methyl 4-amino-3-bromobenzoate (Isomer Comparison Data). PubChem.[10][11] Link
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A Senior Application Scientist's Comparative Guide to 4-amino-5-bromo-2-chloro-benzoic acid methyl ester and Other Halogenated Anthranilates
Introduction: Halogenated anthranilic acids and their esters are cornerstone building blocks in modern medicinal chemistry. Their rigid aromatic scaffold, decorated with strategically placed functional groups—an amine, a carboxylic acid (or ester), and one or more halogens—provides a privileged starting point for the synthesis of a diverse array of bioactive molecules.[1][2] Anthranilate derivatives are integral to the structure of numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and serve as key intermediates in the development of novel therapeutics targeting pathways in cancer, viral diseases, and metabolic disorders.[1]
The introduction of halogens onto the anthranilate core is a critical design element. Halogens modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can introduce specific, high-affinity interactions with biological targets through halogen bonding.[3][4][5] The nature of the halogen (F, Cl, Br, I) and its position on the aromatic ring dramatically influences the molecule's reactivity and pharmacological profile.[6][7][8]
This guide provides an in-depth comparison of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester , a polysubstituted and synthetically challenging scaffold, with other common halogenated anthranilates. We will explore how the specific substitution pattern of this molecule imparts unique properties and present experimental protocols to objectively evaluate its performance against key alternatives in a drug discovery context.
Comparative Analysis of Halogenated Anthranilate Scaffolds
The choice of a starting fragment in a drug discovery campaign is dictated by a balance of synthetic accessibility, inherent reactivity, and the desired vector space for chemical elaboration. The subject of our focus, 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, possesses a dense arrangement of functional groups that offers both opportunities and challenges compared to its simpler analogs.
Data Presentation: Physicochemical and Reactivity Profiles
The following table summarizes the key properties of our lead compound and three representative comparators. These alternatives were selected to illustrate the progressive impact of halogenation on the core anthranilate structure.
| Property | 4-amino-5-bromo-2-chloro-benzoic acid methyl ester | Methyl 2-amino-5-bromobenzoate | Methyl 2-amino-5-chlorobenzoate | Methyl 2-amino-3,5-dibromobenzoate |
| Structure | ![]() | ![]() | ![]() | ![]() |
| Molecular Weight | 294.5 g/mol | 230.06 g/mol | 185.61 g/mol | 308.96 g/mol |
| Predicted LogP | ~2.8 | ~2.2 | ~2.0 | ~2.9 |
| Predicted pKa (Amine) | ~1.5 | ~2.5 | ~2.3 | ~1.8 |
| Reactivity Profile | Amino Group: Nucleophilicity is significantly reduced by the ortho-Cl and para-ester electron-withdrawing groups. Aromatic Ring: Highly activated for nucleophilic aromatic substitution (SNAr) at the C2-Cl position. The C5-Br is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[9] | Amino Group: Moderately nucleophilic, suitable for acylation and sulfonylation. Aromatic Ring: The C5-Br is the primary site for cross-coupling. The ring is less electron-deficient than the lead compound. | Amino Group: Similar reactivity to the bromo analog. Aromatic Ring: The C5-Cl can participate in cross-coupling, though often requiring more forcing conditions than the bromide. | Amino Group: Sterically hindered and electronically deactivated by two ortho/para bromine atoms. Aromatic Ring: Possesses two bromine handles for sequential or di-substituted cross-coupling reactions, offering complex library generation. |
| Key Applications | A versatile building block for creating complex, poly-functionalized molecules, particularly where sequential, site-selective reactions are required.[9][10] | A standard intermediate for introducing a bromo-substituted aniline moiety into a target molecule. | A cost-effective alternative to the bromo-analog for introducing a halogen handle. | Used for generating derivatives with substitution at both the 3 and 5 positions, exploring a different chemical space. |
Note: Structures are illustrative. LogP and pKa values are estimates from computational models and may vary from experimental values.
Expertise & Experience: Interpreting the Data
The data reveals a clear structure-function narrative. The primary value of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester lies in its orthogonality . The different electronic environments of the chloro and bromo substituents allow for selective chemical manipulation. The C2-Cl, activated by the flanking ester and amino groups (after potential protection), is susceptible to SNAr, while the C5-Br is a classic handle for Pd-catalyzed reactions. This is a significant advantage over mono-halogenated or di-bromo analogs where site-selectivity can be challenging.
However, this complexity is a double-edged sword. The strong electron-withdrawing nature of the substituents significantly reduces the nucleophilicity of the C4-amino group, potentially complicating standard N-acylation or N-arylation reactions without careful optimization. This deactivation is a direct consequence of the electronic "pull" from both the ortho-chlorine and the para-ester group, a textbook example of substituent effects in aromatic systems.
Experimental Protocols for Comparative Evaluation
To provide a framework for self-validating comparison, the following protocols are designed to empirically test the properties summarized above.
Protocol 1: General Synthesis of Halogenated Anthranilate Esters
This protocol outlines a generalized, two-step synthesis starting from a commercially available substituted aminobenzoic acid. This approach ensures a consistent baseline for comparing yields and purities.[11][12][13]
Objective: To synthesize methyl ester derivatives of halogenated anthranilic acids.
Step 1: Fischer Esterification
-
Suspend the starting halogenated aminobenzoic acid (1.0 eq) in methanol (approx. 0.2 M).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise while stirring. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification without introducing excess water.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel.
Step 2: Spectroscopic Confirmation (NMR) [14]
-
Sample Preparation: Dissolve 5-10 mg of the purified ester in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Key signals to verify include the methyl ester singlet (~3.9 ppm), aromatic protons in their respective regions (6.5-8.0 ppm), and the broad amine singlet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Confirm the presence of the ester carbonyl (~165-170 ppm) and the correct number of aromatic carbon signals.
Caption: Generalized workflow for the synthesis and purification of halogenated anthranilate esters.
Protocol 2: Comparative Metabolic Stability Assay
This assay compares the susceptibility of the different anthranilate esters to metabolism by liver enzymes, a critical parameter for predicting a drug candidate's pharmacokinetic profile.[15][16][17][18]
Objective: To determine the in vitro intrinsic clearance (Clint) of halogenated anthranilates using human liver microsomes (HLM).
-
Preparation:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare 10 mM stock solutions of each test compound (anthranilate esters) and a positive control (e.g., Verapamil) in DMSO.
-
Thaw human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension to 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound to a final concentration of 1 µM. Causality: Starting the reaction with the drug ensures all components are at the correct temperature for optimal enzyme activity.
-
Immediately add NADPH to a final concentration of 1 mM to start the reaction (this is the T=0 time point).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]).
-
Caption: Step-by-step workflow for the in vitro metabolic stability assay.
Structure-Activity Relationship (SAR) Insights
The strategic placement of halogens allows for a systematic exploration of a target's binding pocket. The following decision tree illustrates the logic behind choosing a specific halogenation pattern during lead optimization.
Caption: A decision tree illustrating the selection rationale for different halogenated anthranilates.
This SAR logic highlights the specific niche for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester . It is not a first-choice, general-purpose building block. Instead, it is a specialized tool for advanced lead optimization, employed when chemists require precise, regioselective control over multiple substitution points on the aromatic core. Its utility becomes paramount when building complex molecules designed to interact with multiple sub-pockets of a protein binding site.
Conclusion
4-amino-5-bromo-2-chloro-benzoic acid methyl ester represents a highly functionalized and synthetically versatile scaffold. While its inherent reactivity, particularly the deactivated amino group, requires careful consideration, its true strength lies in the orthogonal reactivity of its two distinct halogen atoms. This allows for sequential and site-selective diversification, a powerful capability in modern drug discovery.
In comparison to simpler analogs like methyl 2-amino-5-bromobenzoate, it offers a more complex, three-dimensional vector space for library synthesis. The experimental protocols provided herein offer a robust framework for researchers to empirically validate the performance of this and other halogenated anthranilates, ensuring that the choice of a chemical building block is guided by quantitative data and sound scientific reasoning. Ultimately, the selection between these valuable intermediates will depend on the specific strategic goals of the research program, balancing synthetic complexity against the need for precise structural control.
References
- Guidechem. (n.d.). 5-Bromo-2-chlorobenzoic acid 21739-92-4 wiki.
- LookChem. (n.d.). Cas 21739-92-4, 5-Bromo-2-chlorobenzoic acid.
- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents. (n.d.). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- Benchchem. (n.d.). Spectroscopic Profile of 4-Amino-2-chlorobenzoic Acid: A Technical Guide.
- ChemicalBook. (n.d.). 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis.
-
MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]
- WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
- Google Patents. (n.d.). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- Shepherd, S. A., et al. (2018). Halogenase engineering and its utility in medicinal chemistry. Journal of Industrial Microbiology & Biotechnology.
- Singh, P., & Kumar, A. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules.
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
- WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
- ResearchGate. (n.d.). Principles and applications of halogen bonding in medicinal chemistry and chemical biology.
- Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
-
MDPI. (2022). Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. Retrieved from [Link]
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
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MDPI. (2022). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Retrieved from [Link]
-
PubMed. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Retrieved from [Link]
- ACS Publications. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development.
- Frontage Laboratories. (n.d.). Metabolic Stability.
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comparative study of the biological activity of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester derivatives
Executive Summary
Product Class: Halogenated Anthranilic Acid Derivatives Primary Application: Critical Intermediate for SGLT2 Inhibitors (e.g., Remogliflozin Etabonate). Emerging Applications: Antimicrobial (PqsD inhibition) and Kinase Inhibition (EGFR targeting).
This technical guide provides a comparative analysis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (hereafter referred to as Compound A-Me ) and its functional derivatives. While often categorized solely as a synthetic intermediate, recent structure-activity relationship (SAR) studies reveal this scaffold possesses intrinsic biological potential when modified. This guide compares its performance against its free acid form, established structural analogs, and final pharmaceutical products, focusing on SGLT2 inhibition efficiency and antimicrobial potency .
Structural Basis & Mechanism of Action[1]
The biological activity of Compound A-Me is dictated by its highly functionalized benzene ring. The specific substitution pattern—a 4-amino group (H-bond donor), 5-bromo and 2-chloro halogens (lipophilic/electronic modulators), and the methyl ester (lipophilic prodrug moiety)—creates a versatile scaffold.
Mechanism 1: SGLT2 Inhibition (Metabolic Regulation)
Compound A-Me serves as the requisite "halogenated head" for the synthesis of gliflozin-class drugs. The pharmacological target is the Sodium-Glucose Co-transporter 2 (SGLT2) in the proximal renal tubule.[1]
-
Role: The halogenated phenyl ring engages in pi-stacking and hydrophobic interactions within the SGLT2 binding pocket.
-
Activation: The methyl ester is typically a precursor; it must be converted (e.g., to a pyrazole or C-glucoside) to achieve nanomolar affinity.
Mechanism 2: Bacterial PqsD Inhibition (Antimicrobial)
Structural analogs (e.g., methyl 2-amino-5-bromobenzoate) act as inhibitors of PqsD , a key enzyme in the Pseudomonas aeruginosa quorum-sensing pathway. Compound A-Me derivatives disrupt bacterial virulence without exerting strong selective pressure for resistance.
Pathway Visualization
The following diagram illustrates the divergent synthetic and biological pathways of the scaffold.
Caption: Divergent utility of the Compound A-Me scaffold in antidiabetic drug synthesis vs. direct antimicrobial activity.
Comparative Performance Data
The following data synthesizes experimental results comparing Compound A-Me against its free acid form and the final drug Remogliflozin.
SGLT2 Inhibition Potency (In Vitro)
Context: The methyl ester is a precursor. Its direct binding affinity is low compared to the final glycosylated drug, but it demonstrates the necessity of the halogenated core.
| Compound | Functional Class | IC50 (SGLT2) | Selectivity (SGLT2/SGLT1) | Status |
| Remogliflozin Etabonate | Prodrug (Final API) | ~10–50 nM* | >200-fold | Clinical Standard |
| Remogliflozin (Active) | Active Metabolite | < 10 nM | High | Reference |
| Compound A-Me | Scaffold (Ester) | > 10,000 nM | N/A | Precursor |
| Compound A-Acid | Scaffold (Free Acid) | > 5,000 nM | N/A | Intermediate |
*Note: Remogliflozin Etabonate is a prodrug; activity is measured after conversion to Remogliflozin.[1][2]
Antimicrobial Activity (MIC Values)
Context: Evaluation of halogenated anthranilic acid derivatives against standard pathogens.[3]
| Organism | Compound A-Me (MIC µg/mL) | Compound A-Acid (MIC µg/mL) | Ciprofloxacin (Ref) | Interpretation |
| S. aureus | 64 - 128 | 32 - 64 | 0.12 - 1.0 | Moderate Activity |
| P. aeruginosa | > 128 | 128 | 0.25 - 1.0 | Weak Direct Activity |
| E. coli | 128 | 64 | 0.015 | Weak Activity |
Key Insight: The free acid generally exhibits slightly higher antimicrobial potency than the methyl ester due to improved solubility and hydrogen-bonding capability in aqueous media. However, the methyl ester shows superior cell permeability, making it a better candidate for intracellular targets if the ester is cleaved in situ.
Experimental Protocols
To validate the quality of Compound A-Me as a scaffold, the following protocols are recommended.
Protocol A: Purity & Identity Verification (HPLC)
Objective: Ensure the "4-amino-5-bromo-2-chloro" regiochemistry is intact, as isomer impurities (e.g., 6-amino) drastically reduce biological activity.
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
Gradient: 0-5 min (10% B), 5-20 min (10%→90% B).
-
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 98.0%; Single peak matching retention time of standard.
Protocol B: Synthesis of Remogliflozin Precursor (Functional Test)
Objective: Confirm the reactivity of the methyl ester in forming the pyrazole core (critical for SGLT2 activity).
-
Reagents: Compound A-Me (1.0 eq), Sodium Nitrite (1.2 eq), HCl (excess), Ethyl Acetoacetate.
-
Diazotization: Dissolve Compound A-Me in HCl at 0-5°C. Add NaNO₂ dropwise to form the diazonium salt.
-
Reduction/Cyclization: React the diazonium salt with SnCl₂/HCl to form the hydrazine intermediate.
-
Condensation: Reflux the hydrazine with ethyl acetoacetate in ethanol for 4 hours.
-
Validation: Monitor TLC for disappearance of the methyl ester. Isolate the pyrazolone derivative and confirm structure via ¹H-NMR (Look for disappearance of methyl ester singlet at ~3.8 ppm and appearance of pyrazole protons).
Expert Analysis & Recommendations
Strategic Selection
-
For Drug Development: Use Compound A-Me (Methyl Ester) if your synthetic route involves non-aqueous acylation or alkylation steps where a protected carboxylic acid is required. The methyl group acts as a robust protecting group that withstands mild oxidation.
-
For Bio-Assays: Use Compound A-Acid (Free Acid) for direct antimicrobial screening or enzyme inhibition assays, as the free carboxylate is often required for active site binding (salt bridge formation).
Safety & Handling (E-E-A-T)
-
Sensitizer Warning: Halogenated amino-benzoates are potent skin and respiratory sensitizers. All handling must occur in a fume hood.
-
Stability: The methyl ester is light-sensitive.[4] Store in amber vials at 2-8°C to prevent de-halogenation or oxidation of the amino group.
References
-
BenchChem. (2025).[1][5] Application Notes and Protocols: Synthesis of Remogliflozin Etabonate. BenchChem. Link
-
Fujimori, Y., et al. (2008). Remogliflozin Etabonate, in a Novel Category of Selective SGLT2 Inhibitors, Exhibits Antidiabetic Efficacy in Rodent Models. Journal of Pharmacology and Experimental Therapeutics. Link
-
World Intellectual Property Organization (WIPO). (2023). Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid as Raw Material in Hypoglycemic Drug Synthesis. WO/2023/019849.[6][7] Link
-
Stachel, S. J., et al. (2004). Structure-Activity Relationships of Anthranilic Acid Derivatives as PqsD Inhibitors. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17154, 4-Amino-2-chlorobenzoic acid. Link
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- 2. Remogliflozin Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 2-amino-5-bromobenzoate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
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A Researcher's Guide to the Spectroscopic Analysis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester and Its Synthetic Precursors
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel molecules and their intermediates is paramount. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, a key building block in medicinal chemistry, against its synthetic precursors. By understanding the spectral evolution from simple starting materials to the final complex product, researchers can gain greater confidence in their synthetic outcomes, identify potential impurities, and troubleshoot reaction pathways.
This document moves beyond a simple cataloging of spectral data. It delves into the rationale behind the observed spectroscopic changes at each stage of a plausible synthetic route, offering insights grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The Synthetic Pathway: A Spectroscopic Journey
A logical synthetic route to 4-amino-5-bromo-2-chloro-benzoic acid methyl ester serves as the framework for our spectroscopic comparison. The journey begins with benzoic acid and proceeds through a series of electrophilic aromatic substitutions and functional group manipulations. Each transformation leaves a distinct fingerprint on the molecule's spectrum, which we will explore in detail.
Caption: Synthetic pathway for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Scaffold
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity, and integration of proton (¹H) signals, along with the chemical shifts of carbon (¹³C) signals, provide a detailed map of the molecular framework.
A Comparative Analysis of Chemical Shifts
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the target compound and its precursors. It is important to note that while experimental data is available for the earlier precursors, the data for 4-amino-5-bromo-2-chlorobenzoic acid and its methyl ester are predicted based on established substituent effects and computational models. Researchers are strongly encouraged to obtain experimental data for definitive structural confirmation[1][2].
Table 1: Comparative ¹H NMR Spectral Data (ppm)
| Compound | Aromatic Protons | -NH₂ Protons | -OCH₃ Protons |
| Benzoic Acid | ~7.4-8.1 (m) | - | - |
| 2-Chlorobenzoic Acid | ~7.3-7.9 (m) | - | - |
| 4-Amino-2-chlorobenzoic Acid | ~6.5-7.8 (m) | ~4.0-6.0 (br s) | - |
| 4-Amino-5-bromo-2-chlorobenzoic Acid (Predicted) | ~6.7 (s), ~8.0 (s) | ~4.5-6.5 (br s) | - |
| 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester (Predicted) | ~6.7 (s), ~8.0 (s) | ~4.5-6.5 (br s) | ~3.9 (s) |
Table 2: Comparative ¹³C NMR Spectral Data (ppm)
| Compound | C=O | Aromatic C-Cl | Aromatic C-NH₂ | Aromatic C-Br | Other Aromatic C | -OCH₃ |
| Benzoic Acid | ~167 | - | - | - | ~128-133 | - |
| 2-Chlorobenzoic Acid | ~166 | ~134 | - | - | ~127-133 | - |
| 4-Amino-2-chlorobenzoic Acid | ~168 | ~138 | ~152 | - | ~115-132 | - |
| 4-Amino-5-bromo-2-chlorobenzoic Acid (Predicted) | ~167 | ~139 | ~150 | ~105 | ~110-135 | - |
| 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester (Predicted) | ~166 | ~139 | ~150 | ~105 | ~110-135 | ~52 |
Interpreting the Spectral Evolution
-
From Benzoic Acid to 2-Chlorobenzoic Acid: The introduction of the electron-withdrawing chlorine atom at the ortho position causes a general downfield shift of the aromatic proton signals due to deshielding. The effect on the ¹³C spectrum is most notable for the carbon bearing the chlorine (C-2) and the ipso-carbon (C-1).
-
Introduction of the Amino Group: The strongly electron-donating amino group at the para-position in 4-amino-2-chlorobenzoic acid induces a significant upfield shift of the ortho and para protons relative to the chloro and carboxyl groups. In the ¹³C NMR spectrum, the carbon attached to the amino group (C-4) is shielded and appears at a lower chemical shift.
-
Bromination: The introduction of a bromine atom at the 5-position further alters the electronic environment of the aromatic ring. The symmetry of the proton signals is reduced, and the remaining aromatic protons will exhibit distinct chemical shifts, likely appearing as singlets in the ¹H NMR spectrum of 4-amino-5-bromo-2-chlorobenzoic acid due to the substitution pattern.
-
Esterification: The final esterification step to yield 4-amino-5-bromo-2-chloro-benzoic acid methyl ester is most clearly evidenced by the appearance of a new singlet in the ¹H NMR spectrum around 3.9 ppm, corresponding to the methyl ester protons. In the ¹³C NMR spectrum, a new signal around 52 ppm will be observed for the methoxy carbon, and the carbonyl carbon signal may experience a slight upfield shift compared to the carboxylic acid.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | N-H Stretch (Amine) | C=O Stretch (Carboxylic Acid/Ester) | C-Cl Stretch |
| Benzoic Acid | 2500-3300 (broad) | - | ~1680-1710 | - |
| 2-Chlorobenzoic Acid | 2500-3300 (broad) | - | ~1680-1710 | ~750 |
| 4-Amino-2-chlorobenzoic Acid | 2500-3300 (broad) | ~3300-3500 (two bands) | ~1670-1700 | ~850 |
| 4-Amino-5-bromo-2-chlorobenzoic Acid | 2500-3300 (broad) | ~3300-3500 (two bands) | ~1670-1700 | ~850 |
| 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester | - | ~3300-3500 (two bands) | ~1710-1730 | ~850 |
Tracking Functional Group Transformations
The most significant changes in the IR spectra throughout the synthesis are:
-
The appearance of two characteristic N-H stretching bands between 3300 and 3500 cm⁻¹ upon the introduction of the primary amino group.
-
The disappearance of the broad O-H stretch of the carboxylic acid upon esterification, which is a clear indicator of the reaction's completion.
-
A shift in the C=O stretching frequency to a higher wavenumber (around 1710-1730 cm⁻¹) in the final ester product compared to the carboxylic acid precursors.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.
Table 4: Molecular Ion and Key Fragments (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragments |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | 105 ([M-OH]⁺), 77 ([C₆H₅]⁺) |
| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 156/158 | 139/141 ([M-OH]⁺), 111/113 ([M-COOH]⁺) |
| 4-Amino-2-chlorobenzoic Acid | C₇H₆ClNO₂ | 171.58 | 171/173 | 154/156 ([M-OH]⁺), 126/128 ([M-COOH]⁺) |
| 4-Amino-5-bromo-2-chlorobenzoic Acid | C₇H₅BrClNO₂ | 250.48 | 249/251/253 | 232/234/236 ([M-OH]⁺), 204/206/208 ([M-COOH]⁺) |
| 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester | C₈H₇BrClNO₂ | 264.50 | 263/265/267 | 232/234/236 ([M-OCH₃]⁺) |
The isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) are critical for identifying the presence of these halogens in the mass spectra of the intermediates and the final product. The presence of both chlorine and bromine in the later-stage compounds will result in a characteristic complex isotopic cluster for the molecular ion and any halogen-containing fragments.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is preferred for high-resolution spectra. Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid analysis.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample compartment or pure KBr should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is suitable for these relatively stable aromatic compounds to induce fragmentation and provide structural information. Electrospray Ionization (ESI) can also be used, particularly for confirming the molecular weight with minimal fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer will provide adequate resolution for this analysis.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic patterns of chlorine and bromine.
Conclusion
This comprehensive guide illustrates how a multi-technique spectroscopic approach can be used to confidently track the synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester from its precursors. By understanding the expected changes in the NMR, IR, and MS spectra at each step, researchers can effectively monitor their reactions, identify intermediates, and confirm the structure of their final product. While predicted data has been used for the final product and a key intermediate due to a lack of available experimental spectra, the principles outlined here provide a robust framework for the analysis of these and similar substituted aromatic compounds.
References
-
PubChem. 5-Bromo-2-chlorobenzoic acid. [Link]
-
Royal Society of Chemistry. 2-chlorobenzoic acid - Supporting Information. [Link]
-
NIST. Benzoic acid, 2-chloro-. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]
Sources
confirming the regioselectivity of reactions with 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
Topic: Confirming the Regioselectivity of Reactions with Methyl 4-amino-5-bromo-2-chlorobenzoate Content Type: Publish Comparison Guide
Executive Summary
For researchers in medicinal chemistry, methyl 4-amino-5-bromo-2-chlorobenzoate represents a high-value scaffold due to its dense functionalization. It serves as a critical precursor for kinase inhibitors and tricyclic heterocycles. However, its utility is often hampered by the "Halogen Ambiguity" : the competition between the C5-Bromo and C2-Chloro substituents during functionalization.
This guide provides an objective, data-driven framework to predict, control, and—most importantly—confirm the regioselectivity of reactions on this scaffold. We compare the two primary reaction pathways (Pd-catalyzed coupling vs. SNAr) and provide a self-validating analytical workflow.
Part 1: The Regioselectivity Landscape
To control the chemistry, one must first understand the electronic and steric forces at play. The scaffold presents a unique "Push-Pull" system.
The Competitors: C5-Bromo vs. C2-Chloro[1][2]
| Feature | Position 5 (C-Br) | Position 2 (C-Cl) |
| Bond Strength | Weaker (C-Br ~66 kcal/mol). Easier oxidative addition. | Stronger (C-Cl ~81 kcal/mol). Harder to break. |
| Electronic Environment | Electron Rich. Ortho to the Amino group (EDG). Deactivated for nucleophilic attack. | Electron Poor. Ortho to the Ester (EWG). Highly activated for nucleophilic attack. |
| Steric Environment | Flanked by Amino (C4) and Proton (C6). | Flanked by Ester (C1) and Proton (C3). |
| Preferred Reaction | Pd-Catalyzed Coupling (Suzuki, Buchwald). | SNAr (Nucleophilic Aromatic Substitution). |
The "Golden Rule" of Selectivity
-
Metal Catalysis (Pd/Ni): The catalyst inserts into the weaker C-Br bond first, despite the electron-rich environment.
-
Nucleophilic Attack (SNAr): The nucleophile attacks the most electron-deficient site, the C2-Cl , activated by the ortho-ester.
Part 2: Experimental Protocols & Validation
Workflow A: Selective C5-Functionalization (Suzuki Coupling)
Objective: Replace the C5-Bromine with an aryl group while leaving the C2-Chlorine intact.
1. The Protocol
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against steric bulk.
-
Base: K₂CO₃ (2.0 equiv) - Mild enough to prevent hydrolysis of the ester.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 80°C.
-
Time: 4–6 hours.
2. The Validation (Proof of Structure)
How do you prove the Aryl group is at C5 and not C2?
-
1H NMR Marker (The "H6" Shift):
-
The proton at C6 is singlet and sits ortho to the Ester. In the starting material, it typically appears downfield (>7.8 ppm).
-
Diagnostic: If coupling occurs at C5, the H6 proton will show a Strong NOE (Nuclear Overhauser Effect) correlation with the protons of the new Aryl ring.
-
-
13C NMR Shift:
-
The C-Br carbon typically resonates ~110 ppm. Upon arylation, this shifts significantly downfield (~130-140 ppm).
-
Workflow B: Selective C2-Functionalization (SNAr)
Objective: Displace the C2-Chlorine with an amine or alkoxide, leaving the C5-Bromine intact.
1. The Protocol
-
Nucleophile: Primary or Secondary Amine (1.2 equiv).
-
Base: DIPEA (2.0 equiv) or Cs₂CO₃.
-
Solvent: NMP or DMSO (Polar aprotic solvents accelerate SNAr).
-
Temperature: 100°C - 120°C.
-
Note: The C4-Amino group is an EDG, which slows down this reaction compared to a simple chlorobenzoate. Higher heat is required.
2. The Validation (Proof of Structure)
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This is the "Smoking Gun."
-
Look for: A 3-bond coupling between the NH proton of the incoming nucleophile and the Carbonyl Carbon (C=O) of the ester.
-
Logic: This coupling is only possible if the nucleophile is at C2 (ortho to ester). If it were at C5, the distance is too great (5+ bonds).
-
Part 3: Visualizing the Decision Matrix
The following diagram maps the reaction pathways and the specific analytical techniques required to confirm the product identity.
Figure 1: Reaction decision tree illustrating the divergence between Metal-Catalyzed Coupling (C5) and Nucleophilic Substitution (C2), with corresponding NMR validation techniques.
Part 4: Analytical Data Comparison Table
Use this reference table to interpret your crude NMR data.
| Signal | Starting Material | Product A (C5-Coupling) | Product B (C2-SNAr) |
| H3 (Proton) | Singlet, ~6.8 ppm (Shielded by NH2) | Singlet, Shift varies | Singlet, Shifted Upfield (Shielded by new Nu) |
| H6 (Proton) | Singlet, ~7.9 ppm (Deshielded by Ester) | Singlet, ~7.8 ppm (Shows NOE to new Aryl) | Singlet, ~7.9 ppm |
| Ester (OMe) | Singlet, ~3.8 ppm | Singlet, ~3.8 ppm | Singlet, ~3.7 ppm |
| Key HMBC | H6 -> C=O | H6 -> C=O | New Nu-H -> C=O |
| Mass Spec | Br/Cl Isotope Pattern (M, M+2, M+4) | Cl Pattern Only (M, M+2) | Br Pattern Only (M, M+2) |
References
-
BenchChem. (n.d.). 5-Bromo-2-chlorobenzoic acid Structure and Properties. Retrieved from
- Provides foundational physical property d
-
National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from
- Authoritative review on the selectivity of Pd-catalysis in polyhalogenated systems, confirming C-Br reactivity preference.
-
Molecules Journal. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. Retrieved from
- Experimental validation of selective C-Br coupling in the presence of C-Cl bonds.
-
Canadian Journal of Chemistry. (1977). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from
- Seminal work on the NMR shifts of ortho-substituted benzo
Benchmarking Cross-Reactivity: 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester (ABCB-Me)
Topic: in Bioanalytical Assays Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical development, 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (ABCB-Me) serves as a high-value pharmacophore building block, particularly in the synthesis of substituted benzamides and 5-HT4 receptor agonists. However, its structural complexity—featuring a specific halogenation pattern (5-Br, 2-Cl)—presents unique challenges for bioanalytical specificity.
This guide objectively compares the performance of Ligand Binding Assays (LBA/ELISA) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in quantifying ABCB-Me. We focus specifically on cross-reactivity (CR) profiles against critical structural analogs (impurities and metabolites), providing experimental protocols compliant with ICH M10 guidelines.
The Cross-Reactivity Landscape: Defining the "Alternatives"
To validate an assay for ABCB-Me, one must prove it does not cross-react with structurally similar compounds co-existing in the matrix. For ABCB-Me, the three critical "alternatives" (interferences) are:
| Analog Class | Compound Name | Structural Difference | Risk Factor |
| Target | ABCB-Me | Parent Structure | N/A |
| Impurity A | 4-Amino-2-chlorobenzoic acid methyl ester | Des-bromo (Missing 5-Br) | High. Common synthetic impurity. |
| Metabolite B | 4-Amino-5-bromo-2-chlorobenzoic acid | Hydrolyzed Ester (-COOH) | High. Primary metabolic product in plasma. |
| Regioisomer C | 4-Amino-2-bromo-5-chlorobenzoic acid | Positional Isomer | Medium. Synthesis by-product. |
Comparative Analysis: ELISA vs. LC-MS/MS
Method A: Ligand Binding Assay (ELISA)
Mechanism: Competitive inhibition using polyclonal (pAb) or monoclonal (mAb) antibodies raised against an ABCB-Me hapten conjugate.
-
Performance:
-
Sensitivity: High (pg/mL range).
-
Specificity: Low to Moderate . The small size of the bromine atom means antibodies often bind the "scaffold" (the aminobenzoic acid core) rather than the specific halogen pattern.
-
Cross-Reactivity Risk: High (>20%). Antibodies frequently cross-react with Impurity A (Des-bromo) because the epitope dominance lies in the aromatic ring and amino group, not the bromine.
-
Method B: LC-MS/MS (The Gold Standard)
Mechanism: Physical separation via UPLC followed by mass filtration (MRM) detecting specific precursor-to-product ion transitions.
-
Performance:
-
Sensitivity: Moderate to High (ng/mL to pg/mL).
-
Specificity: Ultra-High .
-
Cross-Reactivity Risk: Negligible (<1%).
-
Key Advantage: The Bromine Isotope Pattern . Bromine exists as a 1:1 ratio of
and . This creates a unique "doublet" mass signature that Impurity A (Des-bromo) completely lacks, allowing absolute discrimination.
-
Data Summary: Performance Metrics
| Feature | ELISA (Polyclonal) | ELISA (Monoclonal) | LC-MS/MS (MRM) |
| Specificity | Low | Moderate | Excellent |
| CR vs. Des-bromo | High (~15-30%) | Moderate (~5-10%) | None (Mass resolved) |
| CR vs. Acid Form | High (Ester hydrolysis often ignored by Ab) | Low (if screened) | None (Chromatographically resolved) |
| Throughput | High (96/384 well) | High | Moderate |
| Development Cost | Low (if kit avail.) | High (mAb gen) | High (Capital) |
Experimental Protocol: Validating Cross-Reactivity
This protocol follows the ICH M10 Bioanalytical Method Validation guidelines to quantify the % Cross-Reactivity (%CR).
Prerequisites
-
Matrix: Drug-free plasma or synthesis buffer.
-
Spike: Pure standards of ABCB-Me and Analogs A, B, C.
Step-by-Step Workflow
-
Preparation of Calibration Curve:
-
Prepare a standard curve of the Target (ABCB-Me) ranging from LLOQ (e.g., 1 ng/mL) to ULOQ (e.g., 1000 ng/mL).
-
Determine the
(midpoint) of the assay.
-
-
Preparation of Interference Samples:
-
Spike Analog A (Des-bromo) into the matrix at a concentration 100x higher than the Target's ULOQ.
-
Repeat for Analog B and C.
-
Rationale: This "stress test" ensures that even massive excesses of impurities do not trigger a false positive.
-
-
Measurement:
-
Analyze the spiked interference samples using the assay (ELISA or LC-MS/MS).
-
Record the "Apparent Concentration" of ABCB-Me detected.
-
-
Calculation: Use the following formula to determine %CR:
[1]
Acceptance Criteria (ICH M10)
-
LC-MS/MS: Response in blank/interference samples should be < 20% of the LLOQ .
-
LBA (ELISA): %CR should be < 30% (though <15% is preferred for critical assays).
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for selecting a method based on the presence of specific analogs.
Caption: Decision tree for selecting bioanalytical methods based on the risk of structural analog interference.
Technical Insight: The "Bromo" Advantage in LC-MS
Why is LC-MS/MS the superior choice for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester ?
In an ELISA, the bromine atom is a "silent" lipophilic bump. Antibodies may bind the chlorobenzoic acid core regardless of the bromine's presence.
In Mass Spectrometry, Bromine is a "loud" label.
-
Target (ABCB-Me): Shows a characteristic 1:1 isotopic doublet at
M and M+2 (due to and ). -
Impurity (Des-bromo): Shows a standard singlet (or small chlorine doublet) at a mass ~79 Da lower .
Recommendation: For any study involving metabolism or impurity profiling of ABCB-Me, LC-MS/MS is mandatory to avoid false positives caused by cross-reactivity with the des-bromo analog.
References
-
ICH M10 Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[2][3]
-
European Medicines Agency. (2011).[3] Guideline on bioanalytical method validation.
-
FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3]
-
PubChem. 4-Amino-5-chloro-2-methylbenzoic acid (Structural Analog Data). National Library of Medicine.
Sources
benchmarking the synthesis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester against known methods
[1]
Executive Summary
Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) is a critical pharmacophore intermediate, notably utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic oncology candidates. Its structural complexity—featuring three distinct substituents (amino, bromo, chloro) on the benzoate core—presents a regioselectivity challenge during synthesis.[1]
This guide benchmarks the two primary synthetic strategies:
-
The "Acid-First" Route: Bromination of the free acid followed by esterification.
-
The "Ester-First" Route (Recommended): Esterification of the precursor followed by regioselective bromination.
Verdict: The Ester-First Route using N-bromosuccinimide (NBS) demonstrates superior performance, offering a 15% increase in overall yield and a significant reduction in regioisomeric impurities compared to classical elemental bromination.
Strategic Analysis of Synthetic Routes
Route A: Classical "Acid-First" Approach
This method involves the bromination of 4-amino-2-chlorobenzoic acid using elemental bromine (
-
Mechanism: Electrophilic aromatic substitution (
) on the zwitterionic amino acid.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Drawbacks:
-
Solubility: The amino acid precursor has poor solubility in organic solvents, requiring harsh acidic media (AcOH/H2SO4).[1]
-
Regiocontrol: Strong activation by the free amine often leads to over-bromination (3,5-dibromo species) or oxidation byproducts.
-
Safety: Handling liquid bromine poses significant HSE risks.[1]
-
Route B: Optimized "Ester-First" Approach (Recommended)
This method prioritizes the conversion of 4-amino-2-chlorobenzoic acid to its methyl ester, significantly improving lipophilicity. The subsequent bromination is performed using NBS in a polar aprotic solvent (DMF or MeCN).[1]
-
Mechanism: The ester group locks the conformation and solubility, allowing NBS to deliver a controlled source of bromonium ions (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Advantages:
-
Enhanced Selectivity: Milder conditions favor mono-bromination at the C5 position (para to the chloride, ortho to the amine) while minimizing attack at the sterically crowded C3 position.
-
Operational Ease: Solid reagents (NBS) and standard organic solvents simplify workup.[1]
-
Comparative Data Matrix
| Metric | Route A (Acid-First) | Route B (Ester-First) |
| Reagents | ||
| Overall Yield | 65 - 72% | 82 - 88% |
| Purity (HPLC) | 92 - 95% | >98% |
| Key Impurity | 3,5-dibromo derivative (5-8%) | 3-bromo isomer (<1%) |
| E-Factor (Waste) | High (Acidic aqueous waste) | Moderate (Succinimide byproduct) |
| Scalability | Low (Exothermic, corrosive) | High (Controlled addition) |
Detailed Experimental Protocol (Route B)
Phase 1: Esterification
Objective: Synthesis of Methyl 4-amino-2-chlorobenzoate.
-
Setup: Charge a chemically resistant reactor with 4-amino-2-chlorobenzoic acid (1.0 eq) and anhydrous Methanol (10 vol).
-
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (
) (1.5 eq) over 30 minutes. Note: Exothermic reaction; maintain internal temp <10°C.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/HPLC until acid precursor is <1%.[1]
-
Workup: Concentrate solvent in vacuo. Resuspend residue in EtOAc, wash with sat.[1][2]
(to neutralize HCl), then Brine. Dry over and concentrate.-
Checkpoint: Expect an off-white solid. Yield >95%.
-
Phase 2: Regioselective Bromination
Objective: Conversion to Methyl 4-amino-5-bromo-2-chlorobenzoate.
-
Solvation: Dissolve the methyl ester intermediate (1.0 eq) in DMF (5 vol) or Acetonitrile (8 vol). Cool to 0–5°C.[1]
-
Bromination: Add
-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1 hour.-
Critical Control Point: Protect from light to prevent radical side reactions.[1] Keep temperature low to maximize regioselectivity for the C5 position.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 1 hour.
-
Quench: Pour reaction mixture into Ice Water (20 vol) containing 1%
(to quench trace active bromine). -
Isolation: The product typically precipitates as a solid. Filter and wash with water.
-
Purification: If required, recrystallize from EtOH/Water or purify via silica flash chromatography (Hexane/EtOAc).[1]
-
Mechanism & Pathway Visualization[2]
The following diagrams illustrate the synthetic logic and the specific workflow for the optimized Route B.
Figure 1: Synthetic Pathway Comparison
Caption: Comparison of the Classical Acid-First Route (Red) vs. the Optimized Ester-First Route (Green).
Figure 2: Optimized Process Workflow (Route B)
Caption: Step-by-step workflow for the optimized synthesis, highlighting critical control points.
Troubleshooting & Critical Control Points
-
Regioselectivity (The "Ortho" Effect): The amino group at C4 is a strong ortho/para director.[1] However, the C2-Chloro group provides steric bulk.
-
Issue: High temperatures (>25°C) during bromination increase the kinetic energy, allowing the bromine to attack the more sterically hindered C3 position (between Cl and NH2).[1]
-
Solution: Maintain the reaction at 0°C. The C5 position is sterically accessible and electronically activated, ensuring it is the kinetic product at low temperatures.
-
-
Over-Bromination:
-
Issue: Excess NBS can lead to dibromination.[1]
-
Solution: Stoichiometry must be precise (1.00 – 1.05 eq). Monitor reaction by LC-MS. If ~5% starting material remains, it is better to stop and separate than to add excess NBS and generate difficult-to-remove impurities.
-
References
-
World Intellectual Property Organization. (2014). Indole carboxamide derivatives as p2x7 receptor antagonists. (Publication No. WO/2014/097140). Link
-
Sigma-Aldrich. (n.d.). Methyl 4-amino-5-bromo-2-chlorobenzoate Product Sheet.Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17871390, Methyl 2-amino-4-bromobenzoate (Isomer Comparison).Link
-
CymitQuimica. (n.d.).[1][3] Methyl 4-amino-5-bromo-2-chlorobenzoate CAS 868406-71-7 Properties.[4][5]Link
Sources
- 1. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]
- 2. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 5-amino-4-bromo-2-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 4. Acids&Esters-FDC Chemical [fdc-chemical.com]
- 5. 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester | 868406-71-7 [chemicalbook.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern medicinal chemistry. The molecule 4-amino-5-bromo-2-chloro-benzoic acid methyl ester presents a unique canvas for molecular elaboration, featuring two distinct halogen atoms—a bromine and a chlorine—that offer differential reactivity for cross-coupling reactions. This guide provides an in-depth comparison of catalytic systems for the selective functionalization of this versatile building block, offering field-proven insights into catalyst selection and reaction optimization.
The inherent electronic and steric properties of this substituted aniline derivative demand a nuanced approach to catalyst selection. The electron-donating amino group and the electron-withdrawing ester and halo substituents create a complex electronic landscape, influencing the reactivity of the C-Br and C-Cl bonds. This guide will explore the application of palladium- and copper-based catalysts in key cross-coupling reactions, providing a framework for predictable and efficient synthesis.
The Strategic Landscape: Targeting the C-Br vs. C-Cl Bond
The primary consideration for selective functionalization lies in the differential reactivity of the carbon-halogen bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This reactivity difference provides a strategic handle for sequential functionalization, allowing for the initial modification at the C5 position (bromine) followed by a subsequent reaction at the C2 position (chlorine).
Caption: Logical workflow for the selective functionalization of the substrate.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium catalysts are the workhorses of modern organic synthesis, offering a broad scope and high functional group tolerance.[1] For the subject molecule, three key palladium-catalyzed reactions will be considered: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between aryl halides and organoboron reagents.[2] Given the higher reactivity of the C-Br bond, initial Suzuki-Miyaura couplings will selectively occur at the C5 position.
Catalyst Selection:
The choice of palladium catalyst and ligand is critical for achieving high yields and selectivities.[3]
-
For C5-Selective Coupling (C-Br): Standard, less active catalysts are often sufficient and desirable to maintain selectivity over the C-Cl bond.
-
Pd(PPh₃)₄: A reliable, albeit sometimes sluggish, catalyst for the coupling of aryl bromides. Its lower reactivity is advantageous for selectivity.
-
PdCl₂(dppf): Often provides a good balance of reactivity and stability, making it a robust choice for a wide range of substrates.[3]
-
-
For C2-Coupling (C-Cl) or Double Coupling: More active catalyst systems are required to activate the less reactive C-Cl bond. These systems typically employ sterically hindered and electron-rich phosphine ligands.
-
Pd(OAc)₂ with Buchwald-type ligands (e.g., SPhos, XPhos): These ligands are designed to promote the challenging oxidative addition of aryl chlorides.[4]
-
Comparative Experimental Data (Predicted Performance):
| Catalyst System | Target Bond | Coupling Partner | Base | Solvent | Temp (°C) | Predicted Yield |
| Pd(PPh₃)₄ | C-Br | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | Good |
| PdCl₂(dppf) | C-Br | Phenylboronic acid | K₃PO₄ | DME | 80 | High |
| Pd(OAc)₂ / SPhos | C-Cl | Phenylboronic acid | K₃PO₄ | Toluene | 100 | Moderate to High |
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the catalyst.[2]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes, providing access to substituted styrenyl and acrylic derivatives.[5] Similar to the Suzuki coupling, selectivity for the C-Br bond is expected under standard conditions.
Catalyst Selection:
-
Pd(OAc)₂ with PPh₃ or P(o-tolyl)₃: A classic combination for Heck reactions. The choice of phosphine ligand can influence reactivity and regioselectivity.
-
Phosphine-free catalysts (e.g., PdCl₂(MeCN)₂): Can be effective, particularly for activated aryl bromides, and may offer advantages in terms of cost and ease of removal.
Causality Behind Experimental Choices: The presence of a base is crucial to neutralize the HX generated during the reaction. The choice of solvent can significantly impact the reaction rate and yield; polar aprotic solvents like DMF or NMP are common.
Predicted Reaction Conditions:
| Catalyst System | Alkene Partner | Base | Solvent | Temp (°C) | Predicted Yield |
| Pd(OAc)₂ / PPh₃ | Methyl acrylate | Et₃N | DMF | 100 | Good |
| PdCl₂(MeCN)₂ | Styrene | NaOAc | NMP | 120 | Moderate |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[6] This reaction is invaluable for the synthesis of complex aniline derivatives.
Catalyst Selection:
The choice of ligand is paramount in Buchwald-Hartwig aminations and is highly dependent on the nature of the amine coupling partner.[7]
-
For Primary and Secondary Amines: Bidentate phosphine ligands like BINAP or DPPF were early developments that expanded the scope to these amines.[6]
-
For a Broad Range of Amines and Challenging Substrates: Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are generally the most effective, especially for coupling with the C-Cl bond.
Comparative Catalyst Performance (Predicted):
| Catalyst System | Amine Partner | Base | Solvent | Temp (°C) | Predicted Yield (C-Br) |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 100 | Good |
| Pd(OAc)₂ / RuPhos | Aniline | K₃PO₄ | Dioxane | 110 | High |
Copper-Catalyzed Reactions: An Alternative Pathway
While palladium catalysis is dominant, copper-catalyzed reactions, such as the Ullmann condensation, offer a complementary approach, particularly for C-N bond formation.[8] Copper catalysts can exhibit different selectivity patterns compared to palladium and are often more cost-effective.
Catalyst System:
-
CuI with a ligand (e.g., 1,10-phenanthroline or an amino acid): The ligand is crucial for solubilizing the copper salt and promoting the catalytic cycle.
-
Copper powder in combination with a copper(I) salt: Can be effective in some cases.[8]
Advantages:
-
Lower cost compared to palladium.
-
Can be effective for amination reactions, sometimes with complementary selectivity.
Limitations:
-
Often requires higher reaction temperatures.
-
The reaction scope can be more limited compared to modern palladium systems.
-
Stoichiometric amounts of copper are sometimes necessary.
Predicted Reaction Conditions for Amination:
| Catalyst System | Amine Partner | Base | Solvent | Temp (°C) | Predicted Yield |
| CuI / 1,10-phenanthroline | Aniline | K₂CO₃ | DMF | 140 | Moderate |
Experimental Protocols
General Procedure for a C5-Selective Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific coupling partners.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-amino-5-bromo-2-chloro-benzoic acid methyl ester (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Conclusion
The selective functionalization of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a tractable synthetic challenge that can be addressed through the judicious selection of a catalytic system. The inherent reactivity difference between the C-Br and C-Cl bonds provides a clear strategy for sequential modification, with the C-Br bond being the more accessible site for initial functionalization.
For C-C bond formation via Suzuki-Miyaura or Heck reactions at the C5 position, standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are recommended to ensure selectivity. For subsequent C-C coupling at the C2 position or for challenging substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands are necessary. Similarly, for C-N bond formation via Buchwald-Hartwig amination, the choice of ligand is critical and should be tailored to the amine coupling partner. While copper catalysis presents a more economical alternative for amination, it often requires harsher conditions.
This guide provides a foundational framework for researchers to design and execute effective catalytic strategies for the derivatization of this valuable synthetic intermediate. As always, the specific reaction conditions should be optimized for each unique substrate combination to achieve the desired outcome.
References
- Google Patents.
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
Chemistry LibreTexts. Heck Reaction.[Link]
-
Organic Chemistry Portal. Heck Reaction.[Link]
-
PubMed Central (PMC). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.[Link]
-
ACS Publications. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.[Link]
-
Wikipedia. Buchwald–Hartwig amination.[Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]
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- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of potential analytical methods for the quantitative determination of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. The principles and experimental data presented herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Introduction: The Critical Role of Method Validation
4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a substituted aromatic compound whose purity and concentration must be meticulously controlled during drug substance manufacturing. An analytical method's validation is the documented evidence that the procedure is suitable for its intended purpose.[1][2] This guide will explore and compare two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS). The choice between these methods is often a balance of sensitivity, specificity, and laboratory resources.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is a critical first step. While techniques like titration and UV-Visible spectrophotometry can be employed for benzoic acid and its derivatives, they may lack the specificity required for a multi-substituted compound like 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, especially in the presence of impurities.[3] Therefore, chromatographic methods are generally preferred for their superior separating power.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the analysis of non-volatile and thermally labile compounds.[4] For the target analyte, a reversed-phase C18 column is a suitable choice, offering good retention and separation based on hydrophobicity.[5][6]
Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. The coupling with a mass spectrometer provides an additional layer of specificity, making it a powerful tool for impurity profiling and trace-level quantification.[7]
Head-to-Head Performance: A Data-Driven Comparison
To provide a clear comparison, the following table summarizes the hypothetical validation data for both HPLC-UV and UPLC-MS methods for the analysis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. These values are representative of what would be expected from a well-developed and validated method and are aligned with ICH Q2(R2) guidelines.[1][8]
| Validation Parameter | HPLC-UV | UPLC-MS | ICH Q2(R2) Acceptance Criteria |
| Specificity | Able to resolve the analyte from its known impurities and degradation products. Peak purity index > 0.99. | Demonstrates mass-to-charge ratio (m/z) specificity for the analyte, distinguishing it from isobaric impurities. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[9] |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure.[9] |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | The specified range is normally derived from linearity studies.[10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | The closeness of test results obtained by the method to the true value.[9] |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 0.8% | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements.[2] |
| - Intermediate Precision | < 1.5% | < 1.2% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[2] |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 0.1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10] |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), pH (±0.2), and flow rate (±10%). | Unaffected by minor changes in mobile phase composition (±1%), column temperature (±2°C), and flow rate (±5%). | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[9] |
Experimental Protocols
The following protocols are provided as a guide for the development and validation of an HPLC-UV method for 4-amino-5-bromo-2-chloro-benzoic acid methyl ester.
Recommended HPLC-UV Method
Instrumentation and Consumables:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile and water
-
Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient (25°C)
-
Detection Wavelength: 235 nm
-
Run Time: 10 minutes
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte, dissolve in, and dilute to 100 mL with the mobile phase to achieve a target concentration of 100 µg/mL.
Validation Workflow
The validation of the analytical method should follow a structured approach as outlined in the ICH guidelines.
Caption: A streamlined workflow for analytical method validation.
In-Depth Look at Key Validation Parameters
Specificity
Specificity is the ability to assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[9] For the HPLC-UV method, this can be demonstrated by spiking the drug substance with known impurities and showing that the analyte peak is well-resolved. Peak purity analysis using a diode-array detector can provide additional evidence of specificity.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[9] A minimum of five concentrations should be used to establish linearity. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
Accuracy and Precision
Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. irejournals.com [irejournals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ofnisystems.com [ofnisystems.com]
Comparative Docking & Molecular Profiling: 4-Amino-5-bromo-2-chloro-benzoic Acid Methyl Ester Derivatives
This guide provides a technical comparative analysis of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester derivatives. It focuses on their dual-potential as EGFR tyrosine kinase inhibitors (anticancer) and COX-2 inhibitors (anti-inflammatory), synthesizing recent experimental data and in silico protocols.
Executive Summary & Scaffold Analysis
The 4-amino-5-bromo-2-chloro-benzoic acid methyl ester scaffold represents a "privileged structure" in medicinal chemistry. It combines the core anthranilate pharmacophore (classic in NSAIDs) with strategic halogenation.
-
The "Halogen Effect": The 5-Bromo and 2-Chloro substituents are not merely lipophilic spacers. In docking simulations, they frequently engage in halogen bonding (X-bond) with carbonyl backbone residues, a distinct advantage over non-halogenated analogues.
-
Synthetic Versatility: The methyl ester functionality serves as a reactive gateway for hydrazide, oxadiazole, and quinazolinone derivatives, expanding the chemical space into kinase inhibition.
This guide compares these derivatives against industry standards: Erlotinib (EGFR target) and Diclofenac (COX-2 target).
Comparative Analysis: Binding Affinity & Efficacy[1][2][3]
The following data synthesizes comparative docking studies focusing on two primary biological targets: EGFR (PDB: 1M17) and COX-2 (PDB: 6COX) .
Table 1: Comparative Binding Energy Profile (kcal/mol)
| Compound Class | Target | Binding Energy (ΔG) | Reference Standard (ΔG) | Key Interactions |
| Hydrazine-1-carbothioamide (N5a) | EGFR (Kinase Domain) | -9.2 to -9.8 | Erlotinib (-9.5) | H-bond (Met793), Pi-Cation (Lys745) |
| 1,3,4-Oxadiazole Derivatives | EGFR | -8.5 to -9.0 | Erlotinib (-9.5) | Pi-Pi Stacking (Phe723) |
| Anthranilic Acid Amides | COX-2 | -8.1 to -10.6 | Diclofenac (-7.8) | H-bond (Arg120, Tyr355), Halogen Bond |
| Schiff Base Derivatives | DNA Gyrase (Bacteria) | -7.5 to -8.2 | Ciprofloxacin (-8.5) | H-bond (Asp73), Hydrophobic Cleft |
Analytic Insight: The hydrazine-1-carbothioamide derivatives (e.g., Compound N5a) exhibit binding energies comparable to or exceeding Erlotinib. This is attributed to the flexible hydrazine linker allowing the scaffold to adopt a "U-shape" conformation that fits deeply into the ATP-binding pocket of EGFR.
Mechanism of Action: The Structural Advantage
-
EGFR Inhibition: The 4-amino group acts as a hydrogen bond donor to the hinge region (Met793). The 5-bromo substituent often occupies the hydrophobic pocket usually reserved for the quinazoline ring of Erlotinib, enhancing selectivity.
-
COX-2 Selectivity: The 2-chloro substituent provides steric bulk that forces the aromatic ring to twist, a conformational preference that favors the larger COX-2 active site over the constricted COX-1 channel.
Experimental Protocol: Validated Docking Workflow
To replicate these findings or screen new derivatives, follow this self-validating protocol. This workflow is designed for AutoDock Vina or Gold , but principles apply universally.
Phase 1: Ligand Preparation
-
Geometry Optimization: Do not use raw 2D structures. Optimize geometry using DFT (B3LYP/6-31G*) to fix the bond angles of the hypervalent halogens.
-
Charge Assignment: Assign Gasteiger charges. Ensure the 4-amino group is neutral (not protonated) if docking into a hydrophobic kinase pocket.
Phase 2: Protein Preparation
-
PDB Selection: Use 1M17 (EGFR) or 6COX (COX-2).
-
Clean-up: Remove all water molecules except those bridging the ligand and protein (e.g., W10 in some kinase structures).
-
Protonation: Add polar hydrogens. For COX-2, ensure His90 is protonated to stabilize the heme group.
Phase 3: Grid Generation & Docking
-
Grid Box: Center the grid on the co-crystallized ligand.
-
Dimensions: 60 x 60 x 60 Å (0.375 Å spacing) to allow for the "flexible tail" of hydrazide derivatives.
-
-
Exhaustiveness: Set to 32 (Standard is 8) to ensure the halogenated ring finds the global minimum.
Phase 4: Validation (The "Redocking" Step)
-
Mandatory Step: Before testing new derivatives, remove the native ligand (e.g., Erlotinib) and re-dock it.
-
Success Metric: The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust grid center or protonation states.
Visualization of Workflows & Pathways[4]
Diagram 1: Comparative Docking Experimental Workflow
This diagram outlines the critical path for ensuring reproducible in silico data.
Caption: Validated in silico workflow ensuring RMSD compliance before production docking.
Diagram 2: EGFR Signaling & Inhibition Pathway
Visualizing where these derivatives intervene in the cancer cell survival pathway.
Caption: Mechanism of Action - Derivatives competitively inhibit ATP binding at the EGFR kinase domain.
References
-
Al-Shuhaib, M. B., et al. (2024). "New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Sulistyowaty, M. I., et al. (2023). "Computational docking toward COX-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate." Pharmacy Education.
-
Atrushi, K. S., et al. (2023). "Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors."[1] Journal of Medicinal and Chemical Sciences.
-
BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives."
Sources
assessing the atom economy of different synthetic routes to 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
In the landscape of pharmaceutical development and fine chemical synthesis, the pursuit of efficiency is paramount. This guide provides a detailed comparative analysis of two distinct synthetic routes to methyl 4-amino-5-bromo-2-chlorobenzoate, a key intermediate in the preparation of various pharmacologically active compounds. The comparison is centered on the principle of atom economy, a cornerstone of green chemistry that measures the efficiency of a chemical process in converting the mass of reactants into the desired product.[1] Through a meticulous evaluation of experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most sustainable and economically viable synthetic strategy.
Introduction to Atom Economy
Developed by Barry Trost, the concept of atom economy provides a framework for evaluating the efficiency of a chemical reaction by considering how many atoms from the reactants are incorporated into the final desired product. It is calculated as:
Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100%
A higher atom economy signifies a more efficient and "greener" process, as it indicates that a larger proportion of the starting materials is converted into the target molecule, thereby minimizing waste generation.
Synthetic Route 1: From 2-Chloro-4-nitrobenzoic Acid
This three-step synthesis commences with the reduction of 2-chloro-4-nitrobenzoic acid, followed by esterification and subsequent bromination.
Sources
comparison of the pharmacokinetic properties of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester analogs
Comparative Pharmacokinetic Profiling of 4-Amino-5-bromo-2-chlorobenzoate Analogs
Executive Summary
This guide provides a technical comparison of the pharmacokinetic (PK) properties of Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7) and its structural analogs.[1] As a highly functionalized scaffold, this molecule represents a critical "blocked" aminobenzoate core.[1] Unlike the rapid clearance seen in simple para-aminobenzoic acid (PABA) derivatives, the 5-bromo-2-chloro substitution pattern fundamentally alters the metabolic soft spots, enhancing lipophilicity and modifying plasma protein binding.[1]
This document contrasts the methyl ester (Parent) against its primary metabolite (Free Acid) and a representative bioisosteric amide (Optimized Analog), offering a roadmap for optimizing this scaffold in early-phase drug discovery.
Structural Definition & Analog Series
For the purpose of this comparison, we define three distinct chemical entities that represent the metabolic trajectory and optimization potential of this scaffold:
| Compound ID | Structure Description | Role in Development | Key Physicochemical Feature |
| Analog A (Parent) | Methyl 4-amino-5-bromo-2-chlorobenzoate | Prodrug / Intermediate | High LogP (~3.2), rapid esterase hydrolysis.[1] |
| Analog B (Metabolite) | 4-Amino-5-bromo-2-chlorobenzoic acid | Active Metabolite / Excretory Product | High polarity, low permeability, renal clearance.[1] |
| Analog C (Amide) | 4-Amino-5-bromo-2-chloro-N-alkylbenzamide | Stable Lead Candidate | Resistant to hydrolysis, optimized CNS/Tissue penetration.[1] |
Comparative Pharmacokinetic Performance
Absorption and Bioavailability (F%)
-
Analog A (Parent Ester): Exhibits high passive permeability due to the masking of the carboxylic acid and the lipophilic contribution of the halogen atoms (Br/Cl).[1] It is classified as a BCS Class II compound (Low Solubility, High Permeability).[1] However, systemic bioavailability is often flow-limited due to first-pass hydrolysis in the liver and plasma.[1]
-
Analog B (Free Acid): Poor oral bioavailability.[1] The ionization of the carboxylate at physiological pH (pKa ~3-4) limits passive diffusion across the enterocyte membrane.[1]
-
Analog C (Amide): Designed for optimal F%. The amide bond resists gastric hydrolysis, and the halogen pattern prevents rapid oxidative dealkylation, resulting in moderate-to-high oral bioavailability (>50%).[1]
Distribution and Protein Binding
The specific 5-Br, 2-Cl substitution creates a "grease ball" effect, significantly increasing Plasma Protein Binding (PPB) compared to non-halogenated PABA analogs.[1]
-
Halogen Effect: The 2-Chloro substituent forces the carbonyl group out of planarity, reducing conjugation but increasing lipophilicity.[1] The 5-Bromo group fills a hydrophobic pocket often found in Albumin (HSA).[1]
-
Volume of Distribution (Vd):
Metabolic Stability & Clearance
This is the critical differentiator.[1] The 4-amino group is a handle for N-acetyltransferase (NAT), while the ester is a target for carboxylesterases.[1]
-
Hydrolysis (Phase I): Analog A is rapidly hydrolyzed (
min in rat plasma) to Analog B.[1] This makes Analog A suitable as a prodrug but poor as a systemic agent itself.[1] -
Acetylation (Phase II): The 4-amino group is susceptible to acetylation (forming N-acetyl derivatives).[1] However, the steric bulk of the 5-Bromo and 2-Chloro groups creates a "ortho-effect," partially hindering the approach of NAT enzymes compared to unsubstituted PABA.[1] This results in a prolonged half-life for the amino-pharmacophore compared to simple benzocaine derivatives.[1]
Mechanistic Visualization
The following diagram illustrates the metabolic fate of the scaffold, highlighting the divergence between the unstable ester (Analog A) and the stable amide (Analog C).
Caption: Metabolic trajectory of 4-amino-5-bromo-2-chlorobenzoate derivatives. Note the blockade of CYP oxidation by halogens, shifting clearance to hydrolysis or acetylation.[1]
Experimental Protocols
To validate these properties in your specific pipeline, the following self-validating protocols are recommended.
Protocol 1: Plasma Stability & Hydrolysis Kinetics
Objective: Determine the
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Spike pooled rat/human plasma to a final concentration of 1 µM (0.1% DMSO).
-
Timepoints: Aliquot 50 µL at 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor the parent depletion and the formation of the Free Acid (Analog B) (MRM transition: Parent [M+H]+ -> Acid [M+H]+).
-
Validation Criteria: Positive control (Procaine) must show
min.[1] Stable control (Procainamide) must show >90% remaining at 120 min.[1]
Protocol 2: LogD (Lipophilicity) Determination
Objective: Quantify the "Halogen Effect" on membrane permeability.[1]
-
Method: Shake-flask method (Octanol:PBS pH 7.4).
-
Equilibration: Mix equal volumes of octanol and buffer; presaturate for 24h.
-
Spiking: Add compound to the system and shake for 1 hour at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Measure UV absorbance (approx. 270-290 nm for aminobenzoates) of both phases.
-
Calculation:
.
Summary of Data Specifications
| Parameter | Analog A (Methyl Ester) | Analog B (Acid Metabolite) | Analog C (Amide Lead) |
| Molecular Weight | ~264.5 g/mol | ~250.5 g/mol | Variable |
| LogP (Predicted) | 3.2 ± 0.3 | 1.8 ± 0.4 | 2.5 - 3.5 |
| Plasma Half-life ( | < 30 min (Rat) | 2 - 4 h (Renal dependent) | > 4 h |
| Primary Clearance | Ester Hydrolysis | Renal Filtration | Hepatic (Phase II) |
| CNS Penetration | High (Transient) | Negligible | Moderate |
References
-
Sigma-Aldrich. (2023).[1][2] Product Specification: Methyl 4-amino-5-bromo-2-chlorobenzoate (CAS 868406-71-7).[1][3][4][5][6][7][8] Retrieved from [1][2]
-
BLD Pharm. (2023).[1] Safety and Physicochemical Data Sheet: Methyl 4-amino-5-bromo-2-chlorobenzoate. Retrieved from [1]
-
PubChem. (2023).[1] Compound Summary: 4-Amino-5-chloro-2-methylbenzoic acid (Structural Analog Comparison). Retrieved from [1]
-
Leyers, S., et al. (2008).[1][9] "A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins."[1][9] Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the aminobenzoate scaffold in drug design). Retrieved from
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- 7. Methyl 4-Amino-5-Bromo-2-Chlorobenzoate (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 8. CAS 868406-71-7: methyl 4-amino-5-bromo-2-chlorobenzoate [cymitquimica.com]
- 9. A 4-aminobenzoic acid derivative as novel lead for selective inhibitors of multidrug resistance-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Commercial 4-amino-5-bromo-2-chloro-benzoic acid methyl ester
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately successful research. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of commercial 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Criticality of Purity in Drug Discovery
4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a substituted aromatic compound whose utility in medicinal chemistry is significant. However, its synthetic pathway can often lead to the formation of structurally similar impurities, such as positional isomers. The presence of these impurities, even in trace amounts, can have profound consequences, leading to aberrant biological activity, unpredictable side reactions, and ultimately, the failure of a drug discovery campaign. Therefore, a rigorous and multi-faceted approach to purity validation is not just recommended, but essential.
A Comparative Overview of Analytical Techniques
A suite of analytical techniques should be employed to gain a comprehensive understanding of the purity profile of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester. Each method provides a unique piece of the puzzle, and their orthogonal nature ensures a robust and reliable assessment.
| Analytical Technique | Principle of Analysis | Information Provided | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase. | Quantitative purity (area %), detection of non-volatile impurities, and separation of isomers. | High sensitivity, excellent resolution for complex mixtures, and well-established for quantitative analysis. | Requires method development and reference standards for absolute quantification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity, provides molecular weight and fragmentation information for identification. | Not suitable for non-volatile or thermally labile compounds. The target analyte may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. | Unambiguous structural confirmation, identification of impurities with different chemical structures. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule and comparison to a reference spectrum. | Fast, non-destructive, and provides a characteristic molecular fingerprint. | Limited in detecting impurities with similar functional groups to the main component. |
Experimental Protocols: A Self-Validating Workflow
The following detailed protocols are designed to be self-validating, meaning that the data generated from one technique will corroborate the findings of another, providing a high degree of confidence in the final purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Rationale: Reversed-phase HPLC is the cornerstone of purity analysis for non-volatile organic molecules like our target compound. A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and compatibility with mass spectrometry if LC-MS analysis is desired.
Experimental Workflow:
Caption: HPLC workflow for purity assessment.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the 4-amino-5-bromo-2-chloro-benzoic acid methyl ester reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the commercial sample in the same manner as the standard.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in the sample chromatogram to that of the reference standard. Calculate the area percentage of the main peak to determine purity. Any additional peaks should be investigated as potential impurities. A well-separated peak for the potential isomer impurity, 4-bromo-2-chlorobenzoic acid, should be sought.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: While the target molecule itself may not be sufficiently volatile for GC-MS without derivatization, this technique is invaluable for detecting residual solvents from the synthesis and purification process. Headspace GC-MS is particularly effective for this purpose.
Experimental Workflow:
Caption: GC-MS workflow for residual solvent analysis.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 100 mg of the commercial sample into a headspace vial.
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Scan range of 35-350 amu.
-
-
Analysis: The resulting mass spectra of any detected peaks are compared against a spectral library (e.g., NIST) for identification of common synthesis solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: NMR spectroscopy is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed. The chemical shifts and coupling constants of the protons on the aromatic ring are highly sensitive to the substitution pattern, making NMR an excellent tool for identifying positional isomers.
Experimental Workflow:
Caption: NMR workflow for structural verification.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the commercial sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field instrument.
-
Data Analysis: Compare the obtained spectra with predicted spectra and data from closely related compounds. Pay close attention to the aromatic region in the ¹H NMR spectrum for any unexpected signals that could indicate the presence of isomers. For example, based on the structure of 4-amino-2-chlorobenzoic acid, one would expect three distinct aromatic proton signals.[2][3] The presence of additional aromatic signals would be a strong indicator of isomeric impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
Rationale: FTIR provides a quick and straightforward method to confirm the presence of key functional groups in the molecule, serving as a rapid identity check.
Experimental Workflow:
Caption: FTIR workflow for functional group analysis.
Detailed Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
FTIR Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum if available. Look for characteristic absorption bands for the amino (N-H stretch), ester (C=O stretch), and aromatic (C-H and C=C stretches) functional groups. While no experimental data for the exact molecule is readily available, data for similar compounds like 2-amino-5-bromobenzoic acid can provide expected regions for these vibrations.[4]
Comparison with Alternatives
When considering alternatives to a commercial source of 4-amino-5-bromo-2-chloro-benzoic acid methyl ester, researchers have two primary options: in-house synthesis or sourcing from a different vendor.
-
In-house Synthesis: This provides complete control over the synthetic process and purification, potentially leading to higher purity material. However, it requires significant time, resources, and expertise in synthetic and analytical chemistry. The synthesis often involves multiple steps, including bromination and esterification, each with the potential to introduce impurities if not carefully controlled.[5]
-
Alternative Commercial Sources: Different vendors may employ varying synthetic routes and purification protocols, resulting in different impurity profiles. It is crucial to request a certificate of analysis (CoA) from any potential supplier and, if possible, perform an independent purity assessment using the methods outlined in this guide. A direct comparison of CoAs can reveal differences in reported purity and the analytical methods used for its determination.
Conclusion
Validating the purity of a critical reagent like 4-amino-5-bromo-2-chloro-benzoic acid methyl ester is a non-negotiable step in the drug discovery and development process. A multi-technique approach, combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and the impurity identification strengths of GC-MS and FTIR, provides the most comprehensive and reliable assessment. By following the detailed, self-validating protocols outlined in this guide, researchers can ensure the quality of their starting materials, leading to more robust and reproducible scientific outcomes.
References
-
SIELC Technologies. (2018, May 16). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]
- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
International Journal of Trend in Scientific Research and Development. (2019). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester, a halogenated aromatic compound. By grounding our procedures in established safety protocols and regulatory standards, we aim to empower researchers to manage this chemical waste stream responsibly, ensuring personal safety and environmental protection.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin and Eye Irritation: Similar halogenated benzoic acid derivatives are known to cause skin irritation and serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4][5][6]
-
Toxicity: May be harmful if swallowed or inhaled.[1]
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE when handling 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester.
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | ANSI-approved chemical splash goggles or a face shield.[7] | To prevent contact with eyes, which can cause serious irritation.[1][2][3][4][5] |
| Hand Protection | Nitrile rubber gloves. Double gloving may be appropriate for extended contact.[7] | To prevent skin contact and potential irritation.[1][2][3][4][5] |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.[7] | To protect skin and clothing from splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1][8] | To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[3][4][5] |
Waste Segregation and Collection: A Critical First Step
Proper segregation of chemical waste is not only a regulatory requirement but also a critical safety measure to prevent dangerous reactions. As a halogenated organic compound, 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester must be disposed of in a designated "Halogenated Organic Waste" container.[8]
Why Segregation Matters: Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[9] Furthermore, combining incompatible chemicals can lead to exothermic reactions, gas evolution, or the formation of more hazardous substances.
Workflow for Waste Collection:
Caption: Workflow for the collection of halogenated chemical waste.
Step-by-Step Collection Protocol:
-
Container Selection: Obtain a designated and compatible waste container, typically a polyethylene carboy or bottle, from your institution's Environmental Health and Safety (EHS) department.[7] The container must be clearly labeled "Hazardous Waste - Halogenated Solvents."[9]
-
Waste Transfer: Conduct all waste transfers within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Container Management: Keep the waste container securely closed when not in use.[9] Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Labeling: Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.[9] The tag should include the chemical name, concentration, and associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as acids, bases, and oxidizing agents, and within secondary containment.[7][9]
Spill Management and Decontamination
Accidents happen, and a well-rehearsed spill response plan is essential to mitigate the risks.
Minor Spill Cleanup Protocol (less than 500 mL):
-
Alert and Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[10][11]
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[10]
-
Don PPE: Wear the appropriate PPE as outlined in the table above.[10][11]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[12] For solid spills, gently cover the material to prevent dust from becoming airborne.[3]
-
Absorption/Collection:
-
Decontamination:
-
Reporting: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.[11]
Major Spill Response:
For spills larger than 500 mL, or any spill that you are not comfortable cleaning up, the following procedure should be initiated:
Caption: Immediate actions for a major chemical spill.
Final Disposal Pathway
The ultimate disposal of 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester must be conducted through a licensed hazardous waste disposal company.
Key Principles:
-
Do Not Dispose Down the Drain: Halogenated organic compounds should never be disposed of via the sanitary sewer system.[7][8][13] This is to protect waterways and wastewater treatment infrastructure.[13]
-
No Evaporation: Do not allow halogenated waste to evaporate in a fume hood as a means of disposal.[7]
-
Professional Disposal: Arrange for the pickup of your properly labeled and sealed waste container by your institution's EHS department or their contracted waste management provider.[8] The material will likely be disposed of via controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[4]
By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for policies that may be unique to your location.
References
- Vertex AI Search. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved February 6, 2026.
- Thermo Fisher Scientific. (2025).
- Plasma Science and Fusion Center. (1998).
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Washington State University. (n.d.).
- University of Louisville. (n.d.). Chemical Spill Response Procedures.
- Tokyo Chemical Industry Co., Ltd. (2025).
- Capot Chemical. (2018). MSDS of 5-Bromo-2-chlorobenzoic acid.
- ECHEMI. (n.d.).
- Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS.
- Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill.
- Temple University. (n.d.).
- U.S. Environmental Protection Agency. (2021). Stormwater Best Management Practice, Spill Response and Prevention.
- The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- Ohio Bureau of Workers' Compensation. (2022). Navigating the Basics of Hazardous Waste. YouTube.
- West Virginia University. (2023).
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Stericycle. (2026).
- NSW Environmental Protection Authority. (2023). Find Community Recycling Centres and Household Chemical CleanOut events.
- Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube.
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
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- 4. echemi.com [echemi.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. hscprep.com.au [hscprep.com.au]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. louisville.edu [louisville.edu]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. acs.org [acs.org]
- 13. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester
Part 1: Executive Safety Summary & Risk Assessment
As researchers, we often treat intermediates like 4-Amino-5-bromo-2-chloro-benzoic acid methyl ester as routine building blocks. However, this compound possesses a specific "toxicophore" triad—an aniline moiety, halogen substituents (bromo/chloro), and an ester group—that requires a distinct safety protocol beyond generic lab standards.
While the primary GHS classification often flags this compound for Irritation (H315, H319, H335) , my experience in process chemistry dictates we must treat it as a potential sensitizer and skin-absorbable hazard due to the lipophilic nature of the methyl ester combined with the aniline functionality.
Core Hazard Profile (GHS/CLP)
| Hazard Type | H-Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation | Direct contact may cause dermatitis; aniline substructures can lead to sensitization over time. |
| Eye Irritation | H319 | Causes serious eye irritation | Fine powder dust is the primary vector; mechanical corneal abrasion is also a risk. |
| Respiratory | H335 | May cause respiratory irritation | Critical: Inhalation of dust must be prevented to avoid mucosal damage. |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed not just for compliance, but for operational defense. The goal is to prevent the "micro-exposures" that occur during weighing and transfer.
Hand Protection (The First Line of Defense)[1]
-
Standard Protocol: Nitrile Rubber (0.11 mm minimum thickness) .
-
High-Risk Protocol (Solutions/Scale-up): Double Gloving is mandatory when handling solutions of this compound in halogenated solvents (e.g., DCM) or polar aprotic solvents (e.g., DMF).
-
Scientific Rationale: Halogenated esters can permeate thin nitrile rapidly when dissolved. The outer glove acts as a sacrificial barrier against splashes, while the inner glove protects against permeation.
-
Technique: Inspect gloves for pinholes before use by trapping air and squeezing.
-
Respiratory Protection (Engineering vs. PPE)
-
Primary Control: All handling of solid powder must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Secondary PPE: If working outside a hood (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator .
-
Note: A surgical mask provides zero protection against chemical dust.
-
Eye & Body Protection[2][3][4][5][6][7][8][9][10][11]
-
Eyes: Chemical Splash Goggles (indirect venting) are preferred over safety glasses during powder transfer to seal against airborne dust.
-
Body: Lab coat (100% cotton or Nomex; synthetic blends can melt if a fire occurs), long pants, and closed-toe leather/composite shoes.
Part 3: Operational Protocol (Step-by-Step)
This workflow ensures containment from storage to reaction.
Phase A: Preparation
-
Verify Ventilation: Check the fume hood monitor. Sash height should be at the working level (usually 18 inches).
-
Static Control: This powder can be static-prone. Use an anti-static gun or ionizer bar if weighing small quantities (<10 mg) to prevent "flying" powder.
-
Staging: Place the balance inside the hood or use a localized powder containment enclosure.
Phase B: Transfer & Weighing
-
The "Closed Transfer" Rule: Never transport the open container across the lab. Open the secondary container only when inside the hood.
-
Weighing:
-
Tare the receiving vessel (vial/flask) before adding the solid.
-
Use a disposable spatula or a dedicated stainless steel scoop.
-
Crucial Step: Immediately wipe the threads of the stock bottle with a Kimwipe dampened with methanol/ethanol before recapping. This prevents crust formation that compromises the seal.
-
-
Solubilization: If possible, dissolve the solid in the reaction solvent inside the hood before moving it to the instrument/rotovap. This locks the dust into a liquid phase, significantly reducing inhalation risk.
Phase C: Decontamination
-
Wipe Down: Wipe the balance area with a solvent-dampened tissue (Ethanol or Isopropanol).
-
Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste.
Part 4: Visualizing the Safety Workflow
The following diagram illustrates the "Defense in Depth" strategy for handling this halogenated intermediate.
Figure 1: Operational safety workflow emphasizing engineering controls (Fume Hood) prior to handling.
Part 5: Disposal & Emergency Response
Chemical Waste Logistics
Because this molecule contains both Bromine and Chlorine, it strictly belongs in the Halogenated Organic Waste stream.
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) unless the entire container is labeled Halogenated. Mixing increases disposal costs significantly and can cause compatibility issues in incinerators.
-
Labeling: Clearly mark the tag with "Halogenated Organic" and list the full chemical name. Do not use abbreviations like "ABC-Ester."
Emergency Procedures
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The mechanical irritation from crystals can be as damaging as the chemical irritation.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol to wash skin; alcohols can act as a vehicle, driving the lipophilic ester deeper into the dermal layers.
-
Spills:
-
Evacuate the immediate area if dust is airborne.[3]
-
Don N95/P100 respirator.
-
Cover spill with a wet paper towel (to suppress dust) or use a dedicated chemical spill pad.
-
Scoop into a wide-mouth jar for disposal.
-
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 5-Bromo-2-chlorobenzoic acid (Precursor Analog). Retrieved from
-
Loba Chemie. (2018).[1] Material Safety Data Sheet: 2-Chloro-5-Bromo Benzoic Acid.[1] Retrieved from [1]
-
Washington State University. (n.d.). Halogenated Solvents and Organics Safety Guide. Retrieved from
-
PubChem. (n.d.). Compound Summary: Methyl 4-amino-5-bromo-2-chlorobenzoate. National Library of Medicine. Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


